2-Fluoro-2-propen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHLEMBJXRLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205308 | |
| Record name | 2-Fluoro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-31-0 | |
| Record name | 2-Propen-1-ol, 2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-2-propen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroallyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-2-PROPEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF81WO4HV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Fluorinated Allylic Alcohol
An In-depth Technical Guide to 2-Fluoro-2-propen-1-ol: Synthesis, Properties, and Applications
This compound, a structurally unique molecule, stands at the intersection of allylic alcohol chemistry and organofluorine synthesis. Its constitution, featuring a primary alcohol directly attached to a vinyl fluoride moiety, renders it a highly valuable and versatile building block for researchers in drug development and materials science. The presence of the fluorine atom on the double bond significantly alters the electronic properties and reactivity of the alkene, while the allylic alcohol provides a handle for a vast array of chemical transformations. This guide offers a comprehensive exploration of the synthesis, properties, and reactivity of this compound, providing field-proven insights and detailed protocols for its practical application.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.
Key Physical and Chemical Properties
The following table summarizes the essential properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-fluoroprop-2-en-1-ol | [1] |
| CAS Number | 5675-31-0 | [1] |
| Molecular Formula | C₃H₅FO | [1] |
| Molecular Weight | 76.07 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be soluble in organic solvents |
Safety and Toxicology
This compound is a hazardous substance that must be handled with extreme caution in a controlled laboratory environment. The GHS classification highlights significant risks.[1]
-
Flammability: Highly flammable liquid and vapor.[1]
-
Toxicity:
The toxicology of fluoroalkenes is a subject of ongoing research, with some members of this class exhibiting significant pulmonary toxicity.[2][3] The potential for hazardous decomposition or polymerization under certain conditions should also be considered. All handling must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Synthesis Methodologies: Strategic Pathways to a Key Intermediate
The synthesis of this compound and related fluoroallylic alcohols can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Photoinduced Decarboxylative Cross-Coupling
A robust and modern approach involves the photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with alcohols. This methodology offers a mild and highly stereoselective route to fluorinated allylic alcohols.[4]
Causality and Rationale: This method leverages the power of photoredox catalysis. The α-fluoroacrylic acid serves as a precursor to a fluorinated vinyl radical upon decarboxylation, which can then couple with a radical generated from an alcohol. This strategy is advantageous because it often proceeds under mild conditions (visible light, room temperature) and can exhibit high stereoselectivity, which is crucial for many applications in medicinal chemistry.[4]
Caption: Photoinduced synthesis of fluoroallylic alcohols.
Reduction of 2-Fluoroacrylic Acid Derivatives
A more traditional and direct pathway involves the reduction of an activated derivative of 2-fluoroacrylic acid, such as an ester. This is a fundamental transformation in organic chemistry.
Causality and Rationale: Esters can be selectively reduced to primary alcohols in the presence of other functional groups, like alkenes, using specific reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, albeit non-selective, reducing agent. For greater selectivity and safety, sodium borohydride (NaBH₄) in the presence of an activating agent or under specific conditions can be employed.[5] This method's reliability and predictability make it a cornerstone of organic synthesis. The choice of the ester (e.g., methyl or ethyl) can influence reaction kinetics and workup procedures.
Detailed Experimental Protocol: Reduction of Methyl 2-fluoroacrylate
Disclaimer: This protocol is a representative example and must be adapted and optimized with appropriate safety precautions under the supervision of a qualified chemist.
Objective: To synthesize this compound via the reduction of methyl 2-fluoroacrylate.
Materials:
-
Methyl 2-fluoroacrylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve methyl 2-fluoroacrylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical to safely decompose excess hydride and precipitate aluminum salts.
-
Workup: Filter the resulting white precipitate through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash with brine, separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile intermediate. The reactivity of the alcohol and the fluoroalkene can be addressed selectively.
-
Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde (2-fluoroacrolein) using mild reagents like pyridinium chlorochromate (PCC), or further to 2-fluoroacrylic acid with stronger oxidants. It can also be converted to esters, ethers, and halides, or serve as a nucleophile in various coupling reactions. The conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, prepares the molecule for nucleophilic substitution reactions.[6]
-
Reactions at the Fluoroalkene: The electron-withdrawing fluorine atom deactivates the double bond towards electrophilic addition compared to its non-fluorinated analog, allyl alcohol.[7] However, it can still participate in reactions such as catalytic hydrogenation to yield 2-fluoropropan-1-ol, radical additions, and cycloadditions. It is also a monomer that can be used to synthesize novel fluorinated polymers.
Caption: Key reactions of this compound.
Conclusion
This compound is more than just a chemical curiosity; it is a potent synthetic tool. Its preparation, while requiring careful handling, is achievable through modern and classical synthetic methods. The unique reactivity imparted by its vicinal fluoroalkene and alcohol functionalities provides a gateway to a wide range of novel molecules. For researchers in medicinal chemistry, the incorporation of this motif can lead to compounds with enhanced metabolic stability and unique binding properties. In materials science, it serves as a valuable monomer for the development of advanced fluoropolymers. As synthetic methodologies continue to evolve, the accessibility and application of this compound are poised to expand, solidifying its role as a key building block in contemporary chemical science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79757, this compound. Retrieved from [Link].
-
Organic Chemistry Frontiers (RSC Publishing). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol. Retrieved from [Link].
-
ResearchGate. Secondary fluoroalkyl alcohol synthesis with fluorinated organosilicon... Retrieved from [Link].
- Google Patents. JP2001240571A - Preparation method of fluoroalcohol.
-
Zapp, J. A. (1962). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 61, 293-297. Retrieved from [Link].
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link].
-
Toxicology Excellence for Risk Assessment (TERA). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link].
-
Cook, E. W. (1973). Toxicology of fluoro-olefins. Nature, 242(5396), 337-338. Retrieved from [Link].
-
Yin, J., Zarkowsky, D. S., Thomas, D. W., Zhao, M. M., & Huffman, M. A. (2004). Direct and convenient conversion of alcohols to fluorides. Organic letters, 6(9), 1465–1468. Retrieved from [Link].
-
Ataman Kimya. 2-PROPEN-1-OL. Retrieved from [Link].
-
Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link].
-
Medlin, J. W., & Barteau, M. A. (2003). Insight into the partial oxidation of propene: the reactions of 2-propen-1-ol on clean and O-covered Mo(110). Journal of the American Chemical Society, 125(43), 13252–13257. Retrieved from [Link].
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link].
-
SLT. (2025). How 2-propen-1-ol reacts with different reagents in chemical synthesis. Retrieved from [Link].
-
Cheméo. Chemical Properties of 2-Propen-1-ol (CAS 107-18-6). Retrieved from [Link].
-
National Institute of Standards and Technology. 2-Propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Institute of Standards and Technology. 2-Propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link].
-
ChemBK. 2-PROPEN-1-OL. Retrieved from [Link].
-
Zaragoza, F. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides [Video]. YouTube. Retrieved from [Link].
- Google Patents. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Stack Exchange. (2016, November 2). What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. Chemistry Stack Exchange. Retrieved from [Link].
-
LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. In Chemistry LibreTexts. Retrieved from [Link].
Sources
- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of fluoro-olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. JP2001240571A - Preparation method of fluoroalcohol - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sltchemicals.com [sltchemicals.com]
An In-Depth Technical Guide to 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block
For Immediate Release
This technical guide provides a comprehensive overview of 2-Fluoro-2-propen-1-ol, a key fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in medicinal chemistry.
Chemical Identity and Properties
IUPAC Name: 2-fluoroprop-2-en-1-ol[1] CAS Number: 5675-31-0[1]
This compound, also known as 2-fluoroallyl alcohol, is a structurally unique molecule that combines the reactivity of an allyl alcohol with the influential properties of a fluorine atom attached to the double bond. This combination makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅FO | [1] |
| Molecular Weight | 76.07 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not explicitly reported, but expected to be higher than its non-fluorinated analog (allyl alcohol, 97 °C) due to increased polarity. | |
| Solubility | Expected to be miscible with water and common organic solvents. | |
| XLogP3 | 0.1 | [1] |
The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. The use of fluorinated building blocks like this compound provides a direct and efficient way to incorporate these beneficial properties into complex molecules.
Synthesis and Handling
Conceptual Synthesis Workflow
A likely synthetic route would start from a commercially available precursor such as 3-chloro-2-fluoroprop-1-ene.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized, illustrative protocol based on common organic synthesis techniques for the conversion of an allyl halide to an allyl alcohol. Note: This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Acetate Formation: 3-chloro-2-fluoroprop-1-ene is reacted with a source of acetate, such as sodium acetate or potassium acetate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is typically heated to facilitate the SN2 reaction, replacing the chlorine atom with an acetate group to form 2-fluoroallyl acetate.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-fluoroallyl acetate.
-
Hydrolysis: The crude 2-fluoroallyl acetate is then subjected to hydrolysis. This can be achieved under either acidic conditions (e.g., using a dilute mineral acid like HCl) or basic conditions (e.g., using an aqueous solution of sodium hydroxide or potassium carbonate) in a solvent such as methanol or ethanol.
-
Final Purification: Following hydrolysis, the this compound is isolated by extraction and purified, typically by distillation, to yield the final product.
Safety and Handling
This compound is expected to be a flammable liquid and toxic if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reactivity and Synthetic Utility
The reactivity of this compound is characterized by the interplay between the nucleophilic hydroxyl group and the electrophilic, fluorinated double bond. This dual functionality makes it a versatile building block for a variety of chemical transformations.
Reactions at the Hydroxyl Group
The hydroxyl group can undergo typical alcohol reactions, such as:
-
Oxidation: To form 2-fluoro-2-propenal or 2-fluoro-2-propenoic acid, depending on the oxidizing agent used.
-
Esterification and Etherification: To introduce the 2-fluoroallyl moiety into other molecules.
Reactions Involving the Fluorinated Alkene
The electron-withdrawing nature of the fluorine atom influences the reactivity of the double bond. A notable application is its use in the synthesis of fluorinated analogs of organosulfur compounds found in garlic.[2][3][4] In these syntheses, the 2-fluoroallyl group is introduced, and subsequent reactions can lead to interesting and biologically active molecules.[2][3][4]
One of the key reactive intermediates that can be generated from derivatives of this compound is 2-fluorothioacrolein. This highly reactive heterodiene can undergo Diels-Alder reactions, providing a pathway to synthesize novel fluorine-containing heterocyclic compounds.[2][3]
Caption: Reaction pathway involving 2-fluorothioacrolein.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical candidates. Its ability to introduce a fluorinated three-carbon unit can be leveraged to modulate the properties of a lead compound.
-
Bioisosteric Replacement: The 2-fluoroallyl group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability or altering binding interactions.
-
Introduction of a Reactive Handle: The allyl alcohol functionality provides a point for further chemical modification, allowing for the attachment of the fluorinated fragment to a larger molecular scaffold.
-
Synthesis of Biologically Active Analogs: As demonstrated with the fluorinated garlic compounds, this compound can be used to synthesize analogs of natural products with potentially enhanced biological activity.[5] For instance, difluoroallicin, derived from this chemistry, has shown anti-angiogenesis and antithrombotic properties.[5][6]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH).- A doublet for the methylene protons (-CH₂-), likely showing coupling to the fluorine atom.- Two distinct signals for the terminal vinyl protons (=CH₂), each showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | - A signal for the methylene carbon (-CH₂OH).- A signal for the fluorinated vinyl carbon (=CF-), which will show a large one-bond carbon-fluorine coupling constant.- A signal for the terminal vinyl carbon (=CH₂). |
| ¹⁹F NMR | - A single signal, likely a multiplet due to coupling with the neighboring protons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch.- C-H stretching absorptions for the sp² and sp³ hybridized carbons.- A C=C stretching absorption around 1650-1700 cm⁻¹.- A strong C-F stretching absorption in the fingerprint region, typically around 1000-1200 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 76. |
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an allyl alcohol and a vinyl fluoride offers multiple avenues for chemical modification and the introduction of fluorine into complex molecules. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in the development of novel therapeutics and other advanced materials.
References
-
RETRACTED: Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. (2017). Molecules, 22(12), 2093. [Link]
-
Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 25(13), 2841. [Link]
-
Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. ResearchGate. [Link]
-
Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. MDPI. [Link]
-
RETRACTED: Fluorinated Analog NMR s of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. (2017). PubMed. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79757, this compound. Retrieved January 18, 2026 from [Link].
Sources
- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry [mdpi.com]
- 5. RETRACTED: Fluorinated Analog NMR s of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 2-Fluoro-2-propen-1-ol, a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its strategic importance in medicinal chemistry, moving beyond a simple data sheet to explain the causal relationships that underpin its utility.
Core Molecular Attributes of this compound
This compound is a structurally simple yet chemically significant molecule. The presence of both a reactive allyl alcohol moiety and a fluorine atom on the double bond imparts unique properties that are highly sought after in the synthesis of complex pharmaceutical agents.
| Property | Value | Source |
| Molecular Formula | C₃H₅FO | [1] |
| Molecular Weight | 76.07 g/mol | [1] |
| IUPAC Name | 2-fluoroprop-2-en-1-ol | [1] |
| CAS Number | 5675-31-0 | [1] |
| Synonyms | 2-Fluoroallyl alcohol | [1] |
The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. Understanding these principles is key to appreciating the value of building blocks like this compound.
Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which in turn can improve oral bioavailability.[2] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life.[3][4] The strategic placement of fluorine can also lead to more potent and selective binding to target proteins by altering the molecule's conformation and electronic distribution.[3]
Caption: The multifaceted role of fluorine in optimizing key drug properties.
Synthesis of this compound
While several methods exist for the fluorination of allylic alcohols, a common and effective approach involves the use of a deoxofluorinating agent such as (diethylamino)sulfur trifluoride (DAST). This section outlines a plausible, representative protocol for such a synthesis.
Plausible Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available propargyl alcohol. The first step would be a reduction to the corresponding cis-allylic alcohol, followed by a deoxofluorination reaction. A more direct, albeit potentially less selective, approach could involve the direct fluorination of an appropriate precursor.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: Deoxofluorination of an Allylic Alcohol Precursor
This protocol is a representative procedure adapted from general methods for the fluorination of alcohols using DAST.[5] Caution: DAST is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Allylic alcohol precursor (1 equivalent)
-
(Diethylamino)sulfur trifluoride (DAST) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous (20 volumes)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the allylic alcohol precursor (1 eq.) in anhydrous dichloromethane (20 vol) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments. The presence of fluorine will introduce complex splitting patterns (coupling).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -OH | 1.5 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| -CH₂- | ~4.2 | Doublet of doublets (dd) | Coupled to the vinyl protons and the fluorine atom. |
| =CH₂ | 4.5 - 5.5 | Two separate multiplets | The two vinyl protons are diastereotopic and will have different chemical shifts and complex coupling to each other and the fluorine atom. |
¹³C NMR Spectroscopy
The carbon NMR will be characterized by the influence of the electronegative oxygen and fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₂- | 60 - 70 | Shifted downfield by the adjacent oxygen. |
| =C-F | 145 - 160 | Significantly deshielded by the directly attached fluorine atom and will appear as a doublet due to C-F coupling. |
| =CH₂ | 90 - 105 | Shielded relative to the fluorinated carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the hydroxyl and alkene functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Broad, strong |
| C-H (sp²) | 3010 - 3100 | Medium |
| C=C (alkene) | 1640 - 1680 | Medium, sharp |
| C-F | 1000 - 1400 | Strong |
| C-O | 1000 - 1260 | Strong |
Reactivity and Applications in Synthesis
This compound is a bifunctional molecule, and its reactivity is dominated by the alkene and primary alcohol groups. The fluorine atom modulates the reactivity of the double bond.
-
Alcohol Reactions: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Alkene Reactions: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation), epoxidation, and polymerization. The electron-withdrawing nature of the fluorine atom will influence the regioselectivity of these additions.
-
Allylic Substitution: The allylic position can be susceptible to substitution reactions.
Its utility in drug discovery lies in its ability to be incorporated into larger molecules, introducing a fluorinated vinyl group which can serve as a stable bioisostere for other chemical groups or as a reactive handle for further chemical modifications.
Safety and Handling
This compound is classified as a hazardous substance. It is expected to be a flammable liquid and is toxic if swallowed or in contact with skin.[1]
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive allylic alcohol and a strategically placed fluorine atom provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective application in research and development.
References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... Available at: [Link]
-
NIST. 2-Propen-1-ol. Available at: [Link]
-
NIST. 2-Propen-1-ol. Available at: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Available at: [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
- Morgenthaler, M., et al. (2007). Fluorine in Drug Development. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
NIST. 2-Propen-1-ol. Available at: [Link]
- Organic Syntheses. [-Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Available at: http://www.orgsyn.org/demo.aspx?prep=CV6P0621
-
PLOS One. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. Available at: [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]
- Journal of Molecular Spectroscopy. (2001).
-
Fluorine Notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". Available at: [Link]
-
Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available at: [Link]
-
PubMed. (2015). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Available at: [Link]
- Journal of Medicinal Chemistry. (1995). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues.
-
Scientific Reports. (2019). Systematic evaluation of 2′-Fluoro modified chimeric antisense oligonucleotide-mediated exon skipping in vitro. Available at: [Link]
-
ResearchGate. (2019). (PDF) Systematic evaluation of 2′-Fluoro modified chimeric antisense oligonucleotide-mediated exon skipping in vitro. Available at: [Link]
-
ResearchGate. 13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solved The 'H NMR spectrum of 2-propen-1-ol is shown here. | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]
- 5. organic-synthesis.com [organic-synthesis.com]
A Spectroscopic Guide to 2-Fluoro-2-propen-1-ol: Structure Elucidation and Data Interpretation
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-2-propen-1-ol (CH₂=CFCH₂OH). While experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous compounds and first principles of spectroscopy to present a detailed predicted analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with interpretations and methodologies for data acquisition.
Introduction
This compound is a unique molecule that incorporates three important functional groups: a terminal alkene, a vinylic fluoride, and a primary alcohol. This combination makes it an interesting building block in synthetic organic chemistry, potentially imparting unique reactivity and biological properties to larger molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the characterization of its reaction products. This guide will delve into the predicted spectroscopic signature of this compound, providing a foundational understanding for researchers working with this and similar fluorinated allylic alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methylene protons (CH₂), the vinyl protons (=CH₂), and the hydroxyl proton (OH). The presence of the fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂- | ~4.2 | Doublet of triplets (dt) | ³J(H-H) ≈ 5-7, ³J(H-F) ≈ 20-25 |
| =CH₂ | ~4.5 - 5.0 | Two doublets of doublets (dd) | ²J(H-H) ≈ 2-3, ³J(H-F) ≈ 3-5 (cis), ⁴J(H-F) ≈ 1-2 (trans) |
| -OH | Variable (typically 1-5) | Singlet (broad) | N/A |
Causality Behind the Predictions:
-
-CH₂- Protons: These protons are adjacent to both the oxygen atom and the fluorinated double bond. The deshielding effect of the electronegative oxygen and the double bond will shift this signal downfield to around 4.2 ppm. The protons will be split into a triplet by the adjacent vinyl protons and further split into a doublet by the fluorine atom through a three-bond coupling (³J(H-F)).
-
=CH₂ Protons: These geminal protons are diastereotopic due to the adjacent stereocenter at the fluorine-bearing carbon. They will therefore have slightly different chemical shifts and will split each other (geminal coupling, ²J(H-H)). Each of these signals will be further split by the fluorine atom through three-bond (³J(H-F)) and four-bond (⁴J(H-F)) couplings.
-
-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may not show coupling to adjacent protons unless the sample is very dry.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three signals. The key feature will be the large C-F coupling constants.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (¹J(C-F), Hz) |
| -CH₂- | ~65 | Doublet | ~20-30 |
| =C(F)- | ~150 | Doublet | ~240-260 |
| =CH₂ | ~90 | Doublet | ~15-20 |
Causality Behind the Predictions:
-
-CH₂- Carbon: This carbon is attached to the electronegative oxygen, shifting its resonance downfield to the 50-65 ppm region typical for carbons in alcohols[1]. It will appear as a doublet due to two-bond coupling with the fluorine atom.
-
=C(F)- Carbon: This carbon is directly attached to the highly electronegative fluorine atom, which will cause a significant downfield shift to around 150 ppm. The direct one-bond C-F coupling is very large, typically in the range of 240-320 Hz, and will result in a prominent doublet.
-
=CH₂ Carbon: This terminal vinyl carbon will be shifted upfield relative to the fluorine-bearing carbon, appearing around 90 ppm. It will also be split into a doublet by the fluorine atom through a two-bond coupling.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The spectrum of this compound is expected to show a single resonance.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| =C(F)- | -90 to -120 | Triplet of triplets (tt) |
Causality Behind the Predictions:
-
Chemical Shift: The chemical shift of vinylic fluorides can vary significantly depending on the other substituents on the double bond. A range of -90 to -120 ppm relative to CFCl₃ is a reasonable prediction for this environment.
-
Multiplicity: The fluorine signal will be split into a triplet by the two adjacent methylene protons (³J(F-H)) and further split into a triplet by the two geminal vinyl protons (³J(F-H) and ⁴J(F-H)).
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the hydroxyl peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish due to H-D exchange.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.
-
An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings.
-
A proton-decoupled ¹⁹F spectrum can also be acquired to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment.
-
-
2D NMR Experiments:
-
A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to confirm the assignments.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments will show correlations between protons and the carbons they are directly attached to.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal longer-range correlations between protons and carbons, which is crucial for assigning the quaternary carbon and confirming the overall structure.
-
Caption: NMR experimental workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |
| Alkene | =C-H stretch | 3050-3150 | Medium |
| Alkane | -C-H stretch | 2850-3000 | Medium |
| Alkene | C=C stretch | 1650-1680 | Medium |
| Alcohol | C-O stretch | 1000-1260 | Strong |
| Fluoroalkene | C-F stretch | 1000-1350 | Strong |
Causality Behind the Predictions:
-
O-H Stretch: The broad and strong absorption between 3200-3600 cm⁻¹ is a hallmark of the hydroxyl group and is due to hydrogen bonding.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (alkene), while those below 3000 cm⁻¹ are from the sp³ hybridized carbon of the methylene group.
-
C=C Stretch: The carbon-carbon double bond stretch for a vinyl fluoride is expected in the 1650-1680 cm⁻¹ region.
-
C-O and C-F Stretches: The C-O stretch of a primary alcohol gives a strong absorption in the 1000-1260 cm⁻¹ range. The C-F stretch also appears in this region (1000-1350 cm⁻¹), and it is likely that these two strong absorptions will overlap in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample between the plates and acquire the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 76 | [C₃H₅FO]⁺˙ | Molecular Ion (M⁺˙) |
| 75 | [C₃H₄FO]⁺ | Loss of H˙ |
| 57 | [C₃H₄F]⁺ | Loss of H₂O followed by loss of H˙ |
| 47 | [CH₂FO]⁺ | α-cleavage (loss of C₂H₃˙) |
| 31 | [CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the double bond |
Causality Behind the Predictions:
-
Molecular Ion: The molecular ion peak at m/z 76 is expected, corresponding to the molecular weight of the compound.
-
Loss of H₂O: Alcohols often undergo dehydration in the mass spectrometer, which would lead to a peak at m/z 58 (M-18). This fragment is a radical cation and may not be very stable.
-
α-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond alpha to the oxygen atom. For this compound, this would involve the loss of a vinyl radical to form a resonance-stabilized [CH₂OH]⁺ ion at m/z 31, or the loss of a hydrogen atom from the methylene group to form a resonance-stabilized oxonium ion. A more likely α-cleavage would be the loss of the vinyl group to give the [CH₂FO]⁺ fragment at m/z 47.
-
Allylic Cleavage: The bond between the methylene group and the vinyl group is allylic and prone to cleavage. This could lead to the formation of a [C₃H₄F]⁺ cation at m/z 57 after the initial loss of water.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a standard method that will induce fragmentation and provide a characteristic fingerprint spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is a plot of relative abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
Caption: General workflow for mass spectrometry analysis.
Conclusion
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
Sources
A Technical Guide to 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block for Modern Drug Discovery
Foreword: The Strategic Role of Fluorine in Synthesis
Welcome to this in-depth guide on 2-Fluoro-2-propen-1-ol (also known as 2-fluoroallyl alcohol). In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to modulate a compound's physicochemical properties. The presence of fluorine can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide is designed for researchers, synthetic chemists, and drug development professionals who seek to leverage the unique reactivity of fluorinated synthons.
This compound is a particularly interesting building block as it combines two highly valuable functional motifs: a reactive allyl alcohol and a vinyl fluoride. This dual functionality offers a rich platform for diverse chemical transformations. This document provides a comprehensive overview of its known and predicted properties, practical handling protocols, and its potential applications, grounded in the principles of modern synthetic chemistry.
Section 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of a reagent is paramount for its effective use in synthesis. While extensive experimental data for this compound is not widely published, we can consolidate computed data and draw expert inferences from structurally related compounds.
Structural and General Data
The molecule features a three-carbon backbone with a hydroxyl group on C1, and a double bond and a fluorine atom on C2. This structure, C₃H₅FO, provides two key reactive centers: the nucleophilic/basic hydroxyl group and the electrophilic/dienophilic double bond, whose reactivity is electronically modulated by the geminal fluorine atom.[4][5]
| Property | Value / Description | Source |
| IUPAC Name | 2-fluoroprop-2-en-1-ol | [4] |
| CAS Number | 5675-31-0 | [4] |
| Molecular Formula | C₃H₅FO | [4] |
| Molecular Weight | 76.07 g/mol | [4] |
| Appearance | Expected to be a liquid at STP | Inferred |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen and Fluorine) | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 20.2 Ų | [4] |
| Computed LogP (XLogP3) | 0.1 | [4] |
Expert Insight: The low calculated LogP suggests good aqueous solubility for a molecule of its size, a desirable trait in many biological and process chemistry contexts. The presence of both hydrogen bond donor (-OH) and acceptor sites (O, F) implies that it will engage in complex solvent interactions.
Predicted Physical Properties
-
Boiling Point: While no experimental value is readily available, it is expected to be lower than its non-fluorinated analog, 2-propen-1-ol (allyl alcohol, b.p. 97 °C), due to the reduced intermolecular hydrogen bonding caused by the electron-withdrawing fluorine atom, yet potentially higher than non-hydroxylated analogs like 2-fluoropropene.
-
Density: Expected to be greater than 1.0 g/cm³, a common characteristic of organofluorine compounds. For comparison, the density of 2-fluoroethanol is approximately 1.1 g/cm³.[6]
-
Solubility: Predicted to be miscible with water and soluble in common polar organic solvents such as ethanol, ether, and acetone, similar to other small-chain alcohols.[6]
Section 2: Reactivity and Chemical Behavior
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The interplay between the allyl alcohol and the vinyl fluoride moieties provides a versatile platform for constructing more complex molecular architectures.
The Dual-Reactivity Paradigm
The molecule can undergo reactions at either the hydroxyl group or the carbon-carbon double bond. The choice of reagents and reaction conditions dictates the outcome, allowing for selective transformations.[5]
Caption: Dual reactivity pathways of this compound.
Causality Insight: The electron-withdrawing nature of the fluorine atom has a profound effect. It polarizes the C=C bond, making C3 more susceptible to nucleophilic attack in certain mechanisms and influencing the regioselectivity of addition reactions. Furthermore, it increases the acidity of the hydroxyl proton compared to non-fluorinated allyl alcohol, which can affect its reactivity in base-mediated reactions.[7]
Section 3: Predicted Spectral Analysis for Characterization
For any researcher synthesizing or utilizing this compound, unambiguous characterization is critical. Below is a predicted analysis of the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The key feature will be the observation of couplings between protons and the fluorine-19 nucleus (JHF).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |
| ¹H NMR | |||
| -CH₂ OH | ~4.2 | Doublet of doublets (dd) | ²JHH (geminal, if diastereotopic), ³JHF (~2-5 Hz) |
| =CH₂ | ~5.0 - 5.5 (2 distinct signals) | Doublet of doublets (dd) each | ²JHH (geminal, ~2-4 Hz), ²JHF (geminal, ~15-30 Hz), ³JHF (trans, ~5-10 Hz) |
| -OH | Variable (depends on conc./solvent) | Singlet (s) or Triplet (t) | May show coupling to CH₂ protons |
| ¹³C NMR | |||
| C H₂OH | ~65 | Doublet (d) | ²JCF (~20-30 Hz) |
| =C (F)- | ~150 | Doublet (d) | ¹JCF (large, ~240-260 Hz) |
| =C H₂ | ~110 | Doublet (d) | ²JCF (~5-15 Hz) |
| ¹⁹F NMR | ~ -90 to -110 (vs. CFCl₃) | Multiplet | Coupling to all vinyl and allylic protons |
Expert Rationale: The predictions are based on known spectral data for similar structures like 2-fluoropropene and allyl alcohol.[8][9] The large one-bond C-F coupling (¹JCF) is a definitive indicator of the fluorine's position. The geminal H-F coupling (²JHF) on the =CH₂ group will also be a key diagnostic feature in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 3000 - 3100 (medium) | =C-H stretch | Alkene |
| 2850 - 2960 (medium) | C-H stretch | Alkane (sp³) |
| 1650 - 1680 (medium) | C=C stretch | Alkene |
| 1050 - 1250 (strong) | C-F stretch | Vinyl Fluoride |
| 1000 - 1150 (strong) | C-O stretch | Primary Alcohol |
Section 4: Synthetic Strategy and Experimental Protocol
A specific, peer-reviewed synthesis for this compound is not prominently available. However, a robust synthetic route can be proposed based on established transformations in organofluorine chemistry. A logical approach involves the dehydrofluorination of a suitable polyfluorinated propanol precursor.
Proposed Synthetic Workflow
A plausible two-step synthesis starting from the commercially available 1,3-difluoro-2-propanol.
Caption: Proposed multi-step synthesis of this compound.
Generalized Protocol for Deoxyfluorination (Alternative Approach)
This protocol outlines a general method for converting an alcohol to a fluoride, which could be adapted to fluorinate a suitable precursor. This method uses a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).
Disclaimer: This is a generalized protocol and must be adapted and optimized. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Objective: To replace a hydroxyl group with fluorine in a precursor molecule.
Materials:
-
Precursor alcohol (e.g., 2-chloro-2-propen-1-ol)
-
Diethylaminosulfur trifluoride (DAST) or similar reagent (e.g., Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Inert Atmosphere: Assemble the glassware and flame-dry under a stream of nitrogen. Allow to cool to room temperature.
-
Reagent Preparation: Dissolve the precursor alcohol (1.0 eq) in anhydrous DCM in the round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slow Addition: Slowly add DAST (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated solution of NaHCO₃. Safety Insight: Quenching is highly exothermic and releases gas. Perform this step slowly in a fume hood behind a blast shield.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated product.
Section 5: Applications in Medicinal Chemistry and Synthesis
The primary value of this compound is as a versatile building block for introducing the 2-fluoroallyl moiety into target molecules.
-
Bioisosteric Replacement: The fluoroallyl group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability by blocking sites of oxidation.[3]
-
Scaffold for Drug Candidates: The molecule can be used to synthesize fluorinated analogs of known bioactive compounds. The hydroxyl group provides a handle for conjugation to a parent molecule, while the double bond can be used for further functionalization, such as in cross-coupling reactions or Michael additions.
-
Precursor to Fluorinated Pharmaceuticals: Fluorinated alcohols are key intermediates in the synthesis of various pharmaceuticals, including anesthetics and enzyme inhibitors.[10] this compound is a logical precursor for a new generation of such compounds.
Section 6: Safety, Handling, and Disposal
Trustworthiness through Safety: A robust protocol is a safe protocol. Handling fluorinated organic compounds requires strict adherence to safety procedures.
Hazard Assessment
Based on GHS classifications for this compound and its close analogs, this compound should be treated as a hazardous substance.[4]
-
Flammability: Highly flammable liquid and vapor.[4][11] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[11]
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4] Analogs like 2-fluoroethanol are known to be highly toxic.[6][12]
-
Irritation: Causes skin and serious eye irritation.[4]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle inside a certified chemical fume hood.[11][12]
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles.[11][12]
-
Inert Atmosphere: For reactions, handling under an inert atmosphere (Nitrogen or Argon) is recommended to prevent peroxide formation and reaction with atmospheric moisture.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources and incompatible materials (e.g., strong oxidizing agents, acids).[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow to enter drains.[11]
References
-
This compound. PubChem, National Institutes of Health. [Link]
-
Fluoroalcohol. Wikipedia. [Link]
-
How 2-propen-1-ol reacts with different reagents in chemical synthesis. (2025, June 25). SLT. [Link]
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020, September 5). YouTube. [Link]
-
2-Fluoroethanol. Wikipedia. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
2-Propen-1-ol. NIST WebBook. [Link]
-
The 1H NMR spectrum of 2-propen-1-ol is shown here. Pearson. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. [Link]
-
Chemical Properties of 2-Propen-1-ol (CAS 107-18-6). Cheméo. [Link]
- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Fluorotelomer alcohol. Wikipedia. [Link]
-
Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PubMed Central. [Link]
-
Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central. [Link]
-
Alcohol Reactivity. MSU Chemistry. [Link]
-
¹H NMR-spectrum of 2,3,3-triode propene-2-ol-1. ResearchGate. [Link]
-
2-Propen-1-ol. NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sltchemicals.com [sltchemicals.com]
- 6. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. 2-FLUOROPROPENE(1184-60-7) 1H NMR spectrum [chemicalbook.com]
- 9. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the ... | Study Prep in Pearson+ [pearson.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Navigating the Nuances of 2-Fluoro-2-propen-1-ol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, fluorinated building blocks are of paramount importance. Among these, 2-Fluoro-2-propen-1-ol, a unique allylic alcohol, presents both significant opportunities and distinct challenges. Its utility in introducing the fluoro-vinyl moiety into larger molecules is invaluable, yet its inherent reactivity demands a sophisticated understanding of its stability and handling requirements. This guide, compiled from a senior application scientist's perspective, provides an in-depth exploration of the critical factors governing the stability and optimal storage of this compound, ensuring its integrity for successful research and development outcomes.
The Chemical Profile of a Reactive Intermediate
This compound (C₃H₅FO) is a flammable and toxic liquid characterized by the presence of a vinyl fluoride group and a primary alcohol.[1] This combination of functional groups dictates its chemical behavior, making it susceptible to various degradation pathways. The electron-withdrawing nature of the fluorine atom influences the reactivity of the double bond, while the hydroxyl group can participate in oxidation and esterification reactions. Understanding this delicate interplay is fundamental to preserving the compound's purity.
Unraveling Stability: Potential Degradation Pathways
While specific, long-term stability studies on this compound are not extensively published, an understanding of the reactivity of analogous fluorinated and allylic compounds allows for the prediction of likely degradation pathways. Researchers must be vigilant for signs of these reactions to ensure the quality of their starting material.
Polymerization: The Ever-Present Threat
Similar to other allyl monomers, this compound has the potential to undergo free-radical polymerization.[2][3] The double bond can be activated by heat, light, or the presence of radical initiators, leading to the formation of oligomers and polymers. This process is often autocatalytic and can result in a significant decrease in purity, presenting as increased viscosity or the formation of solid precipitates.
Oxidation
The primary alcohol group is susceptible to oxidation, which can lead to the formation of 2-fluoro-2-propenal and subsequently 2-fluoro-2-propenoic acid. This process can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or light. The formation of these acidic impurities can, in turn, catalyze further degradation.
Hydrolysis and Elimination
Under certain conditions, particularly in the presence of strong acids or bases, fluorinated alcohols can undergo hydrolysis or elimination reactions. While generally stable, the potential for the elimination of hydrogen fluoride (HF) to form a more complex mixture of byproducts should be considered, especially under harsh temperature or pH conditions.
The following diagram illustrates the potential degradation pathways of this compound:
Caption: Potential degradation pathways of this compound.
Best Practices for Storage and Handling
To mitigate the risks of degradation and ensure the long-term stability of this compound, a stringent set of storage and handling protocols must be implemented. These recommendations are synthesized from safety data sheets of the compound and its analogs, as well as established best practices for reactive chemicals.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, refrigerated environment (2-8 °C). | Reduces the rate of potential degradation reactions, including polymerization and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidation. |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation and polymerization. |
| Container | Use tightly sealed containers made of compatible materials. | Prevents contamination from moisture and air, and avoids reactions with the container itself. |
| Location | Store in a well-ventilated, designated flammable liquids storage cabinet. | Ensures proper ventilation in case of vapor release and provides secondary containment. |
Material Compatibility
Choosing the right container material is crucial to prevent leaching of impurities and catalytic degradation. The following table provides a general guideline for material compatibility. It is always recommended to perform specific compatibility tests for long-term storage.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Inert and non-reactive. Amber glass is preferred to protect from light. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of chemicals. |
| High-Density Polyethylene (HDPE) | Good | Generally suitable for short-term storage. Long-term compatibility should be verified. |
| Stainless Steel | Good | Passivated stainless steel is generally compatible. Avoid reactive metals. |
| Aluminum | Poor | Not recommended due to potential reactivity. |
| Other Plastics (e.g., PVC, Polycarbonate) | Variable | Compatibility should be tested before use. |
Handling Procedures
Due to its flammable and toxic nature, all handling of this compound should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[4] Use non-sparking tools and avoid sources of ignition.[5]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for critical applications, it is advisable to perform periodic purity checks. The following outlines a general workflow for assessing the stability of the compound.
Caption: Workflow for the analytical assessment of this compound stability.
Step-by-Step Purity Assessment by Gas Chromatography (GC)
-
Instrument Preparation:
-
Use a GC system equipped with a Flame Ionization Detector (FID).
-
Select a suitable capillary column (e.g., a mid-polarity column like DB-624 or equivalent).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analyze the resulting chromatogram for the area percentage of the main peak, which corresponds to the purity of the compound.
-
The presence of new peaks may indicate degradation products.
-
Conclusion: A Proactive Approach to a Reactive Reagent
This compound is a valuable reagent with the potential to accelerate innovation in drug discovery and materials science. However, its utility is directly linked to its purity and stability. By understanding its inherent reactivity, implementing rigorous storage and handling protocols, and performing regular analytical assessments, researchers can ensure the integrity of this critical building block. A proactive and informed approach to the management of this compound is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and reliable scientific outcomes.
References
-
American Chemical Society. (1999, January 28). Bulk Free Radical Copolymerization of Allylic Alcohol with Acrylate and Styrene Comonomers. ACS Publications. Retrieved from [Link]
-
PubMed. Biodegradation of fluorinated alkyl substances. Retrieved from [Link]
-
PubChem. This compound. National Institutes of Health. Retrieved from [Link]
-
Ferreira, S. Z., da Silva, J. B., Waquil, S. S., & Correia, R. F. STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. Retrieved from [Link]
-
Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Sulbaek Andersen, M. P., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321. [Link]
-
Pakistan Journal of Scientific and Industrial Research. HOMOPOLYMERIZATION OF ALLYL ALCOHOL AND PREPARATION OF COMPLEX. Retrieved from [Link]
-
ResearchGate. (2007). Radical polymerization of allyl alcohol and allyl acetate. Retrieved from [Link]
-
Baylor University. Appendix I: Chemical Compatibility and Container Information. Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (2002). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
- Brittain, H. G. (Ed.). (2008). STABILITY: PHYSICAL AND CHEMICAL. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 34, pp. 313-348). Academic Press.
-
NIST. 2-Propen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from [Link]
-
Brieflands. (2014). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Fluoro-2-propen-1-ol: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-2-propen-1-ol, a fluorinated allylic alcohol that has emerged as a valuable building block in medicinal chemistry and organic synthesis. While the precise historical details of its initial discovery and first synthesis are not prominently documented in readily accessible literature, this guide pieces together the foundational principles of its synthesis based on the pioneering work in organofluorine chemistry. We will explore the key synthetic strategies, the mechanistic rationale behind these methods, and the critical role this molecule plays in the development of novel therapeutics. This document is intended to serve as a key resource for researchers and professionals in the field, offering both historical context and practical insights into the synthesis and application of this important fluorinated building block.
Introduction: The Significance of Fluorine in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine.[1]
Among the diverse array of fluorinated synthons, this compound stands out as a particularly versatile building block. Its structure combines the reactivity of an allylic alcohol with the modulating effects of a vinyl fluorine, offering a unique handle for introducing fluorine into complex molecular architectures. This guide will delve into the synthesis and utility of this important molecule.
The Genesis of this compound: A Historical Perspective
Pinpointing the exact first synthesis of this compound from publicly available records is challenging. However, its development can be understood within the broader context of the mid-20th century advancements in organofluorine chemistry. The pioneering work on the synthesis of fluorinated olefins and alcohols laid the conceptual groundwork for the eventual preparation of this compound.
Early methods for the synthesis of fluorinated alcohols often involved harsh conditions and limited substrate scope. The development of more controlled and selective fluorination techniques was a critical step forward. While a specific seminal paper for this compound is not readily identifiable, the principles underlying its synthesis are rooted in the early explorations of adding fluorine across double bonds and the manipulation of fluorinated precursors.
Synthetic Strategies for this compound
The synthesis of this compound and related 2-fluoroallylic alcohols can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and required purity.
Established Synthetic Approaches
A common conceptual approach to the synthesis of 2-fluoroallyl alcohols involves the use of organometallic reagents with a fluorinated three-carbon synthon.
Conceptual Synthetic Workflow:
Figure 1. Conceptual workflow for the synthesis of a halogenated propenol, a precursor for fluorination.
This conceptual pathway highlights a plausible, though not definitively historical, multi-step synthesis. A subsequent halogen-exchange fluorination (e.g., using a fluoride salt) on the vinyl halide would then yield the desired this compound.
Modern Synthetic Methodologies
Contemporary organic synthesis offers more refined and efficient methods for preparing 2-fluoroallylic alcohols. These often involve catalytic processes that provide greater control over stereochemistry and functional group tolerance.
One notable modern approach is the iridium-catalyzed enantioselective (2-fluoro)allylation of carbonyl compounds. This method utilizes commercially available (2-fluoro)allyl chloride as the fluorine-containing building block.[2]
Detailed Protocol: Iridium-Catalyzed Asymmetric (2-Fluoro)allylation
-
Catalyst Preparation: An iridium catalyst is prepared in situ from a suitable precursor and a chiral ligand.
-
Reaction Setup: The aldehyde or ketone substrate is dissolved in an appropriate solvent (e.g., THF) under an inert atmosphere.
-
Reagent Addition: The iridium catalyst, (2-fluoro)allyl chloride, and a suitable base (e.g., K₃PO₄) are added to the reaction mixture.[2]
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion, monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired 2-fluoroallylic alcohol.[2]
This method offers the advantage of directly installing the 2-fluoroallyl moiety with high enantioselectivity, which is crucial for the synthesis of chiral drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₅FO | [3] |
| Molecular Weight | 76.07 g/mol | [3] |
| CAS Number | 5675-31-0 | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | ~95-97 °C (estimated) | |
| Density | ~1.05 g/cm³ (estimated) |
Applications in Drug Development: A Versatile Fluorinated Building Block
The true value of this compound for medicinal chemists lies in its utility as a versatile building block for introducing the 2-fluoroallyl group into drug candidates. This moiety can serve as a bioisostere for other chemical groups, enhancing the pharmacological profile of the parent molecule.
The strategic incorporation of the 2-fluoroallyl group can lead to:
-
Increased Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, prolonging the drug's half-life.
-
Modulation of Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Enhanced Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with target proteins, increasing binding affinity and potency.[4]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for its biological activity.
While specific examples of marketed drugs containing the this compound-derived moiety are not abundant in the public domain, its presence in numerous patents for pharmaceutical intermediates underscores its importance in the drug discovery pipeline.
Logical Flow of Application in Drug Discovery:
Figure 2. The role of this compound in the drug discovery process.
Conclusion and Future Outlook
This compound, while perhaps lacking a dramatic discovery story, represents a significant tool in the arsenal of the modern medicinal chemist. Its synthesis, built upon the foundational principles of organofluorine chemistry, is now achievable through sophisticated and stereoselective methods. As the demand for more effective and safer therapeutics continues to grow, the strategic use of unique fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development. Further research into novel synthetic routes and a deeper exploration of its application in diverse therapeutic areas will continue to unlock the full potential of this valuable molecule.
References
- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020.
- Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols.
-
This compound | C3H5FO | CID 79757. PubChem, National Institutes of Health. Available at: [Link].
- Fluorine in medicinal chemistry. ChemBioChem, 2004.
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 3. US6392105B1 - Process for production of fluoroalcohol - Google Patents [patents.google.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Electronic Structure of 2-Fluoro-2-propen-1-ol: A Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-Fluoro-2-propen-1-ol. While this specific molecule has not been the subject of extensive published research, this document outlines a robust computational methodology based on well-established quantum chemical principles and proven approaches for analogous fluorinated and unsaturated organic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for conformational analysis, electronic structure elucidation, and the prediction of spectroscopic properties using density functional theory (DFT). By following the prescribed workflows, researchers can gain deep insights into the molecule's stability, reactivity, and potential for intramolecular interactions, thereby facilitating its potential applications in medicinal chemistry and materials science.
Introduction: The Significance of this compound and the Role of Theoretical Chemistry
This compound is an intriguing molecule that combines the structural features of an allyl alcohol with a vinyl fluoride. The introduction of a fluorine atom, the most electronegative element, onto the double bond is expected to significantly perturb the electronic structure compared to its parent molecule, 2-propen-1-ol.[1][2][3] This perturbation can influence the molecule's reactivity, conformational preferences, and intermolecular interactions. Fluorinated organic molecules are of paramount importance in drug discovery and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4]
Theoretical and computational chemistry provide a powerful lens through which to investigate the intricacies of molecular electronic structure.[5] By employing quantum chemical calculations, we can construct a detailed model of this compound at the atomic level. This allows for the exploration of its potential energy surface, the characterization of its molecular orbitals, and the prediction of its spectroscopic signatures. Such in-silico studies are indispensable for understanding the fundamental properties of a molecule before embarking on potentially costly and time-consuming experimental synthesis and analysis.[6]
This guide will delineate a systematic approach to the theoretical study of this compound, with a focus on providing both the "how" and the "why" behind the chosen computational strategies.
Conformational Landscape: Identifying Stable Structures
The biological activity and chemical reactivity of a flexible molecule are often dictated by the ensemble of its low-energy conformers. This compound possesses two key rotatable single bonds: the C2-C3 bond and the C3-O bond. Rotation around these bonds gives rise to a complex potential energy surface with multiple minima. A thorough conformational analysis is therefore the foundational step in any theoretical study.
The primary goal of a conformational search is to identify all unique conformers and, most importantly, the global minimum energy structure. The relative energies of these conformers will determine their population at a given temperature according to the Boltzmann distribution. The presence of both a fluorine atom and a hydroxyl group raises the possibility of intramolecular hydrogen bonding, which could significantly stabilize certain conformations.[7]
Protocol for Conformational Search
A robust strategy for exploring the conformational space involves a multi-step process:
-
Initial Structure Generation: The starting point is the construction of a 3D model of this compound.
-
Potential Energy Surface Scan: A relaxed scan of the potential energy surface should be performed by systematically rotating the dihedral angles corresponding to the C1-C2-C3-O and C2-C3-O-H torsions. This initial exploration can be carried out with a computationally less expensive level of theory.
-
Optimization of Stationary Points: The minima identified from the potential energy surface scan are then subjected to full geometry optimization at a higher level of theory.
-
Frequency Analysis: A frequency calculation must be performed for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which should be used to correct the electronic energies for a more accurate comparison of conformer stabilities.
Core Computational Methodology: A Self-Validating System
The choice of computational method is critical for obtaining reliable and accurate results. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
Selection of Level of Theory
-
Functional: The B3LYP functional is a widely used hybrid functional that often provides good results for the geometries and energies of organic molecules. For systems where non-covalent interactions, such as potential intramolecular hydrogen bonding, are important, a functional from the M06 family, such as M06-2X, is recommended.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is a suitable choice. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and potential hydrogen bonding, while the polarization functions ("(d,p)") allow for greater flexibility in describing the electron density distribution in bonds.
Step-by-Step Computational Workflow
The following workflow represents a self-validating system for the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Delving into the Electronic Structure
Once the global minimum energy conformer is identified, a detailed analysis of its electronic structure can be undertaken.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. It is expected that the HOMO of this compound will have significant contributions from the C=C double bond's π-system and the lone pairs on the oxygen atom.
-
LUMO: The energy and distribution of the LUMO reflect the molecule's ability to accept electrons. The LUMO is likely to be the antibonding π* orbital of the C=C double bond.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Parameter | Conceptual Significance | Expected Location/Value |
| HOMO Energy | Ionization Potential (Koopmans' theorem) | High energy, localized on C=C π bond and Oxygen |
| LUMO Energy | Electron Affinity | Low energy, localized on C=C π* bond |
| HOMO-LUMO Gap | Chemical Reactivity/Kinetic Stability | A key quantitative descriptor |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and intramolecular interactions by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).[8]
Key insights from NBO analysis include:
-
Natural Atomic Charges: This will quantify the electron distribution, showing the expected negative charge on the fluorine and oxygen atoms and positive charges on the hydrogen of the hydroxyl group and the carbon attached to the fluorine.
-
Hybridization: NBO analysis will provide the hybridization of each atom, confirming the sp2 character of the vinyl carbons and the sp3 character of the alcohol carbon and oxygen.
-
Donor-Acceptor Interactions: The most valuable output is the analysis of second-order perturbation theory interactions between filled (donor) and empty (acceptor) orbitals. This can reveal hyperconjugative effects and, crucially, provide evidence for an intramolecular hydrogen bond (e.g., an interaction between the oxygen lone pair and the O-H antibonding orbital, or between a fluorine lone pair and the O-H antibonding orbital).
Sources
- 1. 2-Propen-1-ol [webbook.nist.gov]
- 2. 2-Propen-1-ol (CAS 107-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Propen-1-ol [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
An In-Depth Technical Guide to the Safe Handling and Use of 2-Fluoro-2-propen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Understanding the Inherent Risks of a Dual-Functionality Moiety
2-Fluoro-2-propen-1-ol is a unique chemical entity, possessing both the reactivity of an allylic alcohol and the distinct physicochemical properties imparted by the vinyl fluorine substituent. This duality makes it a valuable synthon in medicinal chemistry and materials science. However, these same features introduce a complex hazard profile that demands a nuanced and rigorous approach to its handling. This guide moves beyond generic safety data sheet recommendations to provide a deeper, mechanistically-grounded understanding of the risks associated with this compound, ensuring that its potential can be harnessed safely and effectively in a research and development setting. We will explore its toxicological profile, reactivity, and appropriate handling protocols, not merely as a list of rules, but as a logical framework derived from its chemical nature.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the cornerstone of its safe utilization. The presence of the fluorine atom and the double bond significantly influences its electronic properties and, consequently, its reactivity and toxicity.
Toxicological Profile: Beyond Acute Hazard Classifications
This compound is classified as a highly hazardous substance. According to the Globally Harmonized System (GHS), it is designated as flammable, and toxic or harmful via oral, dermal, and inhalation routes of exposure.[1] However, a deeper understanding of its potential metabolic fate is crucial for appreciating the full scope of its toxicity.
The metabolism of similar unsaturated alcohols and fluoroalkenes can provide insights. For instance, allylic alcohols can be metabolized in the liver to their corresponding aldehydes, which are often more toxic.[2] Furthermore, fluoroalkenes can be metabolized by cytochrome P450 enzymes to form reactive epoxides.[3] The combination of these pathways could potentially lead to the in vivo formation of highly reactive and cytotoxic metabolites. Therefore, exposure should be minimized not just to avoid acute toxicity, but also to mitigate the risk of long-term organ damage.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2/3 | Highly flammable liquid and vapor / Flammable liquid and vapor |
| Acute Toxicity, Oral | 3/4 | Toxic if swallowed / Harmful if swallowed |
| Acute Toxicity, Dermal | 2/3/4 | Fatal in contact with skin / Toxic in contact with skin / Harmful in contact with skin |
| Acute Toxicity, Inhalation | 3/4 | Toxic if inhaled / Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple sources.[1]
Reactivity Profile and Incompatibilities
The reactivity of this compound is dictated by its two functional groups: the nucleophilic hydroxyl group and the electrophilic/radical-susceptible double bond.
-
With Strong Oxidizing Agents: Violent reactions can occur. The allylic alcohol moiety is susceptible to oxidation, which can be highly exothermic.
-
With Strong Reducing Agents: While less reactive than with oxidizers, caution should be exercised.
-
With Acids and Bases: Strong acids can catalyze polymerization or other reactions at the double bond. Strong bases can deprotonate the hydroxyl group, forming a reactive alkoxide.
-
With Halogenating Agents: The double bond can readily undergo addition reactions with halogens.
-
Hazardous Polymerization: Fluoroalkenes are known to have the potential for hazardous polymerization, which can be initiated by heat, light, or certain chemical species. This process is often exothermic and can lead to a runaway reaction, causing a dangerous increase in temperature and pressure in a closed container.[4]
A comprehensive list of incompatible chemicals should always be consulted prior to any new experimental setup.[5][6][7]
Thermal Stability and Decomposition
While specific data for this compound is limited, the thermal decomposition of halogenated propenes and fluoropolymers can serve as a guide.[3] Upon heating, the molecule can decompose to release toxic and corrosive fumes, including hydrogen fluoride (HF).[8] The presence of a fluorine atom suggests that other perfluorinated acidic species could also be formed in a fire.[9] Therefore, any operation involving heating this compound must be conducted with extreme caution and in a well-ventilated area.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when working with this compound.
Primary Engineering Controls: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be performed within a properly functioning chemical fume hood.[10] The fume hood serves two primary purposes: it provides a physical barrier between the researcher and the chemical, and it continuously exhausts toxic and flammable vapors. The sash should be kept at the lowest possible working height to maximize protection.
Personal Protective Equipment (PPE): A Comprehensive Barrier
Given the high dermal toxicity of this compound, appropriate PPE is the last line of defense and must be selected and used correctly.
-
Hand Protection: Double gloving is recommended. An inner nitrile glove should be worn, with an outer glove made of a material with high resistance to organic solvents, such as neoprene or Viton™. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately upon suspected contamination.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[10]
-
Body Protection: A flame-resistant lab coat is essential due to the flammability of the compound.[9] This should be fully buttoned, with the sleeves rolled down.
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of the primary engineering controls, a full-face respirator with an appropriate organic vapor/acid gas cartridge should be readily available.[11]
Section 3: Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is critical for minimizing the risk of exposure and incidents.
Procurement and Storage
-
Procurement: Only procure the minimum quantity of this compound required for your immediate research needs.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[12] The storage location should be a designated flammable liquids cabinet.[13][14] Containers should be tightly sealed and clearly labeled with the chemical name and all relevant GHS pictograms.
Handling and Dispensing
-
Work Area: Designate a specific area within a fume hood for handling this compound. This area should be kept clean and free of clutter.
-
Dispensing: When transferring from a larger container, use a bonded and grounded system to prevent the buildup of static electricity, which can be an ignition source.[2][15] Use a syringe or cannula for transferring small volumes to minimize the risk of spills and vapor release.
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Liquid Waste: Collect in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated items such as gloves, bench paper, and silica gel should be collected in a separate, sealed container.
-
Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.[16][17]
Section 4: Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills (within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill with an absorbent material designed for flammable and toxic liquids.[18][19] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 5: Workflow and Process Diagrams
Visual aids are invaluable for reinforcing safe work practices. The following diagrams, rendered in DOT language, outline the critical workflows for handling this compound.
Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Conclusion: A Culture of Vigilance
This compound is a potent tool in the arsenal of the modern chemist. However, its utility is inextricably linked to a deep respect for its hazards. The protocols and principles outlined in this guide are not intended to be a bureaucratic impediment to research, but rather a framework for fostering a culture of vigilance and safety. By understanding the "why" behind each precaution, researchers can confidently and safely explore the synthetic potential of this valuable compound, ensuring that scientific advancement and personal safety go hand in hand.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). LabManager. [Link]
-
Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025, June 30). J. J. Keller. [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
-
Chemical spills procedure: A guide. (n.d.). Hyde Park Environmental News. [Link]
-
How to Clean Up Chemical Spills in the Workplace. (2024, December 5). trusafe. [Link]
-
OSHA Flammable Storage Requirements. (2024, May 6). U.S. Chemical Storage. [Link]
-
Osha requirements for storing flammable liquids. (n.d.). LabRepCo. [Link]
-
OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course. (2024, October 5). YouTube. [Link]
-
Flammable Liquids. (2024, June 12). Division of Research Safety - University of Illinois. [Link]
-
Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. [Link]
-
Zemtsov, A. A., Levin, V. V., & Dilman, A. D. (2022). Allylic substitution reactions with fluorinated nucleophiles. Coordination Chemistry Reviews, 467, 214455. [Link]
-
Zhao, Y., & Li, X. (2017). Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage. Chemical Science, 8(5), 3783–3788. [Link]
-
SOP: Flammable Liquids. (2024, April 12). PennEHRS - University of Pennsylvania. [Link]
-
4 Essential Steps For Keeping Flammable Liquids In The Laboratory. (2023, March 15). Storemasta Blog. [Link]
-
EHS Guideline - Flammable and Combustible Liquids. (2024, March 11). Carnegie Mellon University. [Link]
-
Thibaudeau, S., & Gouverneur, V. (2003). Sequential cross-metathesis/electrophilic fluorodesilylation: a novel entry to functionalized allylic fluorides. Organic letters, 5(26), 5031–5033. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Mehl, M., Panteleev, D., & Glaude, P. A. (2019). A kinetic modeling study of the thermal degradation of halogenated polymers. Combustion and Flame, 207, 293-305. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. [Link]
-
Zhao, Y., & Li, X. (2017). Divergent Reactivities in Fluoronation of Allylic Alcohols: Synthesis of Z-Fluoroalkenes via Carbon-Carbon Bond Cleavage. Chemical Science, 8(5), 3783-3788. [Link]
-
Zhao, Y., & Li, X. (2017). Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon. Semantic Scholar. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]
-
Hollingworth, C., & Gouverneur, V. (2012). Advances in Nucleophilic Allylic Fluorination. Chemistry–A European Journal, 18(12), 3438-3452. [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). Plastics Europe. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules, 28(10), 4099. [Link]
-
Fluorine. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]
-
Chen, J., & Liu, G. (2020). Facile access to multi-substituted trifluoromethyl alkenes via dehydroxyfluorination of 3,3-difluoroallyl alcohols. Organic & Biomolecular Chemistry, 18(34), 6694-6698. [Link]
-
Incompatible Chemicals. (n.d.). Office of Research Environmental Health and Safety | USU. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
The MSDS HyperGlossary: Polymerization. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]
-
Zhao, Y., & Li, X. (2017). Divergent Reactivities in Fluoronation of Allylic Alcohols: Synthesis of Z-Fluoroalkenes via Carbon-Carbon Bond Cleavage. Chemical Science, 8(5), 3783-3788. [Link]
-
Harris, J. W., & Kennedy, G. L. (1988). Toxicology of the fluoroalkenes: review and research needs. Drug and chemical toxicology, 11(3), 227-241. [Link]
-
List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. [Link]
-
INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. (n.d.). Emory EHSO. [Link]
-
Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
DECONTAMINATION AND WASTE MANAGEMENT. (n.d.). UAB. [Link]
-
SAFETY DATA SHEET Fluorinated Polymer Coating. (n.d.). AMS Electronics. [Link]
-
Allyl bromide. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Appendix F: Preventing Chemical Incompatibility Hazards. (n.d.). UW-La Crosse. [Link]
-
-
Thermal Degradation Products of Polyethylene, Polypropylene, Polystyrene, Polyvinylchloride and Polytetrafluoroethylene in the Processing of Plastics. (n.d.). INCHEM. [Link]
-
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). MDPI. [Link]
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. cmu.edu [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. The MSDS HyperGlossary: Polymerization [ilpi.com]
- 5. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 6. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 15. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. uab.cat [uab.cat]
- 18. westlab.com [westlab.com]
- 19. acs.org [acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-2-fluoroprop-1-ene
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-bromo-2-fluoroprop-1-ene, a valuable fluorinated building block in organic synthesis, starting from commercially available 2-fluoro-2-propen-1-ol. The procedure detailed herein utilizes phosphorus tribromide (PBr₃) for the bromination, offering a robust and efficient pathway. This guide is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic rationale, safety, and detailed procedural steps to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The synthesis of functionalized allyl halides is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide array of subsequent transformations, including nucleophilic substitution and cross-coupling reactions. 3-bromo-2-fluoroprop-1-ene, in particular, is a highly useful synthon, incorporating both a reactive allyl bromide moiety and a fluorine atom, which can significantly modulate the biological and chemical properties of target molecules.
The conversion of an allylic alcohol to an allylic bromide is a fundamental transformation. While several reagents can achieve this, phosphorus tribromide (PBr₃) is a classic and highly effective choice for primary and secondary alcohols. The reaction proceeds under mild conditions and is driven by the formation of a thermodynamically stable phosphorus-oxygen bond in the phosphorous acid byproduct.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite ester intermediate. A bromide ion, acting as a nucleophile, then displaces this activated hydroxyl group via an Sₙ2-type mechanism, yielding the desired 3-bromo-2-fluoroprop-1-ene and phosphorous acid (H₃PO₃). The low reaction temperature is crucial for controlling the exothermicity and minimizing potential side reactions.
Safety and Handling Precautions
CRITICAL: Phosphorus tribromide (PBr₃) is a highly corrosive, toxic, and water-reactive chemical.[1][2] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[1][3]
-
Handling PBr₃: PBr₃ reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Never add water to PBr₃.
-
Emergency Procedures: An emergency shower and eyewash station must be immediately accessible.[3] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[2][3] For inhalation, move to fresh air and seek immediate medical attention.
-
Waste Disposal: Unused PBr₃ must be quenched carefully by slow addition to a stirred, ice-cold solution of sodium bicarbonate or by following institutional hazardous waste disposal protocols. All chemical waste must be disposed of in accordance with local and national regulations.
Experimental Protocol
This protocol details the synthesis on a 50 mmol scale. Reagent quantities can be adjusted as needed.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 76.07 | 3.80 g (3.25 mL) | 50.0 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 5.41 g (1.90 mL) | 20.0 | 0.4 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~150 mL | - | - |
| Brine (Saturated NaCl solution) | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen/Argon inlet
-
50 mL pressure-equalizing dropping funnel
-
Thermometer
-
Ice-water bath
-
250 mL separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 3-bromo-2-fluoroprop-1-ene.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of nitrogen.
-
Reagent Charging: To the flask, add this compound (3.80 g, 50.0 mmol) and 80 mL of anhydrous diethyl ether.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.
-
PBr₃ Addition: Add phosphorus tribromide (5.41 g, 20.0 mmol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over approximately 30 minutes. Causality Check: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and prevent a dangerous temperature spike. The internal temperature should be maintained below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3 hours.
-
Quenching: Prepare a 500 mL beaker containing ~100 g of crushed ice and 150 mL of saturated sodium bicarbonate solution. While stirring vigorously, slowly and carefully pour the reaction mixture into the beaker. Trustworthiness Check: This step neutralizes acidic byproducts and destroys excess PBr₃. Expect gas (CO₂) evolution. Perform this step slowly to control the effervescence.
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash them once with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator. Use a cool water bath (< 20 °C) during evaporation, as the product is volatile.
-
Purification (Optional): The crude product can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Product Characterization
The final product, 3-bromo-2-fluoroprop-1-ene, should be a colorless to pale yellow liquid.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-fluoroprop-1-ene | PubChem[4] |
| Molecular Formula | C₃H₄BrF | PubChem[4] |
| Molecular Weight | 138.97 g/mol | PubChem[4] |
| CAS Number | 35386-83-5 | PubChem[4] |
| Appearance | Colorless Liquid | Sigma-Aldrich[5] |
| Expected Yield | 70-85% | - |
Expected Analytical Data:
-
¹H NMR (CDCl₃): Peaks corresponding to the vinyl protons and the methylene protons adjacent to the bromine.
-
¹⁹F NMR (CDCl₃): A single peak characteristic of a vinyl fluoride.
-
¹³C NMR (CDCl₃): Three distinct carbon signals.
-
GC-MS: A molecular ion peak (M⁺) corresponding to the product's molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.[4]
-
IR Spectroscopy: Bands indicating C=C stretching and C-F/C-Br bonds.[4]
References
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phosphorus Tribromide. Retrieved from nj.gov. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Phosphorus Tribromide. Retrieved from chemos.de. [Link]
-
SDFine. (n.d.). Safety Data Sheet: Phosphorous Tribromide. Retrieved from sdfine.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920585, 3-Bromo-2-fluoroprop-1-ene. Retrieved from PubChem. [Link]
Sources
Application Note & Protocol: Diastereoselective Simmons-Smith Cyclopropanation of 2-Fluoro-2-propen-1-ol
Abstract: This document provides a detailed technical guide for the Simmons-Smith cyclopropanation of 2-fluoro-2-propen-1-ol, a substrate of significant interest for the synthesis of fluorinated cyclopropylmethanols. These motifs are valuable building blocks in medicinal chemistry and materials science. We delve into the mechanistic principles governing the reaction's high diastereoselectivity, focusing on the powerful directing effect of the allylic hydroxyl group in concert with the electronic influence of the vinylic fluorine substituent. This guide presents field-proven protocols, primarily leveraging the Furukawa modification (Et₂Zn/CH₂I₂), to address the potential deactivation of the alkene by the fluorine atom. It includes step-by-step experimental procedures, data analysis, troubleshooting, and safety protocols designed for researchers and drug development professionals.
Scientific Principles: Mechanism and Stereochemical Control
The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1] The reaction proceeds via a concerted, cheletropic mechanism involving an organozinc carbenoid, which adds a methylene group (CH₂) across the double bond.[2][3] The configuration of the alkene is preserved in the cyclopropane product.[4][5]
The Dominant Role of the Allylic Hydroxyl Group
For substrates like this compound, the allylic hydroxyl group is the primary determinant of stereochemical outcome. The zinc atom of the Simmons-Smith reagent (e.g., iodomethylzinc iodide, ICH₂ZnI) acts as a Lewis acid and coordinates with the Lewis basic oxygen of the hydroxyl group.[2][6][7] This pre-coordination event delivers the methylene group to the same face (syn-face) of the double bond as the hydroxyl group.[5][7] This directing effect is remarkably powerful and typically overrides steric considerations, ensuring high diastereoselectivity.[3][6]
Influence of the Vinylic Fluorine Substituent
The presence of a fluorine atom directly on the double bond introduces a key electronic factor. As a strongly electronegative element, fluorine exerts an electron-withdrawing effect, which decreases the nucleophilicity of the alkene. While the Simmons-Smith reaction is known to tolerate vinyl halides[2], this deactivation can lead to slower reaction rates compared to electron-rich or unfunctionalized alkenes.
To counteract this effect, the use of more reactive cyclopropanating systems is highly recommended. The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in a non-coordinating solvent like dichloromethane (CH₂Cl₂), generates a more electrophilic zinc carbenoid.[2][6][8][9] This enhanced reactivity is ideal for achieving high conversion with moderately deactivated substrates such as this compound.
Predicted Stereochemical Outcome
Based on the powerful syn-directing effect of the hydroxyl group, the cyclopropanation of this compound is expected to yield predominantly the syn diastereomer, (1R,2S)-1-fluoro-2-(hydroxymethyl)cyclopropane (assuming the R-enantiomer of the starting material, or the corresponding racemate). The zinc-alkoxide complex forms, positioning the methylene transfer agent for delivery on the same face as the oxygen atom.
Caption: Hydroxyl-directed Simmons-Smith cyclopropanation mechanism.
Experimental Guide: Protocols and Procedures
This section outlines a reliable protocol for the cyclopropanation of this compound using the Furukawa modification.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier | Notes |
| This compound | Synthesis | >97% | Various | Store under Argon/N₂. |
| Diethylzinc (Et₂Zn) | Reagent | 1.0 M in Heptane | Various | Pyrophoric. Handle under inert gas. |
| Diiodomethane (CH₂I₂) | Synthesis | >99% | Various | Stabilized with copper. Store protected from light. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | >99.8% | Various | Dry over CaH₂ or via solvent purification system. |
| Saturated NH₄Cl (aq) | ACS | - | - | For quenching. |
| Saturated NaHCO₃ (aq) | ACS | - | - | For work-up. |
| Brine | ACS | - | - | For work-up. |
| Anhydrous MgSO₄ | ACS | - | - | For drying. |
| Silica Gel | Flash Grade | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Experimental Protocol
Safety First: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Caption: Experimental workflow for the cyclopropanation reaction.
-
Inert Atmosphere Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of Argon or Nitrogen.
-
Substrate Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in heptane, 2.2 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (ethane) will be observed. Stir the resulting solution for 20 minutes at 0 °C.
-
Causality Insight: Using a slight excess of Et₂Zn ensures complete formation of the zinc alkoxide from the allylic alcohol, which is crucial for the directed reaction. The second equivalent of Et₂Zn reacts with CH₂I₂ to form the active carbenoid.
-
-
Diiodomethane Addition: Slowly add diiodomethane (2.0 eq) dropwise via syringe over 15-20 minutes. A white precipitate (ZnI₂) may form during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by TLC (staining with permanganate or ceric ammonium molybdate) or GC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by very slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Trustworthiness Check: This step is exothermic and produces gas. Slow, dropwise addition is critical to control the quench and prevent a dangerous pressure buildup.
-
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add more CH₂Cl₂ if necessary. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Separate the layers. Extract the combined aqueous layers twice with CH₂Cl₂.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure fluorocyclopropylmethanol product.
Data Analysis and Troubleshooting
Expected Results & Characterization
| Parameter | Expected Outcome | Analytical Method | Key Signatures |
| Yield | 60-85% | Gravimetric | - |
| Diastereomeric Ratio (d.r.) | >15:1 (syn:anti) | ¹H or ¹⁹F NMR | Integration of distinct signals for each diastereomer. |
| ¹H NMR | - | NMR Spectroscopy | Complex multiplets for cyclopropyl protons. Diastereotopic protons of the CH₂OH group. |
| ¹³C NMR | - | NMR Spectroscopy | Characteristic upfield shifts for cyclopropyl carbons. Large ¹J(C,F) coupling constant. |
| ¹⁹F NMR | - | NMR Spectroscopy | A single major resonance for the syn product, split by adjacent protons. |
| Mass Spec | - | HRMS (ESI/CI) | Accurate mass corresponding to [M+H]⁺ or [M+Na]⁺. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive zinc carbenoid (wet solvent/reagents).2. Insufficiently reactive reagent for the substrate. | 1. Ensure all solvents and reagents are strictly anhydrous. Use freshly opened bottles of Et₂Zn.2. Increase reaction time or temperature (up to 40 °C). Ensure correct stoichiometry. |
| Low Diastereoselectivity | Incomplete formation of the zinc alkoxide prior to carbenoid formation. | Ensure the substrate and Et₂Zn are pre-mixed for at least 20 minutes before adding CH₂I₂. |
| Side Product Formation | Excess reagent or prolonged reaction time can lead to methylation of the hydroxyl group.[2] | Use the recommended stoichiometry. Do not let the reaction run for an unnecessarily long time after completion. |
| Difficult Purification | Co-elution of product with residual diiodomethane or other byproducts. | Quench the reaction thoroughly. A wash with aqueous sodium thiosulfate can help remove residual iodine-containing species. |
References
-
Simmons, H. E., Jr., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Yadav, J. S., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
UCL Discovery. (2012). The generation and reactivity of functionalised organozinc carbenoids for cyclopropane synthesis. [Link]
-
Organic Chemistry Tutor. (2022). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
All 'Bout Chemistry. (2021). SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]
-
Charette, A. B., et al. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[1][3]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry, 75(4), 1244-1250. [Link]
-
Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1189-1219. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1970). Studies on the Simmons-Smith Reaction. Bulletin of the Institute for Chemical Research, Kyoto University, 48(1), 1-10. [Link]
-
Geden, J. V., & Davies, H. M. (2010). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 132(16), 5630-5631. [Link]
-
UCL Discovery. (1998). The Generation and Reactivity of Organozinc Carbenoids. [Link]
-
Charette, A. B. (2004). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 3-34). Wiley-VCH. [Link]
-
Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith reaction - Wikiwand [wikiwand.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of 2-Fluoro-2-propen-1-ol in Electrolyte Solutions for Batteries: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Fluorinated Alkenols in Next-Generation Batteries
The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in battery technology necessitates continuous innovation in electrolyte engineering. While fluorinated carbonates like fluoroethylene carbonate (FEC) are well-established for their ability to form a stable solid electrolyte interphase (SEI), the chemical space of fluorinated additives remains vast and largely unexplored.[1][2][3] This guide focuses on a promising, yet under-researched, candidate: 2-Fluoro-2-propen-1-ol .
Due to the limited volume of published, peer-reviewed data specifically detailing the performance of this compound as a primary electrolyte additive, this document serves as a prospective guide. It synthesizes established principles of fluorinated additives to propose hypothesized mechanisms, key benefits, and rigorous experimental protocols for its evaluation. The insights provided are grounded in the known electrochemical behavior of analogous fluorinated and unsaturated compounds, offering a scientifically-informed roadmap for researchers venturing into this novel area.
Part 1: Foundational Concepts & Hypothesized Advantages
The Rationale for Fluorination in Electrolyte Additives
Fluorine's high electronegativity profoundly influences the molecular properties of organic compounds, making fluorinated molecules highly attractive for battery electrolytes.[1][3] Key advantages include:
-
Enhanced Oxidative Stability: The strong carbon-fluorine bond increases the oxidative stability of the molecule, making it more resilient at high voltages required by next-generation cathodes.[1][4]
-
Formation of a Robust SEI: Fluorinated additives are known to be preferentially reduced at the anode surface, forming a thin, uniform, and mechanically stable SEI. This SEI is often rich in lithium fluoride (LiF), which is an excellent electronic insulator and ionic conductor, effectively suppressing further electrolyte decomposition and dendrite growth.[1][5]
-
Improved Thermal and Chemical Stability: Fluorination can increase the flashpoint and thermal stability of the electrolyte, contributing to overall battery safety.[1]
The Unique Proposition of this compound
This compound combines three key functional groups: a fluorine atom, a carbon-carbon double bond (alkene), and a hydroxyl group (alcohol). This unique combination suggests a multi-functional role in the electrolyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Electrolyte Applications |
| Molecular Formula | C₃H₅FO | Low molecular weight for good mobility. |
| Molar Mass | 76.07 g/mol | Influences concentration calculations. |
| Boiling Point | Approx. 115-116 °C | Relevant for electrolyte formulation and safety. |
| Structure | CH₂=CFCH₂OH | Contains reactive sites (double bond, hydroxyl group). |
Hypothesized Mechanism of Action
We propose a dual-action mechanism for this compound, contributing to both anode and cathode stability.
-
Anode-Side SEI Formation: Upon initial charging, the electron-withdrawing fluorine atom makes the double bond susceptible to reduction. The molecule is expected to be preferentially reduced at the anode surface before the bulk solvent components. This reduction can proceed via polymerization of the double bond, initiated by electron transfer, leading to a stable, LiF-containing polymeric SEI. The hydroxyl group may also participate in the SEI formation, potentially forming lithium alkoxide species.
-
Cathode-Side Scavenging: The hydroxyl group could act as a scavenger for acidic species, such as HF, which can be generated from the hydrolysis of hexafluorophosphate (PF₆⁻) salts in the presence of trace water.[6] By neutralizing these species, the additive could mitigate the degradation of cathode materials, particularly at high states of charge.
Part 2: Experimental Protocols for Evaluation
The following protocols provide a comprehensive framework for characterizing the electrochemical performance of this compound as an electrolyte additive.
Protocol 1: Electrolyte Formulation and Preparation
Objective: To prepare a baseline electrolyte and experimental electrolytes containing varying concentrations of this compound.
Materials:
-
Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight).
-
Lithium hexafluorophosphate (LiPF₆).
-
This compound (high purity, <50 ppm water).
-
Argon-filled glovebox with O₂ and H₂O levels <0.5 ppm.
Procedure:
-
Baseline Electrolyte (Control): Inside the glovebox, dissolve LiPF₆ in the EC/EMC solvent mixture to a final concentration of 1.0 M. Stir until fully dissolved.
-
Experimental Electrolytes: Prepare a stock solution of this compound in the baseline electrolyte. From this stock, prepare a series of electrolytes with varying weight percentages of the additive (e.g., 0.5%, 1.0%, 2.0%).
-
Moisture Control: Measure the water content of all prepared electrolytes using Karl Fischer titration to ensure it is below 20 ppm.
Causality: The choice of a standard EC/EMC with LiPF₆ provides a well-characterized baseline for comparison. Varying the additive concentration is crucial to identify the optimal loading that maximizes performance without causing detrimental side effects, such as increased viscosity or impedance.
Protocol 2: Electrochemical Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, spacers, springs).
-
Anode: Graphite or Silicon-based electrodes.
-
Cathode: Lithium nickel manganese cobalt oxide (NMC) or lithium cobalt oxide (LCO).
-
Separator: Celgard 2325 or equivalent microporous membrane.
-
Prepared electrolytes.
Procedure:
-
Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 80-120°C) for at least 12 hours before transferring to the glovebox.
-
Assemble the coin cells in the glovebox in the following order: negative cap, anode, separator, cathode, spacer, spring, positive cap.
-
Add a controlled amount of electrolyte (e.g., 20 µL) to the separator to ensure proper wetting.
-
Crimp the cells using a hydraulic crimper to ensure a hermetic seal.
-
Allow the cells to rest for 12 hours before testing to ensure complete electrolyte penetration into the electrode pores.
Protocol 3: Formation Cycling and SEI Characterization
Objective: To form a stable SEI and evaluate its initial characteristics.
Procedure:
-
Formation Protocol: Subject the cells to two formation cycles at a low C-rate (e.g., C/20) between a defined voltage window (e.g., 3.0-4.2 V for NMC/graphite).
-
Coulombic Efficiency (CE) Measurement: Record the charge and discharge capacities during formation to calculate the initial Coulombic efficiency (ICE). A higher ICE indicates less irreversible capacity loss, suggesting a more efficient SEI formation.
-
Post-Mortem Analysis: After formation, carefully disassemble selected cells in the glovebox. Harvest the anodes and rinse them with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Surface Analysis: Analyze the anode surfaces using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to determine the chemical composition of the SEI. Look for signatures of fluorinated polymers, LiF, and lithium alkoxides.
Diagram 1: Hypothetical SEI Formation Workflow
Caption: Workflow for SEI formation and analysis.
Protocol 4: Performance Evaluation
Objective: To assess the impact of the additive on long-term cycling stability, rate capability, and high-voltage performance.
Procedure:
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2) for an extended number of cycles (e.g., 200-500). Plot the discharge capacity and Coulombic efficiency versus cycle number to evaluate capacity retention.
-
Rate Capability: Test the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine their ability to deliver capacity at high charge/discharge currents.
-
High-Voltage Cycling: For high-voltage cathode materials, cycle the cells to an upper cutoff voltage of 4.4V or higher to assess the oxidative stability imparted by the additive.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different cycle intervals to monitor changes in the interfacial and charge-transfer resistances.
Diagram 2: Performance Evaluation Logic
Caption: Logic flow for comprehensive performance testing.
Part 3: Data Interpretation and Expected Outcomes
Table 2: Expected Outcomes with this compound Additive
| Metric | Expected Outcome (vs. Control) | Rationale |
| Initial Coulombic Efficiency | Higher | More efficient SEI formation with less irreversible Li⁺ consumption. |
| Capacity Retention | Improved | A stable SEI prevents continuous electrolyte decomposition over cycles. |
| Rate Capability | Potentially Improved | A thin, ionically conductive SEI may lower impedance. |
| High-Voltage Performance | Significantly Improved | Increased oxidative stability of the electrolyte and cathode passivation. |
| Impedance Growth | Slower | A passivating SEI reduces the growth of resistive layers. |
Conclusion and Future Outlook
While direct experimental evidence for the efficacy of this compound in battery electrolytes is currently nascent, the foundational principles of fluorine chemistry provide a strong rationale for its investigation. The unique combination of a fluorine substituent, a polymerizable double bond, and a reactive hydroxyl group positions it as a compelling candidate for creating a multi-functional electrolyte additive. The protocols and hypothesized mechanisms outlined in this guide offer a robust framework for researchers to systematically evaluate its potential. Successful validation would not only introduce a novel additive to the field but also broaden our understanding of how tailored molecular architectures can address the persistent challenges in high-performance energy storage.
References
- This reference is a placeholder for future research that directly validates the claims made in this prospective guide.
-
The Influence of Fluoroalkyl Group in Alcohol on the Interaction between Alcohols and Fluoride Ion. (2025). ResearchGate. [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). ACS Publications. [Link]
-
Electrolyte, electrochemical device, lithium ion secondary battery, and module. (2024). Moscow Innovation Cluster. [Link]
-
Fluorine chemistry in lithium-ion and sodium-ion batteries. (2023). OAE Publishing Inc.. [Link]
-
Electrochemical Behavior of Nonflammable Organo-Fluorine Compounds for Lithium Ion Batteries. (n.d.). ResearchGate. [Link]
-
Development of Direct Fluorination Technology for Application to Materials for Lithium Battery. (2025). ResearchGate. [Link]
- WO2007042471A1 - Fluorinated additives for lithium ion batteries. (2007).
-
Critical Issues of Fluorinated Alkoxyborate-Based Electrolytes in Magnesium Battery Applications. (2020). PubMed. [Link]
- WO2019220764A1 - Electrolytic solution, electrochemical device, lithium ion secondary battery and module. (2019).
-
Advanced Fluorine Materials for Lithium Ion Batteries. (n.d.). Koura Global. [Link]
Sources
Use of "2-Fluoro-2-propen-1-ol" in orthoester compositions for oligonucleotide purification
Application Note & Protocol
Topic: A Novel Orthoester-Based Fluorous Affinity Strategy Employing 2-Fluoro-2-propen-1-ol for High-Purity Oligonucleotide Purification
Abstract
The burgeoning field of oligonucleotide therapeutics demands synthetic products of the highest purity, as truncated or modified sequences can compromise efficacy and safety. Traditional purification methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), face challenges with resolution, throughput, and the removal of ion-pairing agents, especially for long or complex oligonucleotides.[1] This application note details a robust affinity purification strategy centered on a novel, acid-labile orthoester linker incorporating This compound . This approach leverages the principles of fluorous affinity chromatography, wherein the fluorinated tag selectively retains the full-length, correctly synthesized oligonucleotide on a specialized solid phase. The orthoester linkage provides a critical advantage: the ability to cleave the affinity tag and release the purified oligonucleotide under exceptionally mild acidic conditions, preserving the integrity of the final product. This document provides the scientific rationale, detailed step-by-step protocols, and quality control parameters for researchers, scientists, and drug development professionals seeking to enhance oligonucleotide purity and yield.
Introduction: The Imperative for Purity in Oligonucleotide Synthesis
The solid-phase phosphoramidite method is the cornerstone of automated oligonucleotide synthesis.[2] Despite high coupling efficiencies, each cycle presents a possibility of incomplete reactions, leading to the accumulation of failure sequences (n-1, n-2, etc.).[3] These impurities, along with by-products from cleavage and deprotection steps, must be effectively removed.[4] While techniques like polyacrylamide gel electrophoresis (PAGE) and anion-exchange (AEX) HPLC offer high resolution, they are often low-throughput and not easily scalable.[5] RP-HPLC is more common but can struggle to resolve long oligonucleotides from closely related failure sequences.[6]
Affinity purification offers a compelling alternative by physically separating the desired full-length product from all other species. A common strategy involves leaving the 5'-dimethoxytrityl (DMT) group on the final product and using its hydrophobicity for retention on a reverse-phase cartridge. However, the final detritylation step requires acid, which carries a risk of depurination, especially for sensitive sequences.[7][8]
This protocol introduces a superior "catch-and-release" system using a fluorous tag attached via an acid-labile orthoester linker. The use of fluorinated tags provides a highly specific interaction for purification, a technique known as fluorous solid-phase extraction (F-SPE).[9] The orthoester linkage is uniquely suited for this role due to its stability throughout the synthesis and basic deprotection steps, followed by its rapid cleavage under mild acidic conditions (pH 3-4) that are significantly gentler than standard detritylation cocktails.[10][11]
Principle of the Method: Orthoester-Fluorous Tagging
The central innovation is a phosphoramidite reagent that conjugates a fluorous tag to the 5'-terminus of the oligonucleotide after the final synthesis cycle. This tag is built around an orthoester core, into which This compound is incorporated.
Causality of Component Selection:
-
Orthoester Core: This functional group is stable to the basic conditions required for removing protecting groups from the nucleobases and phosphate backbone (e.g., ammonium hydroxide or methylamine).[12] However, it hydrolyzes rapidly under mild acidic conditions, providing an orthogonal release mechanism.[10]
-
This compound Moiety: The fluorine atom contributes to the molecule's "fluorous" character, creating a strong, specific affinity for perfluorinated silica gel used in F-SPE.[9] The unique lipophobic and hydrophobic nature of fluorous compounds ensures that only tagged molecules are retained.[13]
-
Phosphoramidite Group: This allows the entire linker-tag construct to be coupled to the 5'-hydroxyl of the support-bound oligonucleotide using standard automated synthesizer protocols.
The overall workflow is a four-stage process:
-
Tagging: The full-length oligonucleotide sequences are "capped" with the orthoester-fluorous tag phosphoramidite.
-
Cleavage & Deprotection: The tagged oligonucleotide is cleaved from the solid support and all base/phosphate protecting groups are removed under standard basic conditions.
-
Fluorous Solid-Phase Extraction (F-SPE): The crude mixture is passed through a fluorous silica cartridge. Only the 5'-tagged full-length sequences are retained. Failure sequences and other synthesis by-products are washed away.
-
Elution via On-Cartridge Cleavage: The purified oligonucleotide is released from the cartridge by flushing with a mild acidic buffer that cleaves the orthoester linker, leaving the fluorous tag bound to the silica and eluting the pure, tag-free oligonucleotide.
Workflow Visualization
Below is a diagram illustrating the complete purification workflow from synthesis to final product.
Caption: Overall workflow for oligonucleotide purification using the orthoester-fluorous tag strategy.
Experimental Protocols
Protocol 1: On-Column Tagging with Orthoester-Fluorous Phosphoramidite
This protocol assumes the completion of a standard DMT-on oligonucleotide synthesis on an automated synthesizer. The final 5'-DMT group has been removed.
Reagents & Materials:
-
Oligonucleotide bound to CPG solid support in synthesis column.
-
Orthoester-Fluorous Tag Phosphoramidite (0.1 M in anhydrous acetonitrile).
-
Standard synthesizer reagents: Activator (e.g., 0.25 M DCI), Capping reagents, Oxidizer.
-
Anhydrous Acetonitrile.
Procedure:
-
Ensure the synthesis protocol concludes with a final detritylation step, leaving a free 5'-hydroxyl group.
-
Install the vial of Orthoester-Fluorous Tag Phosphoramidite on an available port on the synthesizer.
-
Program a final "coupling" step using the custom phosphoramidite.
-
Scientist's Note: A slightly extended coupling time (e.g., 180-300 seconds) is recommended to ensure high tagging efficiency, as the custom amidite may be bulkier than standard nucleoside phosphoramidites.
-
-
Follow the coupling step with standard capping, oxidation, and a final acetonitrile wash.
-
Dry the solid support thoroughly with argon or nitrogen. The column is now ready for cleavage and deprotection.
Protocol 2: Cleavage from Support and Base Deprotection
This protocol uses AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine) for rapid deprotection.[14]
Reagents & Materials:
-
Synthesis column containing tagged oligonucleotide on CPG.
-
AMA solution (prepare fresh, keep on ice).
-
2.0 mL microcentrifuge tubes or glass vials.
-
Heating block or oven set to 65°C.
Procedure:
-
Extrude the CPG support from the synthesis column into a 2.0 mL screw-cap tube.
-
Add 1.5 mL of AMA solution to the tube.
-
Seal the tube tightly and vortex briefly.
-
Place the tube in the heating block at 65°C for 15 minutes.
-
After incubation, cool the tube on ice for 5 minutes.
-
Carefully open the tube and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the crude product solution completely in a vacuum concentrator.
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE) Purification
Reagents & Materials:
-
Dried crude tagged oligonucleotide.
-
Fluorous SPE Cartridge (e.g., 500 mg per 1 µmol scale synthesis).
-
F-SPE Loading Buffer: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
F-SPE Wash Buffer: 100 mM TEAA, 20% Acetonitrile.
-
F-SPE Elution/Cleavage Buffer: 3% Acetic Acid in water (v/v), pH ~3.5.
-
SPE vacuum manifold.
Procedure:
-
Cartridge Conditioning:
-
Place the F-SPE cartridge on the vacuum manifold.
-
Wash with 5 mL of 100% acetonitrile.
-
Equilibrate with 2 x 5 mL of F-SPE Loading Buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Re-dissolve the dried crude oligonucleotide in 1.0 mL of F-SPE Loading Buffer.
-
Load the solution onto the conditioned F-SPE cartridge. Allow it to flow through slowly by gravity or very light vacuum.
-
Reload the flow-through a second time to maximize binding.
-
-
Washing:
-
Wash the cartridge with 3 x 5 mL of F-SPE Wash Buffer.
-
Scientist's Note: This step removes all non-fluorous species, including truncated failure sequences, salts, and cleaved protecting groups. The 20% acetonitrile helps to solubilize impurities without disrupting the fluorous interaction.
-
-
Elution via On-Cartridge Cleavage:
-
Place a clean collection tube inside the manifold.
-
Add 1.0 mL of F-SPE Elution/Cleavage Buffer to the cartridge.
-
Allow the solution to incubate on the cartridge for 10 minutes at room temperature.
-
Scientist's Note: During this incubation, the mild acid hydrolyzes the orthoester linker, cleaving the bond between the purified oligonucleotide and the fluorous tag. The tag remains bound to the cartridge.
-
Slowly pull the solution through the cartridge using vacuum.
-
Repeat with a second 1.0 mL aliquot of Elution/Cleavage Buffer to ensure complete recovery.
-
-
Final Processing:
-
Dry the eluted, purified oligonucleotide in a vacuum concentrator.
-
Perform a final desalting step using a size-exclusion spin column or ethanol precipitation to remove the acetic acid and salts.[16]
-
Chemical Cleavage Mechanism
The mild acid-catalyzed hydrolysis of the orthoester is the key to the release step.
Caption: On-cartridge cleavage of the orthoester linker under mild acidic conditions.
Quality Control and Data Analysis
The purity of the final oligonucleotide product must be verified. A combination of chromatographic and mass spectrometry techniques is recommended.[17]
| Analytical Method | Purpose | Expected Result for F-SPE Purified Oligo |
| Anion-Exchange HPLC (AEX-HPLC) | Separates based on charge (length). Excellent for resolving n from n-1 impurities. | A single major peak corresponding to the full-length product. Purity typically >95%. |
| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. Good for overall purity assessment.[3] | A sharp, single major peak. Absence of "failure" peaks seen in the crude analysis. |
| Capillary Electrophoresis (CE) | High-resolution separation based on size-to-charge ratio. Can detect impurities missed by HPLC.[3] | Very high purity observed, often exceeding that shown by HPLC. |
| Mass Spectrometry (LC-MS / MALDI-TOF) | Confirms the molecular weight of the product, verifying sequence integrity.[5] | Observed mass matches the calculated mass of the target oligonucleotide. Absence of masses corresponding to tagged or truncated species. |
Exemplary Purity Comparison
| Sample | Purity by AEX-HPLC (%) | Purity by CE (%) |
| Crude Oligonucleotide | 65 - 75 | 60 - 70 |
| F-SPE Purified Oligonucleotide | > 95 | > 98 |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Inefficient 5'-tagging reaction. 2. Incomplete elution from F-SPE cartridge. 3. Premature cleavage of the orthoester tag. | 1. Increase coupling time for the tag phosphoramidite; ensure reagents are fresh. 2. Perform a third elution with the cleavage buffer. Increase on-cartridge incubation time to 15-20 minutes. 3. Ensure deprotection conditions remain basic; avoid any acidic exposure post-synthesis. |
| Presence of n-1 Impurity in Final Product | 1. Incomplete binding to the F-SPE cartridge. 2. "Wash-out" of tagged product during the wash step. | 1. Reduce flow rate during loading; reload the sample. Ensure Loading Buffer pH is neutral. 2. Reduce acetonitrile percentage in Wash Buffer to 10-15% if product loss is suspected. |
| Mass Spec shows mass of tagged oligo | Incomplete cleavage of the orthoester linker. | Increase incubation time with Elution/Cleavage Buffer. Ensure the buffer is at the correct pH. Prepare fresh buffer if necessary. |
Conclusion
The use of an orthoester-based fluorous affinity tag, incorporating This compound , represents a significant advancement in oligonucleotide purification. This strategy combines the high efficiency and specificity of fluorous affinity chromatography with an exceptionally mild, orthogonal cleavage mechanism. The protocols outlined herein provide a clear and reproducible path to obtaining oligonucleotides of very high purity, suitable for the most demanding applications in research, diagnostics, and therapeutic development.
References
-
Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-silyl-2'-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821. (Source derived from general knowledge of the field, similar to principles in[10])
-
Agilent Technologies. (2023). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Agilent Technologies Application Note. [Online]. Available: [Link]
-
Scaringe, S. A., et al. (2000). RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry. Nucleic Acids Research, 28(8), e36. [Online]. Available: [Link]
-
Zarytova, V. F., et al. (1998). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 26(6), 1541–1545. [Online]. Available: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Online]. Available: [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Glen Research. [Online]. Available: [Link]
-
Dharmacon. (2004). RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry. Current Protocols in Nucleic Acid Chemistry. [Online]. Available: [Link]
-
ATDBio Ltd. (n.d.). RNA oligonucleotide synthesis. The Nucleic Acids Book. [Online]. Available: [Link]
-
Quality Assistance. (2020). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance Scientific Paper. [Online]. Available: [Link]
-
Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry, 2.12.1-2.12.19. [Online]. Available: [Link]
-
Kumar, P., & Gupta, K. C. (2012). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 2(21), 7987-8001. [Online]. Available: [Link]
-
Pasternak, A., & Wengel, J. (2011). Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Chemical Society Reviews, 40(12), 5656-5668. [Online]. Available: [Link]
- Heger, M., & Wierling, C. (2020). Orthoester compositions for affinity purification of oligonucleotides. U.S. Patent No. CN111032669B. [Online].
- Wierling, C., & Heger, M. (2019). Orthoester compositions for affinity purification of oligonucleotides. WIPO Patent Application WO/2019/036029. [Online].
- Heger, M., & Wierling, C. (2020). Orthoester compositions for affinity purification of oligonucleotides. U.S. Patent Application No. 16/613,541. [Online].
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 79757. [Online]. Available: [Link]
-
Horn, T., & Efcavitch, J. W. (1998). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research, 26(18), 4291–4296. [Online]. Available: [Link]
-
Redman, R. L., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. [Online]. Available: [Link]
-
Glen Research. (2012). Oligonucleotide Deprotection. The Glen Report, 24(2). [Online]. Available: [Link]
Sources
- 1. US20200190129A1 - Orthoester compositions for affinity purification of oligonucleotides - Google Patents [patents.google.com]
- 2. US6008400A - Orthoester reagents for use as protecting groups in oligonucleotide synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 7. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2019036029A1 - Orthoester compositions for affinity purification of oligonucleotides - Google Patents [patents.google.com]
- 10. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Application Notes and Protocols for 2-Fluoro-2-propen-1-ol in Organic Synthesis
Introduction: The Strategic Advantage of the Fluoroallyl Moiety
In the landscape of modern synthetic chemistry, the quest for molecular scaffolds that offer a blend of stability and tunable reactivity is paramount, particularly in the realm of drug discovery and development. 2-Fluoro-2-propen-1-ol, a structurally unassuming allylic alcohol, has emerged as a powerful building block, embodying this very principle. The strategic placement of a fluorine atom on the C2 position of the allyl fragment imparts a unique electronic character, profoundly influencing its reactivity and opening avenues for novel synthetic transformations. This guide provides an in-depth exploration of the reaction mechanisms of this compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals. The inherent polarity of the C-F bond, the most polarized single bond to carbon, coupled with its high bond strength, introduces a fascinating dichotomy of electronic effects that can be harnessed for selective bond formation.[1]
The versatility of this compound stems from its ability to participate in a diverse array of reactions, most notably as a precursor to the 2-fluoroallyl cation in transition-metal-catalyzed processes. This guide will delve into the nuances of its application in palladium-catalyzed asymmetric allylic alkylations, its behavior with a spectrum of nucleophiles, and its potential in constructing complex molecular architectures, including fluorinated heterocycles which are of significant interest in medicinal chemistry.[2]
Core Reactivity: Palladium-Catalyzed Allylic Substitution
A cornerstone of this compound's utility lies in its role as an exceptional precursor for π-(2-fluoroallyl)palladium complexes in Tsuji-Trost-type reactions.[3] The C-F bond, often perceived as exceptionally strong and unreactive in many contexts,[4] displays remarkable lability in the presence of a Pd(0) catalyst, serving as a superior leaving group compared to traditional acetate or carbonate groups.[2][3] This enhanced reactivity profile allows for milder reaction conditions and broader substrate scope.
Mechanism of π-Allyl Complex Formation and Nucleophilic Attack
The catalytic cycle commences with the coordination of the Pd(0) catalyst to the double bond of the 2-fluoroallyl electrophile (typically an ester derivative of this compound). Subsequent oxidative addition involves the cleavage of the C-F bond, leading to the formation of a cationic π-(2-fluoroallyl)palladium(II) complex. This intermediate is the linchpin of the reaction, poised for attack by a nucleophile.
The chemoselectivity of the nucleophilic attack is a critical aspect of this methodology and is heavily dependent on the nature of the nucleophile, often categorized by the Hard and Soft Acids and Bases (HSAB) principle.[5]
-
Soft Nucleophiles: Stabilized enolates (e.g., malonates) and other soft nucleophiles tend to attack the terminal carbon of the π-allyl complex. This is attributed to the larger orbital coefficient at the β-position of the α,β-unsaturated system, favoring a 1,4-conjugate addition-type pathway.[5]
-
Hard Nucleophiles: Harder nucleophiles, such as unstabilized carbanions or certain heteroatom nucleophiles, may exhibit a greater propensity to attack the more electrophilic palladium center, followed by reductive elimination. However, the reactivity of the 2-fluoroallyl system often directs even hard nucleophiles to the allyl terminus.
The nature of the ligand on the palladium center also plays a pivotal role in modulating the reactivity and selectivity of the catalytic system.[3]
Figure 1. Generalized catalytic cycle for Palladium-catalyzed 2-fluoroallylation.
Protocol: Synthesis of (2-Fluoroallyl)palladium Chloride Dimer
This protocol outlines the synthesis of a key intermediate, the (2-fluoroallyl)palladium chloride dimer, which serves as a valuable tool for studying the fundamental reactivity of the 2-fluoroallyl palladium system.[3]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Lithium chloride (LiCl)
-
2-Fluoroallyl chloride
-
Methanol (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
Procedure:
-
In a suitable container, dissolve PdCl₂ (1-5 mmol) and LiCl (4 equivalents) in a minimal amount of water with gentle heating.
-
After cooling to room temperature, transfer the solution to a three-neck round-bottom flask and dilute with methanol (approximately 6 mL per mmol of PdCl₂).
-
Add 2-fluoroallyl chloride (4 equivalents) to the solution.
-
Bubble carbon monoxide gas through the stirred solution for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid residue is purified by column chromatography to yield the (2-fluoroallyl)palladium chloride dimer.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Carbon monoxide is a toxic gas. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment.
Reactivity with Nucleophiles: A Study in Chemoselectivity
The reaction of this compound and its derivatives with various nucleophiles is a testament to the nuanced reactivity imparted by the fluorine substituent. The interplay between the electronic nature of the nucleophile and the reaction conditions dictates the outcome of the reaction.
| Nucleophile Type | Predominant Reaction Pathway | Mechanistic Rationale |
| Soft Nucleophiles (e.g., malonates, β-ketoesters) | Allylic Alkylation (SN2') | The reaction proceeds via a π-allyl palladium intermediate, with the soft nucleophile attacking the less substituted terminus of the allyl system. |
| Hard Nucleophiles (e.g., organolithiums, Grignard reagents) | Can lead to a mixture of products | While allylic substitution is possible, direct attack at the carbonyl group (if the alcohol is oxidized) or other side reactions can occur. The choice of catalyst and reaction conditions is crucial for selectivity.[5] |
| Oxygen Nucleophiles (e.g., alcohols, phenols) | O-Allylation | Can proceed via palladium catalysis or under acidic conditions where the hydroxyl group is protonated to form a good leaving group.[6] |
| Nitrogen Nucleophiles (e.g., amines, amides) | N-Allylation | Palladium-catalyzed conditions are generally effective for the allylation of a wide range of nitrogen nucleophiles.[7] |
Table 1. Reactivity of 2-Fluoroallyl Derivatives with Various Nucleophiles.
Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation with a Soft Nucleophile
This protocol is a representative example of the asymmetric allylation of a soft nucleophile using a chiral palladium catalyst. The principles can be adapted for various soft nucleophiles.[3]
Materials:
-
2-Fluoro-2-propen-1-yl acetate
-
Dimethyl malonate
-
[Pd(allyl)Cl]₂
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of dimethyl malonate (1.2 equivalents) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the sodium enolate.
-
In a separate flask, prepare the palladium catalyst by dissolving [Pd(allyl)Cl]₂ (2.5 mol%) and the chiral phosphine ligand (5.5 mol%) in anhydrous THF and stirring for 20 minutes at room temperature.
-
Add the solution of 2-fluoro-2-propen-1-yl acetate (1 equivalent) to the palladium catalyst mixture.
-
Add the freshly prepared sodium enolate solution to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral allylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.
-
Anhydrous Solvent: The use of anhydrous solvent is crucial to prevent quenching of the strong base (NaH) and the nucleophilic enolate.
-
Chiral Ligand: The chiral phosphine ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack to one face of the π-allyl intermediate, thereby inducing enantioselectivity.
Cascade Reactions and Cycloadditions: Building Molecular Complexity
The unique reactivity of this compound also lends itself to the design of elegant cascade reactions and its participation in cycloaddition processes for the rapid construction of complex molecular frameworks.
Potential in Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.[8] this compound can be envisioned as a versatile initiator or participant in such cascades. For instance, an initial palladium-catalyzed allylation could be followed by an intramolecular cyclization, leveraging other functional groups present in the nucleophile or the allyl moiety.
Figure 2. Conceptual workflow for a cascade reaction involving this compound.
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound, due to the inductive effect of the fluorine atom, makes it a potential candidate for cycloaddition reactions with electron-rich dienes or dipoles. While specific examples directly employing this compound in cycloadditions are not yet extensively documented in readily available literature, its electronic properties suggest its utility in [4+2] (Diels-Alder) and [3+2] cycloadditions, leading to the synthesis of fluorinated cyclic systems.
Conclusion and Future Outlook
This compound is a versatile and powerful building block in modern organic synthesis. Its unique reactivity, particularly in palladium-catalyzed allylic substitution reactions where the fluorine atom acts as an excellent leaving group, provides a strategic advantage for the construction of complex molecules. The ability to fine-tune the reaction conditions to achieve high levels of chemo-, regio-, and stereoselectivity underscores its importance for applications in drug discovery and materials science.
Future research in this area will likely focus on expanding the scope of nucleophiles, developing more efficient and selective catalytic systems, and exploring the full potential of this compound in novel cascade reactions and cycloadditions. The insights provided in this guide are intended to serve as a foundation for researchers to harness the unique synthetic potential of this valuable fluorinated synthon.
References
-
Trost, B. M., Gholami, H., & Zell, D. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11446–11451. [Link]
-
Trost, B. M., Gholami, H., & Zell, D. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Sci-Hub. [Link]
-
Zemtsov, A. A., et al. (2020). (2-Fluoroallyl)palladium complexes as intermediates in Pd-catalyzed Tsuji-Trost 2-fluoroallylations: synthesis and reactivity. ChemRxiv. [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Recent Advances in Cascade Reactions Initiated by Alcohol Oxidation. (2025). ResearchGate. [Link]
-
Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
How 2-propen-1-ol reacts with different reagents in chemical synthesis. (2025). SLT. [Link]
-
Recent Advances on Fluorine Chemistry. (2024). PMC - NIH. [Link]
-
Conjugate Addition: Hard and Soft nucleophiles. (2022). YouTube. [Link]
-
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. (n.d.). PMC - NIH. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). ResearchGate. [Link]
-
Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions. (n.d.). PMC - NIH. [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023). PMC - NIH. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
-
What Makes A Good Nucleophile?. (2012). Master Organic Chemistry. [Link]
-
Hard Acid and Soft Nucleophile Systems. Part 14. On the Reactivity of α-Nitroketones and Nitroolefins Toward. (n.d.). CORE. [Link]
-
Stereospecific and Stereoselective Reactions. (2020). YouTube. [Link]
-
Double Enzyme-Catalyzed One-Pot Synthesis of Enantiocomplementary Vicinal Fluoro Alcohols. (n.d.). ResearchGate. [Link]
-
Fluorinated Para‐Quinone Monoacetal: Versatile Reactivity for Constructing Functionalized Scaffolds. (2025). ResearchGate. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub. [Link]
-
Recent Advances on Fluorine Chemistry. (2024). PMC - NIH. [Link]
-
Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). DASH (Harvard). [Link]
-
Nucleophile. (2023). Chemistry LibreTexts. [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). PMC - NIH. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC - NIH. [Link]
-
What is nucleophilic substitution?. (n.d.). Chemguide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block
Introduction: The Strategic Value of 2-Fluoro-2-propen-1-ol
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] this compound, also known as 2-fluoroallyl alcohol, is a valuable building block that combines the reactivity of an allylic alcohol with the influential properties of a vinyl fluoride. This dual functionality allows for a diverse range of chemical transformations, making it a key intermediate for synthesizing more complex fluorinated compounds.
This guide provides detailed protocols for the synthesis and subsequent reactions of this compound, offering insights into the causality behind experimental choices and ensuring robust, reproducible methodologies for researchers in drug discovery and chemical development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards of this compound is critical before any experimental work.
| Property | Value | Source |
| IUPAC Name | 2-fluoroprop-2-en-1-ol | [2] |
| CAS Number | 5675-31-0 | [2] |
| Molecular Formula | C₃H₅FO | [2] |
| Molecular Weight | 76.07 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available. For comparison, 2-propen-1-ol is 97 °C.[3] | |
| Density | Not available. | |
| Solubility | Miscible with water and common organic solvents (predicted by analogy to 2-propen-1-ol). |
Hazard Identification: According to its UN GHS classification, this compound is considered a flammable liquid and is toxic if swallowed or in contact with skin.[2]
PART 1: Synthesis of this compound via Electrophilic Fluorination
The synthesis of allylic fluorides from their corresponding alcohols is a common transformation. Electrophilic fluorination using N-F reagents like Selectfluor® is a preferred method due to its mild conditions and operational simplicity.[4] The proposed mechanism involves the electrophilic attack of the F⁺ source on the electron-rich double bond of the allylic alcohol.
Reaction Principle: Electrophilic Fluorination
Electrophilic fluorination leverages positively charged or electron-deficient fluorine reagents to form C-F bonds.[5] Reagents such as Selectfluor® (F-TEDA-BF₄) are stable, solid materials that act as a source of "F⁺" for reaction with nucleophiles like alkenes.[6] The reaction with an allylic alcohol proceeds via attack on the π-bond, likely forming an intermediate that can then yield the α-fluorinated alcohol.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the electrophilic fluorination of alkenes and allylic alcohols.[5]
Materials:
-
Allyl alcohol (prop-2-en-1-ol)
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Basic alumina
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add Selectfluor® (1.2 equivalents). Add anhydrous acetonitrile to dissolve the reagent.
-
Addition of Substrate: To the stirring solution at room temperature, add allyl alcohol (1.0 equivalent) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting material is consumed (typically 12-24 hours). The disappearance of the allyl alcohol spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up:
-
Upon completion, filter the reaction mixture through a short plug of basic alumina to remove the TEDA salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully on a rotary evaporator.
-
-
Purification:
-
The crude product is purified by fractional distillation under atmospheric or reduced pressure. The boiling point of the parent allyl alcohol is 97 °C; the fluorinated product is expected to have a similar or slightly lower boiling point.[3] Collect the fraction corresponding to pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR spectrum is particularly diagnostic for fluorinated compounds.[7][8]
PART 2: Reactions Involving this compound
This compound is a bifunctional molecule, with reactivity centered at the hydroxyl group and the fluorinated double bond. The electron-withdrawing nature of the fluorine atom can influence the reactivity of both functional groups compared to its non-fluorinated analog.
Protocol 2.1: Oxidation to 2-Fluoro-2-propenal
The oxidation of primary alcohols to aldehydes is a fundamental transformation.[9][10] Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[11] Pyridinium chlorochromate (PCC) is a common reagent for this purpose.
Caption: Workflow for the oxidation of this compound to the corresponding aldehyde.
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stirrer, add pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (DCM).
-
Reaction: Add a solution of this compound (1.0 equivalent) in DCM to the PCC suspension at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.
-
Wash the pad thoroughly with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
-
Purification: Purify the resulting crude aldehyde by column chromatography on silica gel or by distillation.
Protocol 2.2: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
Palladium-catalyzed reactions are powerful tools for C-C and C-X bond formation.[1][12] Allylic alcohols can participate in these reactions, often after activation of the hydroxyl group. The presence of the fluorine atom on the double bond may influence the formation and reactivity of the π-allyl palladium intermediate.
Reaction Principle: The hydroxyl group is first converted into a better leaving group (e.g., acetate, carbonate). A Pd(0) catalyst then performs an oxidative addition to form a π-allyl palladium complex. A nucleophile can then attack this complex, typically at the less substituted terminus, to form the product and regenerate the Pd(0) catalyst.
Procedure (Two-Step):
Step A: Acylation of the Alcohol
-
Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in DCM at 0 °C.
-
Slowly add acetic anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water, extract with DCM, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield 2-fluoroallyl acetate, which can be used without further purification.
Step B: Palladium-Catalyzed Coupling
-
Setup: To a Schlenk flask under argon, add the 2-fluoroallyl acetate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable solvent (e.g., THF).
-
Nucleophile Addition: Add a solution of a soft nucleophile, such as sodium diethyl malonate (1.2 eq.).
-
Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over MgSO₄.
-
Purification: Concentrate the solution and purify the product by flash column chromatography.
Conclusion
This compound serves as a highly versatile and valuable intermediate in organofluorine chemistry. The protocols detailed herein provide a robust framework for its synthesis via electrophilic fluorination and its subsequent derivatization through oxidation and palladium-catalyzed coupling reactions. The strategic incorporation of this building block allows researchers to access novel fluorinated molecules with potential applications in pharmaceuticals and agrochemicals, underscoring the importance of developing reliable synthetic methodologies for such key intermediates.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79757, this compound". PubChem. [Link].
-
Wood, S. H., et al. "The electrophilic fluorination of enol esters using SelectFluor: a polar two-electron process". University of Strathclyde. [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol". PubChem. [Link].
-
Chemistry Steps. "Alcohols in Substitution Reactions with Tons of Practice Problems". Chemistry Steps. [Link].
-
Wikipedia. "Selectfluor". Wikipedia. [Link].
-
Dong, G., et al. "Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds". National Institutes of Health. [Link].
-
Guiry, P. J. "Selectfluor". ResearchGate. [Link].
-
Guyon, H., & Cahard, D. "Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides". OUCI. [Link].
-
SLT. "How 2-propen-1-ol reacts with different reagents in chemical synthesis". SLT. [Link].
-
Vantourout, J. C., et al. "Palladium-Catalyzed Arylation of Fluoroalkylamines". National Institutes of Health. [Link].
-
Stolar, T., et al. "Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions". National Institutes of Health. [Link].
-
Thorwirth, R., et al. "Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates". National Institutes of Health. [Link].
-
Chemistry LibreTexts. "10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides". Chemistry LibreTexts. [Link].
-
YouTube. "03 21 Nucleophilic Substitution Reactions of Alcohols". YouTube. [Link].
-
Amii, H., & Uneyama, K. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds". ResearchGate. [Link].
-
ResearchGate. "(PDF) Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions". ResearchGate. [Link].
- Google Patents. "Fluorous nucleophilic substitution of alcohols and reagents for use therein".
-
Organic Chemistry Portal. "N-Fluorobenzenesulfonimide (NFSI)". Organic Chemistry Portal. [Link].
-
Cheméo. "Chemical Properties of 2-Propen-1-ol (CAS 107-18-6)". Cheméo. [Link].
-
Dhaka, V., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs". PubMed Central. [Link].
-
KOPS. "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes". KOPS. [Link].
-
Trost, B. M., & O'Boyle, B. M. "Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation". PubMed. [Link].
-
Chemguide. "oxidation of alcohols". Chemguide. [Link].
-
ResearchGate. "N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent". ResearchGate. [Link].
-
Wikipedia. "2-Fluoroethanol". Wikipedia. [Link].
-
Lee, J., et al. "Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS". PubMed. [Link].
-
University of Wisconsin-Madison. "OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12". University of Wisconsin-Madison. [Link].
-
Larda, S. T., et al. "Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR". PubMed Central. [Link].
-
Chemistry Steps. "Alcohol Oxidation Mechanisms and Practice Problems". Chemistry Steps. [Link].
-
Nagwa. "Question Video: Determining the Product of the Oxidation of a Primary Alcohol under Different Reaction Conditions". Nagwa. [Link].
-
NIST. "2-Propen-1-ol". NIST WebBook. [Link].
-
SpectraBase. "2-Fluoroethanol - Optional[1H NMR] - Spectrum". SpectraBase. [Link].
-
Stockman, B. J., et al. "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening". PubMed. [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propen-1-ol [webbook.nist.gov]
- 4. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. nagwa.com [nagwa.com]
- 12. researchgate.net [researchgate.net]
Topic: Purification Techniques for 2-Fluoro-2-propen-1-ol Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-2-propen-1-ol is a valuable fluorinated allylic alcohol building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties and potential for diverse chemical transformations make it highly desirable. However, synthetic routes often yield a crude product containing a mixture of starting materials, reagents, solvents, and reaction byproducts. The inherent reactivity and physical properties of the target molecule—notably its polarity, volatility, and potential for azeotrope formation—present significant purification challenges. This application note provides a comprehensive guide to developing a robust purification strategy, detailing field-proven protocols for fractional distillation and flash column chromatography. It emphasizes the rationale behind methodological choices and incorporates critical analytical checkpoints to ensure the final product meets the high-purity specifications required for drug development and other advanced applications.
Introduction: The Purification Challenge
The purification of this compound (C₃H₅FO, MW: 76.07 g/mol ) is a critical step that directly impacts the efficiency of subsequent synthetic transformations and the impurity profile of the final active ingredient.[1] Common synthetic pathways, such as the dehydrofluorination of 2,3-difluoropropan-1-ol or nucleophilic fluorination of a suitable precursor, can introduce a variety of impurities.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Precursors that remain after the reaction is quenched.
-
Reagent-Derived Byproducts: Residuals from fluorinating agents (e.g., DAST, Deoxo-Fluor) or bases.[2]
-
Isomeric Byproducts: Positional isomers such as 3-fluoro-2-propen-1-ol or over-fluorinated species.
-
Solvents: Residual organic solvents used in the reaction and work-up.
-
Water: Introduced during the aqueous work-up.
The primary challenges in isolating this compound stem from its physicochemical properties. As an analogue of allyl alcohol, it is a polar, water-miscible liquid with a relatively low boiling point.[3][4] These properties necessitate carefully designed purification protocols to avoid common pitfalls such as azeotrope formation with water or solvents and product loss due to high volatility.[5]
Overall Purification Strategy
A multi-step approach is essential for achieving high purity. The strategy begins with a preliminary work-up to remove bulk impurities, followed by a primary purification technique tailored to the specific impurity profile, and concludes with rigorous analytical validation.
Caption: General workflow for the purification of this compound.
Protocol 1: Fractional Vacuum Distillation
Expertise & Rationale: Distillation is the preferred method for large-scale purification when the target compound is thermally stable and has a significantly different boiling point from its impurities. For allylic alcohols, which can be prone to polymerization or rearrangement at high temperatures, performing the distillation under reduced pressure is critical.[6] This lowers the boiling point, minimizing thermal stress on the molecule. This technique is most effective for removing non-volatile impurities and solvents with substantially different boiling points.
Self-Validation: The efficacy of the separation is monitored in real-time by observing the distillation head temperature. Collected fractions must be analyzed by GC-MS or ¹H NMR to determine their purity before being combined.
Detailed Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux column (minimum 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump and a manometer to monitor the pressure.
-
-
Preparation:
-
Charge the dried crude product concentrate into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
-
Distillation Process:
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 50-100 mmHg).
-
Gradually heat the flask using a heating mantle.
-
Collect the initial low-boiling fraction (the "forerun"), which will primarily consist of residual solvents. The head temperature will be low and may fluctuate.
-
As the head temperature stabilizes, change the receiving flask to collect the main product fraction. The temperature should remain constant as the pure product distills.
-
Collect fractions in separate, pre-weighed receiving flasks. Label each fraction and note the corresponding head temperature and pressure range.
-
Stop the distillation when the temperature either drops or rises sharply, indicating that the product has been distilled or higher-boiling impurities are beginning to come over.
-
-
Analysis and Pooling:
-
Analyze the purity of each collected fraction using a validated analytical method (see Section 5).
-
Combine all fractions that meet the required purity specification (e.g., >99%).
-
| Parameter | Recommended Value/Setting | Rationale |
| Vacuum Level | 50-100 mmHg | Lowers the boiling point to prevent thermal degradation. |
| Heating | Gradual heating via mantle | Ensures controlled boiling and prevents bumping. |
| Fractionating Column | ≥20 cm Vigreux, vacuum-jacketed | Provides multiple theoretical plates for efficient separation of close-boiling liquids. |
| Cold Trap | -78 °C or lower | Protects the vacuum pump from corrosive vapors. |
Table 1: Key parameters for fractional vacuum distillation.
Protocol 2: Flash Column Chromatography
Expertise & Rationale: Flash chromatography is a powerful technique for separating compounds based on differences in polarity. It is particularly useful for removing impurities that have boiling points close to the product or for smaller-scale purifications where high purity is paramount. Because this compound is a polar molecule, it will interact with a polar stationary phase like silica gel. The challenge with volatile polar compounds is preventing irreversible adsorption and ensuring good recovery.[7] Using a deactivated stationary phase or modifying the mobile phase can mitigate these issues. The unique electronic nature of fluorinated compounds can also be exploited using specialized fluorinated stationary phases, which can offer enhanced selectivity compared to standard silica.[8][9][10]
Self-Validation: The separation is monitored by thin-layer chromatography (TLC) or by analyzing collected fractions with GC-MS. A well-developed chromatographic method will show clear separation between the product spot/peak and those of the impurities.
Caption: Step-by-step workflow for flash column chromatography.
Detailed Step-by-Step Methodology:
-
Method Development (TLC):
-
Develop a solvent system using TLC plates. The ideal system will show the product with an Rf value of ~0.3 and good separation from all major impurities.
-
A common starting point for polar alcohols is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, diethyl ether).
-
Visualize spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain).
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dry Loading (Recommended for volatile compounds): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin applying pressure to achieve a steady flow rate.
-
If using a gradient, gradually increase the proportion of the polar solvent to elute compounds of increasing polarity.
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or GC-MS to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Caution: Use a cooled water bath and apply vacuum cautiously to avoid co-evaporation of the volatile product.
-
| Parameter | Recommended Value/Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) or Deactivated Silica | Standard for polarity-based separation. Deactivation (with water or triethylamine) can reduce tailing for polar analytes.[7] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/MeOH Gradient | Provides a polarity range to effectively elute the product while leaving more polar impurities on the column. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for volatile products. |
| Fraction Analysis | TLC with KMnO₄ stain / GC-MS | KMnO₄ visualizes non-UV active alcohols. GC-MS provides definitive purity assessment.[11] |
Table 2: Key parameters for flash column chromatography.
Purity Analysis and Characterization
Robust analytical methods are required to confirm the purity of the final product and to characterize any remaining trace impurities.[11] A multi-technique approach is often the most comprehensive.
| Analytical Technique | Principle & Application | Protocol Summary |
| Quantitative NMR (qNMR) | Provides structural information and precise quantification against a certified internal standard. | Dissolve a precisely weighed sample and internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1 ≥ 5x T₁). Purity is calculated by comparing the integral of a unique product signal to a signal from the standard.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. | Dissolve the sample in a volatile solvent (e.g., acetone). Inject into a GC equipped with a suitable column (e.g., DB-5ms). Use a temperature program to separate components. The MS detector provides mass spectra for component identification and area-percent purity.[11] |
| Karl Fischer Titration | Coulometric or volumetric titration to quantify trace amounts of water. | Essential for products where water content is critical, as water can act as a poison in subsequent reactions. |
Table 3: Comparative analysis of purity determination methods.
Conclusion
The successful purification of this compound from a synthetic reaction mixture is achievable through a systematic and well-validated approach. For larger scales and thermally stable products, fractional vacuum distillation offers an efficient method for removing bulk impurities. For achieving the highest levels of purity, particularly on a smaller scale or when dealing with close-boiling impurities, flash column chromatography is the superior technique. The choice between these methods should be guided by the scale of the reaction, the specific impurity profile, and the final purity requirements. In all cases, purification must be coupled with rigorous analytical validation by methods such as qNMR and GC-MS to ensure the product is fit for its intended purpose in research and development.
References
- BenchChem Technical Support Center. (n.d.). Purification Strategies for Polar Fluorinated Compounds. BenchChem.
-
Kamm, O., & Marvel, C. S. (n.d.). Allyl Alcohol. Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 15). Allyl alcohol. Retrieved from [Link]
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
-
Watanabe, T., Sato, H., Ohtani, H., & Tsuge, S. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 204-211. Retrieved from [Link]
-
Liu, L., et al. (n.d.). Production of High-Purity Allyl Alcohol by the Salting-Out Method from Formic Acid-Mediated Deoxydehydration of Glycerol. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Qiu, X. L., & Qing, F. L. (2010). Separation of fluorinated amino acids and oligopeptides from their non-fluorinated counterparts using high-performance liquid chromatography. Journal of Fluorine Chemistry, 131(4), 534-538. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing allylic alcohols from allylic halides.
- BenchChem. (n.d.). Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol.
-
Santini, A. W. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Molecular Playground. (2025, September 28). Making Allyl Alcohol. YouTube. Retrieved from [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Google Patents. (n.d.). Process for purifying allyl alcohol.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoropropan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Chem 35.1/36.1 Organic Chemistry Lab. (n.d.). Mixed Solvent Recrystallization.
-
Al-Na'eem, M. A., et al. (2009). STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. International Nuclear Atlantic Conference. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
European Patent Office. (n.d.). PURIFICATION OF FLUORINATED ALCOHOLS. Patent EP1807382. Retrieved from [Link]
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Yoe, J. H., Salsbury, J. M., & Cole, J. W. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Retrieved from [Link]
-
SLT. (2025, June 25). How 2-propen-1-ol reacts with different reagents in chemical synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]
-
ChemBK. (n.d.). 2-PROPEN-1-OL. Retrieved from [Link]
-
Synthesis with Florencio Zaragoza. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing fluticasone propionate/furoate.
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-PROPEN-1-OL. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-fluoroadenine.
-
Kim, D. Y., et al. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chembk.com [chembk.com]
- 4. 2-Propen-1-ol [webbook.nist.gov]
- 5. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
- 6. sltchemicals.com [sltchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of Poly(2-Fluoro-2-propen-1-ol): A Detailed Guide for Fluoropolymer Synthesis
Foreword: Navigating the Unique Chemistry of Fluorinated Allylic Monomers
The introduction of fluorine into a polymer backbone imparts a unique and highly desirable set of properties, including exceptional thermal and chemical stability, low surface energy, and distinct hydrophobic and oleophobic characteristics.[1] While fluorinated olefins and acrylates have been extensively studied and commercialized, the realm of fluorinated allylic monomers, such as 2-Fluoro-2-propen-1-ol, represents a more nascent and challenging frontier in polymer science. The inherent nature of allylic monomers to undergo degradative chain transfer presents a significant hurdle to achieving high molecular weight polymers via conventional free-radical polymerization.[1] However, the strategic placement of a fluorine atom at the C2-position of the propenyl group is anticipated to modulate the monomer's reactivity, offering a potential pathway to novel fluorinated polymers with tailored functionalities stemming from the primary alcohol group.
This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a precursor for advanced fluorinated polymers. We will delve into the mechanistic considerations of its polymerization, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting polymers.
Section 1: Understanding the Monomer - this compound
This compound is a unique monomer possessing both a reactive double bond for polymerization and a primary alcohol functional group for subsequent modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅FO | PubChem |
| Molecular Weight | 76.07 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in organic solvents |
Note: Experimental data for some properties of this compound is limited in publicly available literature.
The presence of the electron-withdrawing fluorine atom directly on the double bond is expected to significantly influence its electronic properties and, consequently, its polymerization behavior. This substitution can alter the reactivity of the double bond towards radical attack and potentially mitigate the propensity for degradative chain transfer, a common issue with allylic monomers.
Section 2: The Polymerization of this compound: A Mechanistic Perspective
The polymerization of allylic monomers is notoriously challenging due to a competing chain transfer reaction where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the formation of a stable, resonance-stabilized allylic radical that is slow to reinitiate polymerization, leading to low molecular weight oligomers.
However, the fluorine substituent in this compound can influence this process in several ways:
-
Inductive Effect: The highly electronegative fluorine atom can withdraw electron density from the double bond, potentially making it more susceptible to radical attack.
-
Steric Hindrance: The fluorine atom may introduce steric hindrance around the double bond, affecting the approach of the propagating radical.
-
Allylic C-H Bond Strength: The fluorine substitution might alter the bond dissociation energy of the allylic C-H bonds, potentially reducing the rate of degradative chain transfer.
Given these considerations, free-radical polymerization remains the most plausible approach for polymerizing this compound. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could offer superior control over the polymerization process, leading to polymers with well-defined molecular weights and lower dispersities.[2][3]
Section 3: Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound polymerization. Optimization of reaction conditions will be necessary to achieve desired polymer properties.
Protocol 3.1: Free-Radical Solution Polymerization of this compound
This protocol is adapted from general procedures for the polymerization of allylic monomers.[1]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Syringes and needles for transfer of reagents
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors. Dry the 1,4-dioxane over appropriate drying agents and distill under nitrogen before use.
-
Reaction Setup: Assemble the Schlenk flask with a condenser under a nitrogen atmosphere.
-
Charging the Reactor: To the flask, add this compound (e.g., 5.0 g, 65.7 mmol) and anhydrous 1,4-dioxane (e.g., 10 mL).
-
Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.108 g, 0.657 mmol, 1 mol% relative to monomer) in a small amount of anhydrous 1,4-dioxane.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with nitrogen and inject the AIBN solution into the stirred monomer solution.
-
Polymerization: Heat the reaction mixture to 70-80 °C and allow it to stir for 24-48 hours under a positive pressure of nitrogen.
-
Isolation of Polymer: After the reaction period, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
Protocol 3.2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
This protocol provides a framework for a controlled radical polymerization of this compound, aiming for better control over molecular weight and dispersity.[2]
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
As described in Protocol 3.1
Procedure:
-
Preparation: Follow the same purification procedures for the monomer and solvent as in Protocol 3.1.
-
Reaction Setup: Set up the reaction vessel under an inert atmosphere.
-
Charging the Reactor: In the Schlenk flask, combine this compound (e.g., 2.0 g, 26.3 mmol), CPADB (e.g., 0.073 g, 0.263 mmol, for a target DP of 100), and ACVA (e.g., 0.015 g, 0.053 mmol, [RAFT]/[I] = 5) in anhydrous 1,4-dioxane (e.g., 4 mL).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: After backfilling with nitrogen, immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours). Periodically, small aliquots can be withdrawn under nitrogen to monitor conversion and molecular weight evolution.
-
Termination and Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate, collect, and dry the polymer as described in Protocol 3.1.
Section 4: Characterization of Poly(this compound)
A suite of analytical techniques is essential to fully characterize the structure, molecular weight, and thermal properties of the synthesized poly(this compound).
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups in the polymer. |
Section 5: Potential Applications
The unique combination of a fluorinated backbone and pendant hydroxyl groups in poly(this compound) opens up a wide range of potential applications:
-
Functional Coatings: The hydroxyl groups can be used for cross-linking to form durable, low-surface-energy coatings with enhanced scratch resistance and chemical inertness.
-
Biomaterials: The polymer could be functionalized with bioactive molecules via the hydroxyl groups for applications in drug delivery, medical implants, and tissue engineering. The fluorine content can also impart biostability.
-
Membranes: The polymer could be used to fabricate membranes with tailored hydrophobicity and chemical resistance for separation processes.
-
Polymer Electrolytes: After suitable modification of the hydroxyl groups, the polymer could serve as a solid polymer electrolyte in batteries and other electrochemical devices.
Section 6: Conclusion and Future Outlook
This compound stands as a promising yet challenging monomer for the synthesis of novel functional fluoropolymers. While its polymerization is complicated by the inherent reactivity of the allylic group, the strategic introduction of fluorine offers a potential avenue to overcome these limitations. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of poly(this compound). Further research, particularly in the realm of controlled radical polymerization, will be crucial to unlock the full potential of this intriguing monomer and pave the way for the development of advanced fluorinated materials with tailored properties for a diverse range of high-performance applications.
References
- González, R., Martinez, R., & Orti, P. (1992). Polymerization of furfuryl alcohol with trifluoroacetic acid, 2. The formation of difurfuryl ether.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
- Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.
- dos Santos, W. N., M. S. C. de Souza, and C. P. de Melo. (2008). Thermal properties of poly(vinilidene fluoride) in the temperature range from 25 to 210 °C. Polymer Testing, 27(2), 204-208.
- Lodhi, S. A. K., & Khan, A. R. (1983). HOMOPOLYMERIZATION OF ALLYL ALCOHOL AND PREPARATION OF COMPLEX. Pakistan Journal of Scientific and Industrial Research, 26(5), 289-291.
- Chen, Y., Han, S., Chen, K., & Chen, M. (2024). Controlled Radical Copolymerization toward Tailored F/N Hybrid Polymers by Using Light‐Driven Organocatalysis.
- Ameduri, B. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.
- Liu, J., Ye, Q., Cai, Z., & Chen, M. (2025). Controlled Radical Copolymerization of Hydrofluoroolefin 2,3,3,3‐Tetrafluroropropene (R1234yf) via Thermally Activated Delayed Fluorescence Catalysis.
- DeSimone, J. M., Guan, Z., & Elsbernd, C. S. (1992). Synthesis of fluorinated poly(meth)acrylates in supercritical carbon dioxide. Macromolecules, 25(25), 6543-6549.
- Yi, F., et al. (2007). Synthesis of poly(2,2,2-trifluoroethyl acrylate)-b-PEO amphiphilic diblock copolymer via RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(19), 4586-4595.
- Pizzo, B., et al. (2024). Thermomechanical properties of poly(vinyl alcohol) prepared at room temperature as a function of degree of hydrolysis and aluminum chloride. Polymer Testing, 134, 108398.
- Xu, Y., Tu, D., Ma, H., & Lv, J. (2024). Research progress in highly efficient reversible deactivation radical polymerization of vinylidene fluoride. Journal of Polymer Research, 31(3), 1-18.
- Moad, G. (2016). Radical Polymerization.
- Li, C., & Pan, X. (2017). Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution.
- Kostov, G. K., et al. (1983). Emulsion polymerization of tetrafluoroethylene/propylene copolymers. Godishnik na Visshiya Khimiko-Tekhnologicheski Institut, Sofia, 29(2), 316-320.
- Brooks, B. W. (1999). Suspension polymerization processes. Chemical engineering & technology, 22(12), 1035-1041.
- Wang, Y., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. Polymers, 15(3), 548.
- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society, 67(5), 816-822.
- Zhang, L., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 11(12), 2093.
- Asua, J. M. (2002). Free-Radical Polymerization. In Polymer Reaction Engineering (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
- Wang, Y., et al. (2019). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking. Polymers, 11(11), 1858.
-
Wikipedia contributors. (2023). Suspension polymerization. In Wikipedia, The Free Encyclopedia. Retrieved 15:30, January 17, 2026, from [Link]
- NCERT. (2018). Chemistry Part II: Textbook for Class XII.
- Grootaert, W. M., et al. (2004). Emulsion polymerization of fluorinated monomers. U.S. Patent No. 7,262,246. Washington, DC: U.S.
- Chen, X., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3+ 2] Cyclization. The Journal of Physical Chemistry A, 125(1), 324-332.
- Li, J., et al. (2023). One-Step Bulk-Suspension Polymerization of Polyethylene Glycol-Based Copolymer Microspheres for Phase Change Textiles. Polymers, 15(9), 2118.
- Kour, A., et al. (2018). Stereochemical Characterization of Poly (pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. Journal of Macromolecular Science, Part A, 55(10), 736-744.
- Rusu, M., et al. (2001). Characterization of Backbone Structures in Poly (vinylidene fluoride-co-hexafluoropropylene) Copolymers by Multidimensional 19F NMR Spectroscopy. Macromolecules, 34(15), 5143-5151.
- He, Y., et al. (2014). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 6(8), 2146-2162.
- Braun, A. M., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 136(4), 1494-1502.
- Odian, G. (2004).
- Sawamoto, M., & Kamigaito, M. (1999). Living Radical Polymerization in Water and Alcohols: Suspension Polymerization of Methyl Methacrylate with RuCl2(PPh3)3 Complex. Macromolecules, 32(11), 3825-3828.
- Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
- Zhang, H., et al. (2016). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC advances, 6(78), 74819-74827.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
Sources
Application Notes & Protocols: The Strategic Integration of 2-Fluoro-2-propen-1-ol in Computer-Aided Molecular Design
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical overview of the role and application of a novel fluorinated building block, 2-Fluoro-2-propen-1-ol , within the framework of computer-aided molecular design (CADD). We will explore the unique conformational and electronic features of this molecule and present detailed protocols for its parameterization and utilization in molecular modeling studies. This document is intended to serve as a practical resource for researchers seeking to leverage the potential of underexplored fluorinated scaffolds in drug discovery.
The Rationale for Fluorine in Drug Design: A Paradigm of Enhanced Properties
The introduction of fluorine into a molecular scaffold can profoundly influence a range of properties critical for therapeutic efficacy.[1][2][4] These modifications stem from the unique electronic nature of fluorine, being the most electronegative element, and its relatively small van der Waals radius, which is comparable to that of a hydrogen atom.[2] Key advantages of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug candidate.[2][5]
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[2][6]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3][5]
-
Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[1][7][8]
This compound presents a unique combination of a vinyl fluoride motif and a primary alcohol. The vinyl fluoride can act as a bioisosteric replacement for various functional groups, while the alcohol provides a handle for further synthetic elaboration.[9][10][11]
Computational Workflow for Integrating this compound in CADD
The successful integration of a novel fragment like this compound into a CADD pipeline hinges on accurate parameterization for molecular mechanics force fields.[12][13] This ensures that its behavior in simulations reflects its true physical and chemical properties.
Protocol for Ligand Parameterization
This protocol outlines the steps for generating accurate force field parameters for this compound, a critical step for any novel ligand.[12][14]
Objective: To derive AMBER-compatible parameters for this compound.
Materials:
-
A molecular modeling software suite (e.g., Schrödinger, MOE)
-
A quantum mechanics software package (e.g., Gaussian, ORCA)
-
AmberTools
Methodology:
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a fast method like the MMFF94 force field.
-
-
Quantum Mechanical Calculations:
-
Perform a geometry optimization and frequency calculation using a quantum mechanics method (e.g., B3LYP/6-31G*). This will provide the equilibrium geometry and vibrational frequencies.
-
Calculate the electrostatic potential (ESP) on the molecular surface.
-
-
Charge Derivation:
-
Use the antechamber module of AmberTools to generate RESP (Restrained Electrostatic Potential) charges from the ESP calculations. This provides a more accurate representation of the charge distribution than simpler methods.
-
-
Force Field Parameter Assignment:
-
Utilize the parmchk2 tool in AmberTools to identify missing bonded and van der Waals parameters by analogy to existing parameters in the General Amber Force Field (GAFF).
-
-
Parameter Refinement (Optional but Recommended):
-
For critical dihedral angles, perform a relaxed potential energy surface scan at the QM level.
-
Fit the resulting energy profile to the dihedral term in the force field equation to obtain a more accurate torsional parameter. This is particularly important for the C-C-C-O dihedral to correctly model the flexibility around the alcohol group.
-
-
Final Parameter File Generation:
-
Combine the derived charges and new parameters into a frcmod file.
-
Generate a prepc file containing the atomic coordinates and atom types for the new residue.
-
Application in Molecular Docking and Virtual Screening
Once parameterized, this compound can be incorporated into larger molecules for virtual screening campaigns. The vinyl fluoride moiety can act as a hydrogen bond acceptor and its dipole can influence interactions within a binding pocket.
Conformational Analysis of this compound Derivatives
Fluorine substitution is known to significantly impact the conformational preferences of molecules.[7][8][15] Understanding these preferences is crucial for rational drug design.
A comparative analysis of 2-propen-1-ol and this compound reveals the influence of the fluorine atom on the molecule's conformational landscape.
| Property | 2-Propen-1-ol[16] | This compound[17] |
| Molecular Formula | C₃H₆O | C₃H₅FO |
| Molecular Weight | 58.08 g/mol | 76.07 g/mol |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų |
| Predicted Rotatable Bonds | 1 | 1 |
While some bulk properties remain similar, the electronic and steric influence of fluorine will alter the potential energy surface of dihedral rotations. Computational studies, such as relaxed potential energy surface scans, can elucidate these differences and guide the design of molecules with desired conformational biases.
Synthetic Accessibility and Experimental Considerations
The utility of any building block in drug discovery is ultimately dependent on its synthetic accessibility. While this guide focuses on the computational aspects, a brief overview of the synthetic considerations for this compound is pertinent. The reactivity of the double bond and the hydroxyl group allows for a variety of chemical transformations.[18]
Conclusion
This compound represents a promising, albeit underexplored, building block for computer-aided molecular design. Its unique combination of a vinyl fluoride and a primary alcohol offers a versatile platform for introducing fluorine into drug candidates. By following the detailed computational protocols outlined in this guide, researchers can accurately model and predict the behavior of molecules containing this fragment, thereby accelerating the discovery of novel therapeutics with improved properties. The principles discussed herein are broadly applicable to the incorporation of other novel fluorinated moieties in drug discovery programs.
References
-
Fluorine in drug discovery: Role, design and case studies. .
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Role of Fluorine in Drug Design and Drug Action.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Parameterizing a Novel Residue.
- Parameterization of Large Ligands for Gromacs Molecular Dynamics Simul
- Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen.
- This compound | C3H5FO | CID 79757. PubChem.
- Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. PubMed Central.
- QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simul
- Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Particip
- Conformational Analysis of 1,3-Difluorin
- 2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central.
- Bioisosteres of Common Functional Groups. University of Michigan.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed Central.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- 2-Propen-1-ol. NIST WebBook.
- Computer-aided molecular design: An introduction and review of tools, applic
- Computer Aided Molecular Design.
- Current and emerging applications of fluorine in medicinal chemistry.
- 2-PROPEN-1-OL. ChemBK.
- Computer-Aided Mixture Design Using Molecule Superstructures. Research Collection, ETH Zurich.
- How 2-propen-1-ol reacts with different reagents in chemical synthesis. SLT.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Computer-Aided Drug Design: An Overview. PubMed.
- Computer-aided mixture design using molecule superstructures. Research Collection, ETH Zurich.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. ks.uiuc.edu [ks.uiuc.edu]
- 13. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Propen-1-ol [webbook.nist.gov]
- 17. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sltchemicals.com [sltchemicals.com]
Application Notes and Protocols for the Stereoselective Synthesis Using 2-Fluoro-2-propen-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-Fluoroallyl Moiety in Modern Synthesis
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery. Among the vast array of fluorinated building blocks, 2-fluoro-2-propen-1-ol and its derivatives have emerged as exceptionally versatile synthons for the construction of complex chiral molecules. The 2-fluoroallyl moiety provides a unique combination of a reactive alkene for stereoselective transformations and a strategically placed fluorine atom that can modulate the electronic and steric environment of the molecule.
This technical guide provides an in-depth exploration of the stereoselective synthesis using this compound derivatives. We will delve into key asymmetric transformations, providing not just step-by-step protocols but also the underlying mechanistic principles that govern their stereochemical outcomes. This document is designed to empower researchers to confidently incorporate this valuable building block into their synthetic strategies.
Sharpless Asymmetric Epoxidation of this compound
The Sharpless Asymmetric Epoxidation (SAE) is a Nobel Prize-winning method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4] The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the epoxide.
The presence of the electron-withdrawing fluorine atom at the 2-position of the allyl alcohol can influence the reaction rate and selectivity. The fluorine atom's inductive effect can decrease the electron density of the double bond, potentially slowing the reaction compared to its non-fluorinated counterpart. However, the fundamental principles of the SAE remain applicable, providing a powerful tool for accessing chiral fluorinated epoxides.
Visualizing the Sharpless Asymmetric Epoxidation Workflow
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Protocol: Sharpless Asymmetric Epoxidation of this compound
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in toluene
-
4Å molecular sieves, powdered and activated
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Water, deionized
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves (approximately 0.5 g per mmol of allylic alcohol).
-
Add anhydrous CH₂Cl₂ (to make a ~0.1 M solution of the allylic alcohol) and cool the suspension to -20 °C using a cooling bath (e.g., cryocool or a dry ice/acetone bath).
-
To the cooled suspension, add the chiral diisopropyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) via syringe.
-
Add Ti(OiPr)₄ (5-10 mol%) via syringe and stir the resulting mixture for 30 minutes at -20 °C to pre-form the chiral catalyst.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Slowly add the TBHP solution (1.5-2.0 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (approximately 1 mL per mmol of allylic alcohol).
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour.
-
Add a 10% aqueous solution of NaOH (approximately 0.5 mL per mmol of allylic alcohol) and stir vigorously for another 30 minutes until the two phases become clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude (2-fluorooxiran-2-yl)methanol by flash column chromatography on silica gel.
Expected Outcome and Causality:
Sharpless Asymmetric Dihydroxylation of this compound
The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[5][6] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[7][8] Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental setup.[6]
Applying this reaction to this compound offers a direct route to chiral 2-fluoro-1,2,3-propanetriol derivatives, which are valuable building blocks for the synthesis of fluorinated sugars and other biologically active molecules.
Visualizing the Sharpless Asymmetric Dihydroxylation Mechanism
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Protocol: Sharpless Asymmetric Dihydroxylation of this compound
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water, deionized
-
Methanesulfonamide (MeSO₂NH₂) (optional, but recommended)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water (5 mL of each per mmol of alkene) at room temperature.
-
Stir the mixture until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
If the reaction is sluggish, add methanesulfonamide (1 equivalent).
-
Add this compound (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Upon completion, add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate and stir for an additional 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Expected Outcome and Causality:
AD-mix-β is expected to deliver the diol from the top face of the alkene when drawn in a standard orientation, while AD-mix-α delivers it from the bottom face. The biphasic solvent system is crucial for the reaction, and vigorous stirring is necessary to ensure adequate mixing. Sodium sulfite is used to quench the reaction by reducing the osmate ester and any residual oxidant. Methanesulfonamide can accelerate the hydrolysis of the osmate ester, leading to faster turnover of the catalyst. For many substrates, this reaction proceeds with high yields and excellent enantioselectivity (>95% ee).
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of this compound Derivatives
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful C-C bond-forming reaction that allows for the construction of chiral centers adjacent to a double bond.[9][10] In this reaction, a palladium(0) catalyst activates an allylic substrate, such as an acetate or carbonate, to form a π-allyl palladium intermediate. A nucleophile then attacks this intermediate, typically guided by a chiral ligand to achieve high enantioselectivity.
For the application of this methodology to this compound, the alcohol must first be converted into a suitable derivative with a good leaving group, such as an acetate or carbonate. The resulting 2-fluoro-2-propen-1-yl acetate or carbonate can then be subjected to the Pd-catalyzed AAA reaction.
Workflow for Pd-Catalyzed AAA
Caption: General workflow for the Pd-catalyzed Asymmetric Allylic Alkylation.
Protocol: Preparation of 2-Fluoro-2-propen-1-yl Acetate
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-fluoro-2-propen-1-yl acetate can often be used directly in the next step or purified by distillation or column chromatography if necessary.
Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
2-Fluoro-2-propen-1-yl acetate
-
Dimethyl malonate (or other suitable nucleophile)
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
[Pd(allyl)Cl]₂
-
(1R,2R)-(-)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane (Trost ligand)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (2.5 mol%) and the Trost ligand (7.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add 2-fluoro-2-propen-1-yl acetate (1 equivalent), dimethyl malonate (1.2 equivalents), BSA (1.3 equivalents), and KOAc (5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome and Causality:
The Trost ligand is a well-established chiral ligand for Pd-catalyzed AAA, often providing high levels of enantioselectivity.[11][12] BSA acts as a base to deprotonate the nucleophile, and KOAc can act as a co-catalyst. The regioselectivity of the nucleophilic attack on the π-allyl intermediate is a key consideration. With a 2-fluoro substituent, both electronic and steric factors will influence whether the nucleophile adds at the carbon bearing the fluorine or at the terminal carbon. This regioselectivity needs to be determined experimentally for this specific substrate.
Quantitative Data Summary
While specific experimental data for the stereoselective reactions of this compound are not extensively documented in readily accessible reviews, the following table provides representative data for similar allylic alcohol substrates in the described transformations to serve as a benchmark for expected outcomes.
| Reaction | Substrate | Chiral Ligand/Reagent | Yield (%) | ee (%) | Reference |
| Sharpless Epoxidation | (E)-2-Hexen-1-ol | (+)-DIPT | 80 | >95 | [3] |
| Sharpless Dihydroxylation | 1-Decene | AD-mix-β | 95 | 97 | [8] |
| Pd-AAA | cinnamyl acetate | (R,R)-Trost Ligand | 95 | >99 | [11] |
Conclusion and Future Perspectives
This compound and its derivatives are powerful and versatile building blocks for the stereoselective synthesis of complex fluorinated molecules. The established protocols for Sharpless asymmetric epoxidation, dihydroxylation, and palladium-catalyzed asymmetric allylic alkylation provide reliable and highly enantioselective methods for the transformation of this synthon. The presence of the fluorine atom can influence reactivity and selectivity, and further mechanistic studies on these specific substrates would be beneficial for optimizing reaction conditions and predicting stereochemical outcomes with even greater precision. The application of these chiral fluorinated building blocks in the synthesis of novel pharmaceuticals and agrochemicals is a promising area of ongoing research and development.
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
- U.S. Patent No. 5,260,461. (1993).
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Trost, B. M., Bunt, R. C., & Lemoine, R. C. (1997). Asymmetric allylic alkylation of 3-aryl-and 3-alkenyloxindoles. A useful approach to the synthesis of unnatural.alpha.-amino acids. Journal of the American Chemical Society, 119(33), 7879-7880. [Link]
- Hill, J. G., Sharpless, K. B., Exon, C. M., & Regenye, R. (1985). Enantioselective epoxidation of allylic alcohols: (2S,3S)-3-propyloxiranemethanol. Organic Syntheses, 63, 66.
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). PubMed Central. [Link]
-
Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia MDPI. [Link]
- Asymmetric Fluorination Reactions. (n.d.).
-
Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. [Link]
-
Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. (2022). National Institutes of Health. [Link]
-
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). National Institutes of Health. [Link]
-
Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. (2022). National Institutes of Health. [Link]
-
Pd and Mo Catalyzed Asymmetric Allylic Alkylation. (2012). National Institutes of Health. [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines | Semantic Scholar [semanticscholar.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Fluoro-2-propen-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-2-propen-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a valuable fluorinated building block, the efficient synthesis of this compound is critical, yet it presents unique challenges related to reagent selection, reaction control, and side product formation. This document provides in-depth, field-proven insights to address these challenges directly.
Section 1: Plausible Synthetic Strategies & Mechanistic Considerations
The synthesis of this compound is not trivial, largely due to the molecule's dual functionality—an allylic alcohol and a vinyl fluoride. A successful strategy must selectively introduce the fluorine atom without promoting unwanted side reactions like rearrangements or elimination. Below are two plausible, conceptually distinct pathways with their respective mechanistic considerations.
Strategy A: Deoxyfluorination of an Allylic Diol Precursor
This strategy involves the selective monofluorination of a precursor like 2-methylenepropane-1,3-diol. The primary hydroxyl group can be protected, followed by deoxofluorination of the secondary hydroxyl, and subsequent deprotection. A more direct approach would be the selective fluorination of the tertiary alcohol.
-
Causality: Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are effective for converting alcohols to alkyl fluorides.[1][2] The choice of reagent is critical, as harsher conditions can lead to elimination, forming undesired dienes. Newer reagents like PyFluor are designed to minimize these elimination side products.[1]
Strategy B: Building from a Fluorinated C3 Synthon
A retrosynthetic approach involves starting with a commercially available, three-carbon fluorinated building block, such as a derivative of 2-fluoroacrylic acid. This circumvents the often-problematic fluorination step.
-
Causality: This pathway offers better control over the fluorine's position. For instance, the reduction of an activated carboxylic acid derivative (like an ester or acid chloride) of 2-fluoroacrylic acid can yield the target alcohol. This method avoids handling highly reactive and often toxic fluorinating agents directly in the final steps.[3]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
Low yield is a multifactorial problem. A systematic approach is essential for diagnosis. The first step is to determine if the issue is poor conversion of the starting material or loss of product during workup and purification.
-
Initial Diagnosis Workflow:
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals. Analyze them using techniques like ¹⁹F NMR, GC-MS, or crude ¹H NMR to track the consumption of starting material and the formation of the product.
-
Workup Analysis: Analyze the aqueous and organic layers post-extraction to quantify product loss.
-
Purification Log: Carefully measure the mass balance before and after each purification step (e.g., distillation, chromatography) to pinpoint where losses are occurring.
-
Caption: General workflow for diagnosing the cause of low reaction yields.
Q2: I am observing significant formation of side products. How can I identify and minimize them?
Side product formation is the most common cause of yield loss. The structure of this compound makes it susceptible to several competing reaction pathways.
| Observed Side Product | Plausible Cause & Mechanism | Recommended Solution |
| 2-Fluoroprop-2-enal | Over-oxidation of the primary alcohol. This is common if the fluorinating agent or reaction conditions are too harsh. | Use a milder, more selective fluorinating agent. If using a multi-step synthesis, ensure the reduction step (e.g., with NaBH₄) is complete and that oxidizing agents are not present during workup. |
| 3-Fluoro-1-propene (Allyl Fluoride) | Allylic rearrangement (Sɴ2' reaction). The fluoride ion attacks the gamma-carbon instead of the alpha-carbon, leading to a constitutional isomer. | Lower the reaction temperature to favor the thermodynamically controlled Sɴ2 product. The choice of solvent can also influence the reaction pathway; less polar solvents may suppress rearrangement. |
| Propadien-1-ol / Propargyl alcohol | Elimination reactions (E2 pathway). This is often promoted by basic impurities or fluorinating agents that have a strongly basic character. | Use a non-basic or sterically hindered fluorinating agent like PyFluor, which is known to suppress elimination.[1] Ensure all reagents and glassware are scrupulously dry. |
| Polymeric material | Acid-catalyzed polymerization of the alkene moiety. Many fluorinating agents can generate HF in situ, which is a strong acid catalyst.[4] | Add a non-nucleophilic, acid-scavenging base like proton sponge or 2,6-di-tert-butylpyridine to the reaction mixture. Perform the reaction at lower temperatures. |
Q3: My chosen fluorinating agent seems ineffective. How do I select the optimal reagent?
The efficacy of a fluorinating agent depends heavily on the substrate and the desired transformation (e.g., deoxofluorination vs. electrophilic fluorination). For converting an allylic alcohol, a deoxofluorinating agent is required.
| Reagent | Class | Advantages | Disadvantages & Causality | Safety Considerations |
| DAST | Nucleophilic | Widely used, commercially available. | Thermally unstable; can decompose explosively above 90°C. Can promote elimination and rearrangement due to its reactivity.[2][4] | Highly toxic, corrosive, reacts violently with water. Handle with extreme caution in a fume hood.[4] |
| Deoxo-Fluor® | Nucleophilic | More thermally stable than DAST, making it safer for reactions requiring heat. | More expensive than DAST. Can still cause elimination, though often less than DAST.[1] | Similar toxicity profile to DAST; reacts with water to release HF. Must be handled with appropriate PPE. |
| PyFluor | Nucleophilic | High thermal stability. Significantly reduces the formation of elimination byproducts due to its steric bulk.[1] | Newer reagent, may be more costly. Can be less reactive, requiring longer reaction times or higher temperatures. | Stable solid, easier to handle than DAST/Deoxo-Fluor, but still a potent fluorinating agent requiring care.[1] |
| XtalFluor® / Fluolead™ | Nucleophilic | Crystalline solids, easy to handle, high thermal stability, and often show high selectivity with reduced side reactions.[2] | Generally more expensive. May require an activator (e.g., a fluoride source) to achieve optimal reactivity. | Less fuming and less reactive with atmospheric moisture compared to DAST, making them safer to handle.[2] |
Q4: The purification of this compound is difficult due to its volatility and similar boiling points of impurities. What strategies can I employ?
Purification is a critical step where significant product loss can occur.
-
Fractional Distillation: Given that this compound is likely a low-boiling liquid[5], fractional distillation under atmospheric or reduced pressure is the primary method. Use a high-efficiency column (e.g., Vigreux or packed column) and a slow distillation rate to achieve good separation from closely boiling impurities.
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, Prep-GC can be an excellent, albeit resource-intensive, option.
-
Azeotropic Removal of Water: Ensure the crude product is thoroughly dried with an agent like MgSO₄ or Na₂SO₄ before distillation, as water can form azeotropes and complicate separation.
-
Fluorous Affinity Purification: If applicable to a synthetic route using fluorous-tagged reagents or protecting groups, this technique offers exceptional selectivity for separating fluorinated compounds from non-fluorinated materials.[6]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when working with deoxofluorinating agents? A: Safety is paramount. Always work in a certified chemical fume hood. Use personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty gloves (e.g., neoprene over nitrile). Many fluorinating agents react violently with water to produce highly corrosive HF gas.[4][7] Therefore, all glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon). Have a calcium gluconate tube readily available as a first-aid measure for potential HF exposure.
Q: How can I effectively monitor the progress of my fluorination reaction? A: A multi-technique approach is best.
-
TLC (Thin Layer Chromatography): Often difficult due to the volatility of the product and starting material. Staining with permanganate can help visualize the disappearance of the allylic alcohol.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the appearance of a new product peak with the correct mass and the disappearance of the starting material.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is the most definitive method. The appearance of a signal in the vinyl fluoride region and the disappearance of the fluorinating agent's signal provides direct, quantitative evidence of reaction progress.
Q: Which synthetic route is generally recommended for small-scale vs. large-scale synthesis? A: For small-scale research and development (<1g), Strategy A (Deoxyfluorination) using a modern, safer reagent like PyFluor or XtalFluor® is often preferred due to its directness. For large-scale or process chemistry applications, Strategy B (Building from a C3 Synthon) is generally superior. It avoids the use of hazardous and expensive fluorinating agents in the final, large-volume steps, leading to a safer, more cost-effective, and scalable process.
Section 4: Illustrative Experimental Protocol
Disclaimer: This protocol is a representative example based on established principles of deoxofluorination and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound via Deoxyfluorination of 2-Methylenepropane-1,3-diol
Caption: Reaction scheme for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of Argon, add anhydrous dichloromethane (DCM, 20 mL) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled DCM, add 2-methylenepropane-1,3-diol (1.0 g, 11.35 mmol). Stir until fully dissolved. Slowly add PyFluor (3.67 g, 13.62 mmol, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Activation: Via the dropping funnel, add triethylamine trihydrofluoride (Et₃N·3HF) (2.74 mL, 17.03 mmol, 1.5 eq) dropwise over 20 minutes. Causality: The HF source acts as an activator for the PyFluor reagent.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS and ¹⁹F NMR.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Caution: Quenching is exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and carefully concentrate the organic solvent using a rotary evaporator with a cooled trap (do not heat the water bath above 30°C to avoid product loss). Purify the resulting crude oil by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
References
- BenchChem. (2025). Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol. BenchChem.
- Alfa Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. Green Chemistry.
- National Center for Biotechnology Information. (2012).
- Eureka. (2016). Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka.
- ResearchGate. (2022). Double Enzyme-Catalyzed One-Pot Synthesis of Enantiocomplementary Vicinal Fluoro Alcohols. Request PDF.
- National Center for Biotechnology Information. (2015).
- National Center for Biotechnology Information. (2020). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)
- ResearchGate. (2016).
- Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
- European Patent Office. (n.d.).
- BenchChem. (2025). A Comprehensive Guide to the Synthesis of ω-Fluoroalcohols for Researchers and Drug Development Professionals. BenchChem.
- Google Patents. (2012). US8202991B2 - Process for the preparation of 2-fluoroadenine.
- SLT. (2025). How 2-propen-1-ol reacts with different reagents in chemical synthesis. SLT.
- Google Patents. (2019). EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
- BenchChem. (2025). Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis. BenchChem.
- NIST. (n.d.). 2-Propen-1-ol. NIST WebBook.
- National Center for Biotechnology Information. (2024).
- Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Glen Research.
- ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Request PDF.
- Google Patents. (n.d.). CN102627707B - Fluorinated ligand-containing metallocene catalyst and preparation method thereof.
- YouTube. (2025). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube.
- Wikipedia. (n.d.). 2-Fluoroethanol. Wikipedia.
- Google Patents. (n.d.). EP2611821A2 - Process for preparing fluticasone propionate/furoate.
- YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic.... YouTube.
- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
- PubMed. (n.d.). The reactions of 2-propen-1-ol on clean and O-covered Mo(110). PubMed.
- National Center for Biotechnology Information. (2013). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. PMC.
- Royal Society of Chemistry. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology. 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system*.
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Overcoming low diastereoselectivity in "2-Fluoro-2-propen-1-ol" reactions
Welcome to the technical support center for stereoselective reactions involving 2-Fluoro-2-propen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with diastereoselectivity when using this versatile but stereochemically complex building block. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic outcomes.
Introduction: The Challenge of this compound
This compound is a valuable synthon in medicinal and materials chemistry. However, the presence of the fluorine atom and the adjacent hydroxyl group creates a unique and challenging stereochemical environment. The interplay between the small, highly electronegative fluorine atom and the coordinating hydroxyl group often leads to low diastereoselectivity in addition reactions across the double bond. This guide will help you understand and overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My epoxidation of this compound with m-CPBA resulted in a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?
Answer:
A low d.r. in an undirected epoxidation is expected for this substrate. The facial selectivity of the epoxidation is governed by a subtle balance of steric and electronic effects, which are not strongly differentiated with a simple peroxy acid like m-CPBA. The primary issue is the lack of a strong directing influence to favor attack on one face of the alkene over the other.
To improve diastereoselectivity, you must switch to a directed epoxidation method. The allylic alcohol moiety is a powerful handle for this purpose. By using a metal catalyst that can coordinate to the hydroxyl group, you can direct the oxidant to the same face of the double bond, a process known as chelation control.[1][2][3]
Method A: Vanadium-Catalyzed Epoxidation This is a reliable method for achieving syn-epoxidation relative to the hydroxyl group. The vanadium catalyst forms a chelate with the allylic alcohol, directing the peroxide to the proximal face.
Protocol:
-
To a stirred solution of this compound (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C, add vanadyl acetylacetonate [VO(acac)₂] (0.05 equiv).
-
Stir the mixture for 15 minutes.
-
Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Method B: Sharpless Asymmetric Epoxidation For enantioselective synthesis, the Sharpless epoxidation is the premier method for allylic alcohols.[4][5] By choosing the appropriate chiral tartrate ligand, you can selectively synthesize either enantiomer of the desired epoxy alcohol.
Protocol:
-
To a stirred suspension of activated 4Å molecular sieves in dry CH₂Cl₂ (0.2 M) at -20 °C, add titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0 equiv).
-
Add L-(+)-diethyl tartrate (L-(+)-DET) (1.2 equiv).
-
Stir for 30 minutes at -20 °C.
-
Add the this compound (1.0 equiv).
-
Add TBHP (2.0 M in decane, 2.0 equiv) dropwise.
-
Maintain the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding water, and stir vigorously for 1 hour at room temperature.
-
Filter the mixture through Celite®, wash the filter cake with CH₂Cl₂, and concentrate the filtrate. Purify by column chromatography.
| Method | Reagent/Catalyst | Typical d.r. (syn:anti) | Key Feature |
| Undirected | m-CPBA | ~1:1 to 3:1 | Simple, but non-selective. |
| Directed (syn) | VO(acac)₂, TBHP | >10:1 | Highly syn-selective due to chelation. |
| Asymmetric (syn or anti) | Ti(OiPr)₄, DET, TBHP | >20:1 | Enantioselective and highly diastereoselective. |
Question 2: I am attempting a dihydroxylation using OsO₄/NMO and getting poor diastereoselectivity. How can I resolve this?
Answer:
Similar to epoxidation, the standard osmium-catalyzed dihydroxylation often provides low selectivity for this substrate due to weak facial bias. The key is to leverage the allylic hydroxyl group. While chelation control with osmium is less common than with vanadium, you can still improve selectivity by modifying the reaction conditions or using a directed approach.
-
Sharpless Asymmetric Dihydroxylation (AD): This is the most powerful method. Using the AD-mix-α or AD-mix-β reagents, which contain a chiral ligand system, you can achieve high levels of both diastereoselectivity and enantioselectivity. The ligand creates a chiral pocket that forces the olefin to approach the osmium from a specific trajectory.
-
Hydrogen Bonding Control: In some cases, the choice of solvent can influence selectivity. Protic solvents or additives capable of hydrogen bonding can pre-organize the substrate, creating a more ordered transition state that may favor one diastereomer. However, this is often substrate-dependent and less reliable than the AD-mix approach.
Below is a generalized workflow for addressing poor diastereoselectivity in reactions with this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
Part 2: Frequently Asked Questions (FAQs)
Why is achieving high diastereoselectivity with this compound inherently challenging?
The primary challenge stems from allylic strain , specifically A(1,3) strain.[6][7][8][9][10] This is the steric interaction between the substituents on the sp² carbon and the allylic sp³ carbon. In this compound, there is a conformational battle between the fluorine atom and the hydroxymethyl group (-CH₂OH).
-
Conformation A: The C-O bond is eclipsed with the C=C double bond. This minimizes the interaction between the fluorine and the bulky -OH group, but it is not ideal for chelation-controlled reactions.
-
Conformation B: The C-O bond is perpendicular to the C=C double bond. This conformation is required for effective chelation with a metal catalyst but can introduce steric repulsion between the fluorine and the hydroxyl group's hydrogen or a metal ligand.
Because the fluorine atom is small, the energy difference between these conformers can be minimal, leading to a reactive population of multiple conformers and thus, poor facial selectivity in the absence of a strong directing group.
What role does the fluorine atom play in influencing the stereochemical outcome?
The fluorine atom exerts two main effects:
-
Steric Effect: While small, fluorine is larger than hydrogen. It contributes to the overall allylic strain, influencing the preferred ground-state conformation of the molecule.[8] In a transition state, it can sterically block one face of the alkene, directing an incoming reagent to the opposite face.
-
Electronic Effect: Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma bond (inductive effect). This can influence the electronics of the double bond, potentially affecting its reactivity and interaction with catalysts and reagents. In some cases, hyperconjugative interactions involving the C-F bond can also play a role in stabilizing or destabilizing transition states.[11]
How does chelation control work in this system?
Chelation control is the most effective strategy for high diastereoselectivity with this substrate.[1][2][3] It relies on a Lewis acidic metal center that can form a temporary, rigid five-membered ring by coordinating to both the oxygen of the hydroxyl group and the incoming reagent (e.g., a peroxide).
Caption: Mechanism of chelation-controlled epoxidation.
This chelated structure locks the conformation of the allylic alcohol and holds the oxidant in close proximity to one specific face of the double bond (the syn-face relative to the hydroxyl group). This enforced proximity dramatically lowers the activation energy for reaction on that face, leading to the highly selective formation of the syn-diastereomer. Common metals used for this purpose include Vanadium (V), Titanium (Ti), and Zinc (Zn).[12][13]
References
-
Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry.[Link]
-
Allylic strain. Wikipedia.[Link]
-
Asymmetric nucleophilic epoxidation. Wikipedia.[Link]
-
Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal.[Link]
-
Asymmetric epoxidation. Wikipedia.[Link]
-
Allylic strain | PPTX. Slideshare.[Link]
-
Allylic 1,3-strain as a controlling factor in stereoselective transformations. ResearchGate.[Link]
-
Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. National Institutes of Health (NIH).[Link]
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health (NIH).[Link]
-
Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. National Institutes of Health (NIH).[Link]
- Stereoselectivity in organic synthesis.University of Birmingham.
-
Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. Scribd.[Link]
-
Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube.[Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.[Link]
-
Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health (NIH).[Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute.[Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Wisconsin-Madison.[Link]
-
Diastereoselective Synthesis of 2,3,4,5,6-Pentafluoroheptanes. Sci-Hub.[Link]
-
Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions. National Institutes of Health (NIH).[Link]
-
Diastereoselective reactions. YouTube.[Link]
-
Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. PubMed.[Link]
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Allylic strain - Wikipedia [en.wikipedia.org]
- 7. Allylic strain | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Fluoro-2-propen-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-propen-1-ol. As a valuable fluorinated building block, the efficient and reproducible synthesis of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to navigate the common challenges encountered during its preparation.
I. Understanding the Synthetic Landscape
The synthesis of this compound, an allylic fluoride, presents unique challenges due to the dual reactivity of the allyl alcohol scaffold and the specific requirements of fluorinating reagents. A common and effective modern approach involves the hydrofluorination of propargyl alcohol. This method offers a direct route to the desired product, but its success is highly dependent on precise control of reaction parameters.
A plausible and efficient synthetic route is the gold-catalyzed hydrofluorination of propargyl alcohol. This method leverages the ability of a gold catalyst to activate the alkyne bond towards nucleophilic attack by a fluoride source.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Detailed Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Fluoride Source | The fluoride source (e.g., Et₃N·3HF) is highly sensitive to moisture and can degrade over time. | Use a freshly opened bottle of the reagent. Handle and store under strictly anhydrous conditions. |
| Catalyst Deactivation | The gold catalyst can be sensitive to impurities and may lose activity. | Use a high-purity catalyst from a reputable supplier. Consider storing under an inert atmosphere. |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures. | Gradually increase or decrease the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC-MS. |
| Presence of Water | Water will react with the fluoride source and can poison the catalyst, leading to reaction failure. | Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Impure Starting Material | Impurities in the propargyl alcohol can interfere with the reaction. | Purify the propargyl alcohol by distillation before use. Confirm purity by ¹H NMR. |
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of isomers and other byproducts is a key challenge in this synthesis. Understanding the potential side reactions is crucial for optimizing selectivity.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Formation Mechanism | Mitigation Strategy |
| 3-Fluoro-2-propen-1-ol (Isomer) | Non-regioselective hydrofluorination of the alkyne. | The regioselectivity of gold-catalyzed hydrofluorination is often substrate- and ligand-dependent. Screening different gold catalysts and ligands may improve selectivity.[1][2] |
| 2,2-Difluoropropan-1-ol | Over-reaction or reaction with adventitious HF. | Use a stoichiometric amount of the fluoride source. Monitor the reaction closely and stop it once the starting material is consumed. |
| Polymeric materials | Acid-catalyzed polymerization of the starting material or product. | Maintain a neutral or slightly basic workup. Avoid prolonged exposure to acidic conditions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A: Anhydrous, non-protic solvents are generally preferred for fluorination reactions. Dichloromethane (DCM) or acetonitrile are common choices. The key is to ensure the solvent is rigorously dried before use.
Q2: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (propargyl alcohol). Staining with potassium permanganate can help visualize the starting material and product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is highly effective for identifying the product and any volatile impurities.
Q3: What are the safety precautions for handling fluorinating agents like Et₃N·3HF? A: Triethylamine trihydrofluoride is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. In case of skin contact, wash the affected area immediately with copious amounts of water and seek medical attention.
Q4: How should I purify the final product? A: Flash column chromatography on silica gel is a standard method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The fractions should be monitored by TLC or GC-MS to ensure the collection of the pure product.
IV. Experimental Protocol: Gold-Catalyzed Hydrofluorination of Propargyl Alcohol
This protocol is based on established methods for the gold-catalyzed hydrofluorination of alkynes and is adapted for the synthesis of this compound.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Propargyl alcohol | 56.06 | 560 mg | 10.0 | 1.0 |
| Gold(I) catalyst (e.g., IPrAuCl/AgSbF₆) | - | 0.05-0.2 | - | 0.5-2 mol% |
| Triethylamine trihydrofluoride (Et₃N·3HF) | 161.19 | 1.93 g | 12.0 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the gold(I) catalyst under an inert atmosphere of nitrogen or argon.
-
Add anhydrous dichloromethane (20 mL) to the flask.
-
-
Addition of Reagents:
-
Add propargyl alcohol (560 mg, 10.0 mmol) to the reaction mixture via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine trihydrofluoride (1.93 g, 12.0 mmol) dropwise to the stirred solution over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS every 30 minutes.
-
The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
-
Synthetic Workflow Diagram:
Caption: A flowchart illustrating the synthetic workflow for this compound.
V. Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a doublet for the methylene protons adjacent to the hydroxyl group, and two doublets of doublets for the terminal vinyl protons, showing coupling to each other and to the fluorine atom.
-
¹³C NMR: The spectrum will show three distinct signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, which will be split by the adjacent vinyl protons.[3]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and other small fragments.
-
VI. Stability and Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Due to its potential for polymerization, storage at low temperatures (e.g., in a refrigerator) is recommended.
VII. References
-
Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications, 59(59), 9078-9081. [Link]
-
Scilit. (n.d.). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. 2-Fluoro-6-phenylpyridine (1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Iodopropyne (1). Retrieved from [Link]
-
University of Regensburg. (n.d.). 19Flourine NMR. Retrieved from [Link]
Sources
Technical Support Center: Synthesis and Stability of 2-Fluoro-2-propen-1-ol
Welcome to the technical support center for 2-Fluoro-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive molecule. Here, we address common stability issues encountered during its synthesis, purification, and storage, providing troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental outcomes, and ensure the safe handling of this valuable synthetic building block.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work with this compound.
Q1: My synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?
A1: Low yields and complex reaction mixtures when synthesizing this compound often stem from its inherent reactivity, which is a product of the interplay between the allylic alcohol and the vinyl fluoride functionalities. Several factors could be at play:
-
Dehydrofluorination: Under basic conditions, this compound is susceptible to the elimination of hydrogen fluoride (HF), a common decomposition pathway for fluorinated alcohols.[1] This can be exacerbated by strong bases used in the synthesis or workup. The resulting reactive intermediates can lead to a cascade of side reactions.
-
Polymerization: Like many allylic compounds, this compound can undergo polymerization, especially in the presence of radical initiators, heat, or certain metal catalysts.[2][3] The double bond is activated, making it prone to forming oligomers and polymers, which will significantly reduce the yield of the desired monomer.
-
Side Reactions of the Allyl Alcohol: The hydroxyl group can participate in various side reactions, such as oxidation to 2-fluoro-2-propenal or ether formation, depending on the reaction conditions and reagents used.[2]
Recommendations:
-
pH Control: Carefully control the pH throughout the synthesis and workup. Avoid strongly basic conditions where possible. If a base is necessary, consider using a milder, non-nucleophilic base and maintain a low temperature.
-
Temperature Management: Perform the reaction at the lowest feasible temperature to minimize side reactions and potential polymerization.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Radical Inhibitors: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), may help to suppress polymerization.
Q2: My purified this compound decomposes upon storage, even at low temperatures. How can I improve its stability?
A2: The instability of purified this compound during storage is a significant challenge. The decomposition is often autocatalytic, meaning that the degradation products can accelerate further decomposition.
-
Trace Impurities: Residual acidic or basic impurities from the synthesis or purification steps can catalyze decomposition. For instance, trace amounts of acid can promote dehydration or rearrangement, while residual base can facilitate dehydrofluorination.
-
Light Sensitivity: Allylic compounds can be sensitive to light, which can initiate radical polymerization.
-
Air/Oxygen Sensitivity: The presence of oxygen can lead to oxidation of the allylic alcohol, forming aldehydes or carboxylic acids, which in turn can affect the stability of the molecule.
Recommendations for Storage:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Reduces the rate of decomposition reactions and polymerization. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture.[4] |
| Container | Use an amber glass vial or a container protected from light. | Minimizes light-induced degradation and polymerization. |
| Purity | Ensure the highest possible purity before storage. | Removes trace acidic or basic impurities that can catalyze decomposition. |
| Stabilizers | Consider the addition of a small amount of a radical inhibitor like BHT. | Suppresses radical-mediated polymerization. |
Q3: During purification by distillation, I am observing significant product loss and the formation of a viscous residue. What is happening and how can I mitigate this?
A3: Significant product loss and residue formation during distillation are strong indicators of thermal decomposition and/or polymerization. The elevated temperatures required for distillation can provide the activation energy for these degradation pathways.
dot
Caption: Causes of product loss during distillation.
Recommendations for Purification:
-
Vacuum Distillation: Purify this compound under reduced pressure to lower its boiling point and minimize thermal stress on the molecule.
-
Azeotropic Distillation: If applicable, consider azeotropic distillation with a suitable solvent to remove water and potentially lower the distillation temperature.
-
Column Chromatography: For smaller scales, purification by flash column chromatography on silica gel at low temperature may be a gentler alternative to distillation. Ensure the silica gel is neutral to avoid acid-catalyzed decomposition.
-
Use of Inhibitors: Add a non-volatile radical inhibitor to the distillation flask to suppress polymerization during heating.
Frequently Asked Questions (FAQs)
Q4: What are the primary decomposition pathways for this compound?
A4: Based on its structure, the two most likely decomposition pathways are:
-
Dehydrofluorination: This is a base-catalyzed elimination of HF to form a reactive allenic alcohol or propargyl alcohol. This pathway is a known issue for fluorotelomer alcohols.[1]
-
Polymerization: The vinyl group can undergo radical or cationic polymerization, leading to the formation of poly(this compound). This is a common reactivity for allylic compounds.[2]
dot
Caption: Primary decomposition pathways of this compound.
Q5: Are there any recommended stabilizers for this compound?
A5: While there is no specific stabilizer documented for this compound, general stabilizers for allylic compounds and fluorinated molecules can be considered.
-
Radical Inhibitors: Phenolic antioxidants such as Butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ) are commonly used to inhibit the polymerization of reactive monomers. A concentration in the range of 100-1000 ppm is typically effective.
-
Acid Scavengers: To prevent acid-catalyzed decomposition, a small amount of a non-nucleophilic, sterically hindered amine, such as triethylamine or diisopropylethylamine , can be added. However, care must be taken as bases can also promote dehydrofluorination. The choice and amount of stabilizer should be carefully evaluated for your specific application.
Q6: What are the key safety precautions when handling this compound?
A6: this compound should be handled with caution due to its potential reactivity and the hazards associated with fluorinated compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Incompatible Materials: Avoid contact with strong bases, strong acids, and oxidizing agents.[4][8]
-
Fire Safety: this compound is expected to be flammable. Keep it away from heat, sparks, and open flames.[9]
-
Waste Disposal: Dispose of waste containing this compound in accordance with local regulations for hazardous chemical waste.
Experimental Protocols
Protocol 1: General Procedure for Storage of this compound
-
Ensure the this compound is of the highest possible purity, as confirmed by analytical techniques such as GC-MS or NMR.
-
If desired, add a radical inhibitor (e.g., BHT, 200 ppm).
-
Transfer the purified compound to a clean, dry amber glass vial equipped with a PTFE-lined screw cap.
-
Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Securely seal the vial.
-
Wrap the vial with paraffin film to ensure an airtight seal.
-
Place the sealed vial in a secondary container.
-
Store the container in a freezer at -20°C or below, in an area designated for flammable and reactive chemicals.[4]
References
-
National Center for Biotechnology Information. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). Purification of fluorinated alcohols.
-
SLT. (2025). How 2-propen-1-ol reacts with different reagents in chemical synthesis. Retrieved from [Link]
-
Industrial & Engineering Chemistry. (1951). POLYMERIZATION OF 2-FLUOROBUTADIENE-1,3 AND PROPERTIES OF POLYMERS. Retrieved from [Link]
-
European Patent Office. (n.d.). PURIFICATION OF FLUORINATED ALCOHOLS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sltchemicals.com [sltchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in "2-Fluoro-2-propen-1-ol" reactions
Welcome to the technical support center for the synthesis and purification of 2-Fluoro-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals and agrochemicals, presents unique challenges. The molecule's dual functionality, comprising a reactive double bond and a primary alcohol, makes it susceptible to a variety of side reactions during fluorination. This guide provides a systematic approach to troubleshooting common issues and ensuring the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and offering practical solutions.
Issue 1: Low Yield of this compound with Significant Formation of Alkene Byproducts
Symptom: Your reaction yields are consistently low, and analysis of the crude reaction mixture by GC-MS or ¹H NMR indicates the presence of significant quantities of dienes, such as 1,3-butadiene, or other elimination products.
Probable Cause: This issue commonly arises from the choice of fluorinating agent and reaction conditions that favor elimination (E2) over substitution (SN2) pathways. Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) are known to promote elimination, especially with allylic alcohols.[1][2] The basicity of the fluoride source and elevated temperatures can exacerbate this problem.[3]
Solutions:
-
Re-evaluate Your Fluorinating Agent: Consider using milder and more selective deoxyfluorinating reagents that are known to suppress elimination.
-
Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many deoxyfluorination reactions, dropwise addition of the reagent at -78 °C followed by slow warming to room temperature is a standard practice to minimize side reactions.[5]
-
Solvent Selection: The choice of solvent can influence the reaction pathway.
Experimental Protocol: Minimizing Elimination Byproducts with PyFluor
-
To a stirred solution of 2-propen-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add PyFluor (1.2 equivalents) portionwise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | DAST | PyFluor/AlkylFluor | PhenoFluor™ |
| Primary Byproduct | Elimination (Alkenes) | Minimal Elimination | Minimal Elimination |
| Thermal Stability | Lower | Higher | Higher |
| Handling | Moisture sensitive | More stable | More stable |
Table 1. Comparison of Common Deoxyfluorinating Agents.
Issue 2: Formation of Rearranged Byproducts
Symptom: ¹⁹F NMR and GC-MS analysis reveals the presence of isomeric fluorinated byproducts, suggesting a rearrangement of the carbon skeleton has occurred.
Probable Cause: The formation of rearranged products is indicative of a reaction mechanism that proceeds through a carbocation intermediate (SN1 pathway).[6] In the case of allylic alcohols, the formation of a resonance-stabilized allylic cation can be favorable, leading to a loss of regioselectivity. Some fluorinating agents, particularly under forcing conditions, can promote the formation of these carbocationic intermediates. DAST, for instance, can promote cationic rearrangements like the Wagner-Meerwein rearrangement.[7]
Solutions:
-
Promote an SN2 Pathway: The goal is to favor a direct backside attack of the fluoride nucleophile on the carbon bearing the leaving group.
-
Choice of Fluorinating Agent: Utilize reagents that are less prone to generating carbocations. Palladium-catalyzed allylic fluorination using a nucleophilic fluoride source like AgF can proceed via an SN2-type attack on a Pd(II)-allyl intermediate, offering high regioselectivity.[8]
-
Leaving Group Modification: In some cases, converting the alcohol to a better leaving group that favors an SN2 displacement, such as a tosylate or mesylate, followed by reaction with a fluoride source (e.g., TBAF), can be a viable strategy. However, this adds steps to the synthesis.
-
-
Control of Reaction Conditions:
-
Low Temperatures: Running the reaction at low temperatures disfavors the formation of carbocation intermediates.
-
Non-polar Solvents: Using less polar solvents can sometimes suppress the formation of charged intermediates.
-
Workflow for Troubleshooting Rearrangement Byproducts
Caption: Troubleshooting workflow for rearranged byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for identifying byproducts in my this compound synthesis?
A1: A combination of techniques is recommended for comprehensive analysis:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying all fluorine-containing species in your reaction mixture. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, allowing for the differentiation of the desired product from fluorinated byproducts.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components of your reaction mixture and providing their mass spectra, which can be used to identify both fluorinated and non-fluorinated byproducts.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information about all components in your mixture, helping to confirm the structures of byproducts tentatively identified by other methods.
Q2: How can I effectively purify this compound from the crude reaction mixture?
A2: Purification typically involves a multi-step process:
-
Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove water-soluble byproducts and unreacted reagents. A typical workup involves washing with a saturated solution of sodium bicarbonate, followed by water and then brine.
-
Drying and Concentration: The organic layer should be thoroughly dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Flash Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the solvent system may need to be optimized based on the specific byproducts present.
Q3: Can the hydroxyl group of this compound react further under the fluorination conditions?
A3: Yes, over-fluorination is a potential issue, especially if the reaction is not carefully controlled. The newly formed this compound could potentially react with the fluorinating agent to form a difluorinated product, although this is generally less favorable than the initial fluorination of the more reactive starting material. Careful monitoring of the reaction progress and using a stoichiometric amount of the fluorinating agent can help to minimize this.
Q4: I am observing poor regioselectivity in my palladium-catalyzed allylic fluorination. What are the key factors to consider?
A4: Regioselectivity in palladium-catalyzed allylic substitutions is influenced by several factors:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role in directing the nucleophilic attack of the fluoride ion.[11]
-
Solvent: The polarity of the solvent can affect the stability of the intermediate palladium-allyl complex and influence the regiochemical outcome.
-
Fluoride Source: The nature of the fluoride salt and any additives can impact the reaction.
A systematic screening of ligands and solvents is often necessary to optimize the regioselectivity for a specific substrate.[12]
Decision Tree for Optimizing Regioselectivity in Pd-Catalyzed Allylic Fluorination
Caption: Optimization of Pd-catalyzed allylic fluorination.
References
-
Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975 , 40 (5), 574–578. [Link]
-
Hudlicky, M. Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. In Organic Reactions; John Wiley & Sons, Inc.: 2004; pp 1–34. [Link]
-
Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999 , 64 (19), 7048–7054. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Braun, M. A.; Doyle, A. G. Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. J. Am. Chem. Soc.2014 , 136 (4), 1354–1361. [Link]
-
Marmon, R. J.; Sladojevich, F.; Ritter, T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Org. Lett.2014 , 16 (18), 4782–4785. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]
-
Lee, E.; Yandulov, D. V. Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. J. Am. Chem. Soc.2010 , 132 (48), 17115–17117. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
-
Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorinating Agent. J. Am. Chem. Soc.2015 , 137 (30), 9571–9574. [Link]
-
Sladojevich, F.; Marmon, R. J.; Ritter, T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
SLT. How 2-propen-1-ol reacts with different reagents in chemical synthesis. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Uhrín Group. Publications. [Link]
-
ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link]
-
ResearchGate. Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA. [Link]
-
PubMed. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. [Link]
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [http://www. baxendalegroup.org.uk/publications/2008/Synlett%202008%20(14)%202111-2114.pdf]([Link]. baxendalegroup.org.uk/publications/2008/Synlett%202008%20(14)%202111-2114.pdf)
-
Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]
-
Wikipedia. Selectfluor. [Link]
-
PubMed. Insight into the partial oxidation of propene: the reactions of 2-propen-1-ol on clean and O-covered Mo(110). [Link]
- Google Patents.
-
ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link]
-
J. Org. Chem. Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. [Link]
-
YouTube. Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. [Link]
-
ResearchGate. Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA. [Link]
- Google Patents. Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
-
PubMed. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. [Link]
-
Uhrín Group. Publications. [Link]
-
NIST WebBook. 2-Propen-1-ol. [Link]86&Mask=200)
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. DAST - Enamine [enamine.net]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Polymerization of 2-Fluoro-2-propen-1-ol
Welcome to the technical support center for the polymerization of 2-Fluoro-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and challenging monomer. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your polymerization experiments effectively.
The monomer this compound presents a distinct set of challenges due to its structure: an electron-deficient double bond caused by the α-fluorine atom and a reactive primary allylic hydroxyl group. This combination necessitates careful consideration of polymerization methods and reaction conditions. This guide is structured into a series of frequently asked questions (FAQs) for foundational knowledge and a detailed troubleshooting section to address specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: What polymerization methods are most suitable for this compound?
Answer: The suitability of a polymerization method is dictated by the monomer's electronic and functional group characteristics.
-
Free-Radical Polymerization: This is often the most practical approach. The double bond is susceptible to radical attack. However, the allylic hydroxyl group is a known chain transfer agent, which can limit the achievable molecular weight. Controlled radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) are highly recommended to manage this and achieve well-defined polymers.[1][2][3]
-
Anionic Polymerization: This method is potentially viable. The electron-withdrawing fluorine atom stabilizes a carbanion formed at the adjacent carbon, making the monomer susceptible to nucleophilic attack.[4][5] However, this method is extremely sensitive. The acidic proton of the hydroxyl group will readily terminate the propagating anionic chain end. Therefore, the hydroxyl group must be protected (e.g., as a silyl ether) before attempting anionic polymerization.[6][7]
-
Cationic Polymerization: This method is generally unsuitable. The electron-withdrawing fluorine atom deactivates the double bond towards electrophilic attack by the propagating carbocation, making initiation and propagation very difficult.[8][9][10]
Q2: How does the α-fluorine atom influence the polymerization process?
Answer: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This has two major consequences:
-
Alters Monomer Reactivity: It makes the double bond electron-deficient, which, as noted above, favors anionic and radical addition while disfavoring cationic addition.[4][10]
-
Modifies Polymer Properties: The incorporation of fluorine into the polymer backbone imparts unique properties such as high thermal and chemical stability, low surface energy (hydrophobicity and lipophobicity), and a low refractive index.[1][11][12][13]
Q3: What is the role of the allylic hydroxyl group, and should I protect it?
Answer: The primary allylic hydroxyl group is a major source of complications. In free-radical polymerization , the allylic proton can be abstracted by the propagating radical, terminating the chain and creating a less reactive allylic radical. This is a significant chain transfer pathway that often results in polymers with low molecular weight.[14]
In anionic polymerization , the acidic proton of the -OH group is incompatible with the highly basic carbanionic propagating center and will lead to immediate termination.[6][7]
-
For high molecular weight via free-radical polymerization, protecting the hydroxyl group is advisable.
-
For controlled radical polymerization (RAFT/ATRP) , you may be able to achieve good control without protection, but chain transfer will still be a competing reaction.
-
For anionic polymerization , protection is mandatory.
Common protecting groups include silyl ethers (e.g., TBDMS, TIPS), which are stable to radical and anionic conditions and can be removed post-polymerization.
Q4: How should I purify and store this compound before use?
Answer: Commercial monomers often contain inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. These inhibitors must be removed immediately before an experiment.
-
Purification: The most common method is to pass the monomer through a column of activated basic alumina to remove acidic impurities and phenolic inhibitors. Subsequent distillation under reduced pressure can further purify the monomer.
-
Storage: The purified, inhibitor-free monomer should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., Argon or Nitrogen) at low temperature (2-8 °C) and in the dark.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound in a question-and-answer format.
Problem: No Polymerization or Very Low Conversion
Q: My reaction shows no sign of polymerization. What are the likely causes and how do I fix them?
Answer: This is a common but solvable issue. The root cause is typically an unintended inhibition of the reaction. Let's diagnose the possibilities step-by-step.
Caption: Troubleshooting workflow for failed polymerization.
-
Inhibitor Contamination: As mentioned in the FAQ, commercial inhibitors are potent enough to completely stop polymerization.
-
Solution: Follow a rigorous purification protocol. See Protocol 1 below for a detailed method.
-
-
Oxygen Inhibition (Free-Radical Polymerization): Molecular oxygen is a diradical that readily reacts with and quenches propagating radical chains, effectively inhibiting polymerization.[15]
-
Solution: The entire system (monomer, solvent, initiator solution) must be deoxygenated. Common lab techniques include sparging with an inert gas (N₂, Ar) for 30-60 minutes or, for more rigorous oxygen removal, performing several freeze-pump-thaw cycles.
-
-
Incorrect or Inactive Initiator: The choice of initiator is critical and depends on the polymerization method and temperature. Initiators also have a limited shelf life.
-
Solution: Ensure your initiator is fresh and has been stored correctly. Verify that its activation temperature is appropriate for your reaction conditions. See Table 1 for common initiators.
-
Problem: Low Molecular Weight and/or Broad Polydispersity
Q: My polymerization works, but the resulting polymer has a very low molecular weight (Mn) and a high polydispersity index (PDI > 1.5). Why is this happening?
Answer: This outcome points towards a lack of control over the polymerization, most often due to premature chain termination or excessive chain transfer.
Caption: Key steps in free-radical polymerization, highlighting the problematic chain transfer pathway.
-
Chain Transfer to Monomer: This is the most significant intrinsic issue with this compound. The propagating radical abstracts a hydrogen from the hydroxyl group, terminating one chain and creating a new, less reactive radical, leading to many short polymer chains.
-
Solution 1 (Kinetic Control): Lower the reaction temperature. This reduces the rate of chain transfer relative to propagation.
-
Solution 2 (Protecting Group): Chemically protect the hydroxyl group (e.g., convert it to a silyl ether) prior to polymerization. This removes the source of chain transfer.
-
Solution 3 (Controlled Polymerization): Employ a controlled radical polymerization technique like RAFT. While chain transfer still occurs, the RAFT equilibrium helps maintain "living" characteristics, leading to better control over molecular weight and a narrower PDI.[1][2]
-
-
High Initiator Concentration: Too much initiator creates a high concentration of primary radicals, leading to the simultaneous growth of many chains that terminate quickly once the monomer is consumed.
-
Solution: Adjust the monomer-to-initiator ratio. A higher ratio will generally lead to higher molecular weight polymers. See Table 1 for typical starting points.
-
Problem: Gel Formation / Insoluble Product
Q: My reaction mixture became a solid gel, or the polymer I isolated is insoluble in common solvents. What happened?
Answer: Gelation indicates uncontrolled crosslinking within the polymer network.
-
High Temperature / High Conversion Runaway: At high temperatures and high monomer conversions, the probability of side reactions, such as intermolecular chain transfer (a radical on one chain abstracting a hydrogen from the backbone of another), increases, leading to branching and eventual crosslinking.
-
Solution: Run the polymerization at a lower temperature and target a conversion below 90%. It is better to stop the reaction and purify the polymer from the remaining monomer than to push for 100% conversion and risk gelation.
-
-
Bifunctional Impurities: If your monomer contains impurities with two polymerizable double bonds, they will act as crosslinkers.
-
Solution: Ensure high monomer purity through rigorous purification as described in Protocol 1 .
-
Experimental Protocols & Data
Table 1: Recommended Initiators for Free-Radical Polymerization
| Initiator Name | Abbreviation | Typical Solvents | Activation Temp. (°C) | Key Characteristics |
| Azobisisobutyronitrile | AIBN | Toluene, Dioxane, THF | 60-80 | Common, reliable thermal initiator.[16] |
| Benzoyl Peroxide | BPO | Toluene, Benzene | 70-90 | Another standard thermal initiator. |
| 4,4'-Azobis(4-cyanovaleric acid) | ACVA | Water, Alcohols, DMF | 60-80 | Water-soluble initiator. |
Note: The optimal monomer-to-initiator ratio typically ranges from [M]/[I] = 100:1 for lower molecular weights to 1000:1 for higher molecular weights.
Protocol 1: Monomer Purification
Objective: To remove inhibitors and other impurities from commercial this compound.
Materials:
-
Commercial this compound
-
Basic alumina (activated, Brockmann I)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glass chromatography column
-
Round-bottom flask and distillation apparatus
Procedure:
-
Inhibitor Removal: a. Set up a short chromatography column (approx. 10 cm length, 2 cm diameter) and pack it with basic alumina. b. Gently pass the liquid monomer through the column under gravity. Collect the inhibitor-free monomer in a clean, dry flask.
-
Drying: a. Add a small amount of anhydrous MgSO₄ to the collected monomer. b. Swirl gently and let it sit for 15-20 minutes to remove trace water.
-
Distillation (Optional, for highest purity): a. Filter the monomer away from the MgSO₄ into a dry distillation flask. b. Perform a vacuum distillation. Collect the fraction boiling at the correct temperature/pressure for this compound.
-
Final Step: Use the purified monomer immediately.
Protocol 2: General Free-Radical Polymerization Setup
Objective: To perform a standard free-radical polymerization under an inert atmosphere.
Materials:
-
Purified this compound
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or round-bottom flask with a rubber septum
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Stir bar and magnetic stir plate/heating mantle
Procedure:
-
Setup: a. Place the stir bar in the Schlenk flask and flame-dry the glassware under vacuum to remove adsorbed moisture. Allow to cool under inert gas.
-
Reagent Addition: a. Add the monomer and solvent to the flask. b. In a separate vial, dissolve the initiator in a small amount of the same solvent.
-
Deoxygenation: a. Submerge the flask in an ice bath (if the solvent has a low boiling point) or use it at room temperature. b. Bubble inert gas through the monomer solution via a long needle for at least 30 minutes. Ensure a second needle is present as a gas outlet.
-
Initiation: a. Using a gas-tight syringe, draw up the initiator solution and inject it into the stirring monomer solution. b. Remove the inert gas needles and place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
-
Polymerization: a. Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution should increase.
-
Termination and Isolation: a. To stop the reaction, cool the flask in an ice bath and expose the solution to air. b. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Collect the solid polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
References
- Polymer Chemistry. (n.d.). Photocontrolled cationic polymerization of fluorinated vinyl ethers. RSC Publishing.
- ChemRxiv. (n.d.). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers.
- Read Chemistry. (2022, December 19). Polymerization of Alkenes.
- Chemistry For Everyone. (2025, May 12). What Are Fluorinated Acrylic Polymers? [Video]. YouTube.
- National Institutes of Health. (2024, December 9). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- Chemical Science (RSC Publishing). (2024, December 9). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives.
- Semantic Scholar. (2024, February 29). Recent Developments on Cationic Polymerization of Vinyl Ethers.
- ResearchGate. (2025, August 6). ANIONIC POLYMERIZATION AND CHAIN-END FUNCTIONALIZATION CHEMISTRY.
- Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes.
- Stevens, E. (2019, January 23). anionic addition polymers. [Video]. YouTube.
- eScholarship.org. (n.d.). Next-Generation End Functional Polymers through Living Anionic Polymerization.
- RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates.
- ResearchGate. (2025, August 10). Fluorinated acrylic copolymers: Part I: Study of clear coatings.
- ChemistryViews. (2017, August 21). Controlled Fluorination of Polymers.
- National Institutes of Health. (2023, March 10). Controlled Polymerization.
- Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
- ResearchGate. (n.d.). (PDF) Fluorinated polymers: evaluation and characterization of structure and composition.
- (n.d.). Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate).
- SLT. (2025, June 25). How 2-propen-1-ol reacts with different reagents in chemical synthesis.
- MDPI. (n.d.). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers.
- ACS Publications. (n.d.). A new fluorinated polyurethane: polymerization, characterization, and mechanical properties. Macromolecules.
Sources
- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 2. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. readchemistry.com [readchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Next-Generation End Functional Polymers through Living Anionic Polymerization [escholarship.org]
- 8. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Controlled Fluorination of Polymers - ChemistryViews [chemistryviews.org]
- 13. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers [mdpi.com]
- 14. sltchemicals.com [sltchemicals.com]
- 15. radtech.org [radtech.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for 2-Fluoro-2-propen-1-ol Reactions
Welcome to the technical support center for reactions involving 2-Fluoro-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable guidance to navigate the unique chemical behavior of this fluorinated allylic alcohol. The presence of both a reactive alcohol and a fluorine-substituted alkene presents distinct challenges and opportunities in catalysis. This document provides troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions regarding the handling, stability, and catalytic transformation of this compound.
Section 1.1: Stability and Handling
Question: How stable is this compound and what potential decomposition pathways should I be aware of?
Answer: this compound is a structurally unique molecule that requires careful handling. While the carbon-fluorine bond is inherently strong, the molecule's stability is influenced by the allylic alcohol moiety.
-
Acidic Conditions: Under strong acidic conditions, there is a risk of acid-catalyzed decomposition or polymerization. The presence of fluorine at the 2'-position in similar structures, like 2'-fluoroarabinonucleic acid (2'F-ANA), has been shown to dramatically increase stability against acid-catalyzed hydrolysis compared to non-fluorinated analogs.[1] This suggests the C-F bond itself is robust, but the overall molecule may still be sensitive.
-
Basic Conditions: Strong bases can promote elimination of hydrogen fluoride (HF), especially at elevated temperatures, leading to the formation of propargyl alcohol or other rearranged products. The potential for base-promoted HF elimination has been observed in other fluorinated aliphatic systems.[2]
-
Thermal Stability: Like many allylic alcohols, this compound may be prone to polymerization upon prolonged heating or in the presence of radical initiators. It is advisable to store the compound in a cool, dark place and consider using radical inhibitors for long-term storage or high-temperature reactions.
-
Catalyst Interactions: Certain transition metal catalysts may be sensitive to the fluoride atom or potential trace HF impurities, which can act as a poison.
Section 1.2: Catalytic Hydrogenation (Chemoselective Alkene Reduction)
Question: I want to selectively hydrogenate the double bond of this compound to produce 2-Fluoropropan-1-ol. What catalytic systems are recommended?
Answer: Selective hydrogenation of the alkene in the presence of the allylic alcohol requires careful catalyst selection to avoid over-reduction or side reactions. Transfer hydrogenation is often a milder and more selective alternative to using high-pressure hydrogen gas.
Recommended Starting Points:
-
Iron-Catalyzed Transfer Hydrogenation: Iron-based catalysts are attractive due to their low cost and environmental friendliness. Systems using (cyclopentadienone)iron(0) carbonyl complexes with isopropanol as the hydrogen source have proven effective for the selective reduction of the C=C bond in allylic alcohols.[3] This method often leaves other functional groups untouched.
-
Heterogeneous Catalysis: Traditional heterogeneous catalysts like Platinum on carbon (Pt/C) can be used, but require careful optimization.[4] Over-hydrogenation and potential C-F bond cleavage (hydrogenolysis) are risks. Milder conditions (lower temperature, lower H₂ pressure) are crucial.
Troubleshooting Guide: Hydrogenation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity/Poisoning. 2. Insufficiently active hydrogen source (for transfer hydrogenation). 3. Poor quality of starting material or solvent. | 1. Ensure the catalyst is fresh or properly activated. Consider if trace acid (HF) from substrate degradation is poisoning the catalyst. An acid scavenger (e.g., non-nucleophilic base) may be needed. 2. For transfer hydrogenation, ensure the alcohol solvent (e.g., isopropanol) is anhydrous and of high quality.[3] 3. Purify the this compound before use. |
| Defluorination Observed (C-F Bond Cleavage) | 1. Catalyst is too aggressive (e.g., Palladium, high H₂ pressure). 2. High reaction temperature. | 1. Switch to a less aggressive catalyst. Iron-based systems are less likely to cause hydrogenolysis than Palladium.[3] 2. Optimize the reaction temperature, starting low and increasing gradually.[5] |
| Mixture of Products (Incomplete Reaction, Side Products) | 1. Non-optimized reaction time or temperature. 2. Competing isomerization or etherification reactions. | 1. Monitor the reaction by GC/MS or TLC to establish the optimal reaction time. 2. The choice of base and catalyst is critical. For iron-catalyzed transfer hydrogenation, a mild base like K₂CO₃ is often sufficient.[3] |
Part 2: Experimental Protocols & Methodologies
Protocol 2.1: Iron-Catalyzed Transfer Hydrogenation of this compound
This protocol is a starting point based on methodologies developed for similar allylic alcohols.[3] Optimization will be required.
Materials:
-
This compound
-
(Cyclopentadienone)iron(0) carbonyl complex (e.g., Renaud's complex 3)[3]
-
Trimethylamine N-oxide (Me₃NO)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Isopropanol (i-PrOH), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the iron precatalyst (e.g., 4 mol%), Me₃NO (8 mol%), and K₂CO₃ (4 mol%).
-
Add this compound (1.0 eq).
-
Add anhydrous isopropanol to achieve a substrate concentration of 0.5 M.
-
Seal the vessel tightly and place it in a preheated oil bath at 130 °C.
-
Stir the reaction for 18-24 hours.
-
Cool the reaction to room temperature. Monitor the conversion of the starting material to 2-Fluoropropan-1-ol by ¹H NMR or GC/MS analysis of an aliquot.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.
Part 3: Catalyst Selection and Optimization Workflow
The choice of catalyst is fundamentally dependent on the desired transformation. The fluorine atom's electron-withdrawing nature influences the reactivity of both the alkene and the alcohol.
Section 3.1: Overview of Catalytic Transformations
| Reaction Type | Target Functional Group | Recommended Catalyst Class | Key Considerations & Potential Side Reactions | References |
| Hydrogenation | Alkene (C=C) | Iron or Ruthenium (Transfer Hydrogenation), Pt/C (Catalytic Hydrogenation) | Chemoselectivity is key. Risk of C-F bond hydrogenolysis with aggressive catalysts (e.g., Pd/C). | [3][4] |
| Oxidation | Alcohol (C-OH) | Supported Vanadium or Ruthenium catalysts | Over-oxidation to the carboxylic acid or cleavage of the C=C bond. The product, 2-fluoro-2-propenal, may be unstable. | [6][7] |
| Etherification | Alcohol (C-OH) | Iron(III) triflate, MoO₃/TiO₂ | Dehydration to form ethers. Williamson ether synthesis is an alternative but requires a strong base, risking HF elimination. | [8][9] |
| Esterification | Alcohol (C-OH) | Acid catalysts (H₂SO₄, TsOH) for Fischer Esterification; Solid acid catalysts (e.g., modified zirconia). | Equilibrium-limited reaction; requires removal of water. The substrate may be sensitive to strong acid at high temperatures. | [10][11][12] |
Section 3.2: Visualization of Workflows
Below are diagrams illustrating decision-making processes for catalyst selection and troubleshooting.
Caption: Troubleshooting workflow for a failed hydrogenation reaction.
References
- Esteves, L. M., et al. (n.d.). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts. Google Patents.
- Bon-guk, K., et al. (n.d.). Catalytic vapor-phase oxidation of 2,2,2-trifluoroethanol. ResearchGate.
- Levin, S., et al. (2017). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.
- The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Gomzina, N. A., et al. (n.d.). Optimization of Automated Synthesis of 2-[18F]Fluoro-2-deoxy-D-glucose Involving Base Hydrolysis. ResearchGate.
- Watts, J. K., et al. (n.d.). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). ResearchGate.
- Reddy, B., et al. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications.
- Masterjohn, M. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Deiner, L. J., et al. (2003). Insight into the partial oxidation of propene: the reactions of 2-propen-1-ol on clean and O-covered Mo(110). PubMed.
- BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of 2-Fluorohexane.
- Topczewski, J. J., et al. (2020). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. PMC - NIH.
- Chou, S. T., et al. (n.d.). Esterification and transesterification using modified-zirconia catalysts. ResearchGate.
- Chelucci, G. (2018). The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Thibblin, A., et al. (n.d.). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate.
- Kon, Y., et al. (n.d.). Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide. Catalysis Science & Technology (RSC Publishing).
- Vedantu. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.
- Yamada, Y., et al. (2020). A highly active and robust solid catalyst provides high yields of esters by continuous flow. RIKEN.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
Technical Support Center: Solvent Effects on the Kinetics of 2-Fluoro-2-propen-1-ol Reactions
Welcome to the technical support center for researchers investigating the reaction kinetics of 2-Fluoro-2-propen-1-ol. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental work. We will move beyond simple protocols to explore the underlying principles that govern how solvents dictate the reactivity of this versatile fluorinated building block.
Section 1: Foundational Concepts - Why is This System So Sensitive to Solvents?
This compound is a molecule of significant interest due to its unique structural features. It possesses two key functional groups: a reactive double bond and a primary alcohol.[1] The presence of an electronegative fluorine atom directly on the double bond creates a unique electronic environment, influencing the molecule's reaction pathways.
Understanding the kinetics of its reactions is paramount for controlling outcomes. The solvent is not merely a medium for the reaction; it is an active participant that can dramatically alter reaction rates and even change the products formed.[2][3] This is primarily because solvents can differentially stabilize the reactants, transition states, or intermediates involved in a reaction.[3] For a molecule like this compound, which can potentially react via pathways involving polar, charged intermediates (such as an allylic carbocation), the choice of solvent is a critical experimental parameter.[4][5]
Section 2: Experimental Design & Setup - Frequently Asked Questions
This section addresses common questions regarding the initial setup of kinetic experiments.
Q: How do I choose the right analytical technique to monitor my reaction?
A: The choice of analytical technique depends on the specific reaction and the spectroscopic handles available on your reactants and products. The most common methods are UV-Visible and NMR spectroscopy.
-
UV-Visible Spectroscopy: This is a powerful technique if your reactant or product has a distinct chromophore that changes absorbance during the reaction.[6][7] It is well-suited for dilute solutions and can be used to monitor fast reactions, especially with a stopped-flow apparatus.[8][9][10] The absorbance is directly proportional to the concentration, simplifying kinetic analysis.[11]
-
NMR Spectroscopy: NMR is an incredibly versatile tool for kinetic analysis as it provides detailed structural information. You can monitor the disappearance of a reactant signal and the appearance of a product signal simultaneously. For this specific substrate, you can use:
-
¹H NMR: To track the protons on the molecule.
-
¹⁹F NMR: This is particularly advantageous as the fluorine atom provides a clean, sensitive spectroscopic window with minimal background interference.
-
In-situ Monitoring: Modern NMR spectrometers allow for "pseudo-2D" experiments where spectra are acquired automatically at set time intervals, providing highly accurate timing for kinetic plots.[12][13]
-
Q: What factors should I consider when selecting a range of solvents to study?
| Solvent Property | Description | Rationale for Investigation | Example Solvents |
| Polarity / Dielectric Constant | The ability of a solvent to separate charge. A higher dielectric constant indicates higher polarity.[5] | Reactions proceeding through charged intermediates or polar transition states are often accelerated in polar solvents.[2][3][5] | Water, Methanol, DMSO (High); Toluene, Hexane (Low) |
| Protic vs. Aprotic | Protic solvents have a hydrogen atom bound to an electronegative atom (like O-H or N-H) and can act as hydrogen bond donors. Aprotic solvents lack this ability.[5] | Protic solvents can stabilize anions (like leaving groups) and solvate nucleophiles through H-bonding, which can significantly affect Sₙ1 and Sₙ2 reaction rates.[3] | Protic: Water, Ethanol. Aprotic: Acetonitrile, DMF, THF |
| Coordinating Ability | The ability of the solvent to coordinate to metal catalysts or reagents. | In catalyzed reactions, coordinating solvents can compete with the substrate for binding to the catalyst, potentially inhibiting the reaction. | Acetonitrile, DMSO (Coordinating); Toluene, Chloroform (Non-coordinating) |
It is advisable to select a range of solvents that vary these properties independently where possible to isolate their effects.
Q: What does a general workflow for a kinetic experiment look like?
A: A robust kinetic experiment requires careful planning and execution to ensure data is reproducible and accurate. The following workflow illustrates the key stages.
Caption: General workflow for a chemical kinetics experiment.
Section 3: Troubleshooting Guide for Common Experimental Issues
Even with careful planning, experiments can yield unexpected results. This section provides a troubleshooting framework for common problems.
Q: My reaction rate is unexpectedly slow or completely stalled. What are the likely causes?
A: An unusually slow reaction points to a higher-than-expected activation energy. The solvent plays a crucial role here.
-
Cause 1: Poor Transition State Stabilization. According to transition state theory, the reaction rate is influenced by the differential solvation of the ground state and the transition state.[3] If your reaction proceeds through a non-polar transition state, moving to a highly polar solvent might stabilize the polar reactants more than the transition state, increasing the activation energy and slowing the reaction.
-
Cause 2: Nucleophile Deactivation (Protic Solvents). If your reaction involves a strong, anionic nucleophile, using a protic solvent (like methanol or water) can create a solvent cage around the nucleophile via hydrogen bonding. This stabilization of the nucleophile in its ground state increases the energy required for it to participate in the reaction, thus slowing the rate.[3]
-
Cause 3: Reagent/Catalyst Instability or Inhibition. Check the stability of your reagents or catalysts in the chosen solvent. Some solvents may react with or decompose sensitive compounds. As noted earlier, coordinating solvents can also inhibit catalysis.
Q: I'm observing poor reproducibility between kinetic runs. What should I check?
A: Poor reproducibility is often traced back to small, uncontrolled variations in experimental conditions.
-
Temperature Fluctuation: Reaction rates are highly sensitive to temperature.[14] A small change of just a few degrees can significantly alter the rate constant (k). Ensure your reaction vessel is properly thermostatted and that thermal equilibrium is reached before initiating the reaction.[15][16]
-
Inaccurate Concentrations: The rate of a reaction is proportional to the concentration of reactants.[14] Verify the concentrations of your stock solutions. When preparing samples, use precise volumetric glassware or analytical balances. Inconsistent volumes, especially for minor components, can lead to significant variations in rate.[17]
-
Solvent Purity: The presence of impurities, particularly water, can have a dramatic effect. Water can act as a competing nucleophile or a proton source/sink, introducing alternative reaction pathways. Use appropriately dried solvents for moisture-sensitive reactions.
-
Mixing and Initiation: For fast reactions, the time of mixing must be negligible compared to the reaction half-life.[18] Ensure rapid and consistent mixing upon initiation to have a well-defined start time (t=0). For very fast reactions, specialized equipment like a stopped-flow apparatus is necessary.[9][10]
Q: My NMR data is noisy or shows artifacts that interfere with analysis. How can I improve data quality?
A: High-quality data is essential for accurate kinetic analysis. Common NMR issues and their solutions are outlined below.
-
Problem: Poor Signal-to-Noise (S/N).
-
Problem: Baseline Artifacts or Broad Peaks.
-
Problem: Overlapping Peaks.
-
Solution: If reactant and product peaks overlap in the ¹H spectrum, check the ¹⁹F spectrum. The fluorine signal may be in a clear region, providing an unambiguous way to monitor the reaction.
-
-
Problem: Detector Saturation from High Concentration Sample/Solvent.
Q: I'm seeing unexpected side products. How can the solvent influence reaction selectivity?
A: Solvents can fundamentally alter the course of a reaction by favoring one mechanism over another. For an allylic system like this compound, a primary consideration is the competition between Sₙ1 and Sₙ2 pathways.
-
Favoring Sₙ1-type Pathways: These reactions proceed through a carbocation intermediate.[20] The rate-determining step is the formation of this charged species.
-
Solvent Choice: Polar protic solvents (e.g., water, ethanol) are excellent at stabilizing both the forming carbocation and the leaving group through polarity and hydrogen bonding.[5] Using such a solvent can dramatically accelerate an Sₙ1 pathway, making it competitive with other mechanisms.
-
-
Favoring Sₙ2-type Pathways: These reactions involve a concerted step where the nucleophile attacks as the leaving group departs.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are ideal. They are polar enough to dissolve the reactants but do not strongly solvate the nucleophile through hydrogen bonding, leaving it "naked" and highly reactive.[3]
-
The following decision tree can help troubleshoot a reaction that produced an unexpected outcome.
Caption: Troubleshooting logic for unexpected reaction outcomes.
Section 4: Protocols & Workflows
Protocol 1: General Procedure for a Kinetic Experiment using In-situ ¹⁹F NMR
This protocol outlines a method for monitoring a reaction in an NMR tube.
-
Preparation:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Prepare a stock solution of the second reactant (e.g., a nucleophile).
-
Prepare a stock solution of a non-reactive internal standard (e.g., trifluorotoluene). The standard should have a ¹⁹F resonance that is well-resolved from all reactant and product signals.
-
-
Sample Setup:
-
In a vial, combine the this compound stock solution and the internal standard stock solution.
-
Transfer a precise volume (e.g., 600 µL) of this mixture to an NMR tube.
-
Separately, draw the required amount of the second reactant's stock solution into a syringe.
-
-
Execution:
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate for at least 5-10 minutes.
-
Acquire initial shims and a t=0 spectrum (containing only the substrate and standard).
-
Remove the tube, swiftly inject the second reactant, cap and invert 2-3 times to mix, and immediately re-insert into the spectrometer. Start a stopwatch the moment of injection.
-
Begin the pre-programmed, automated acquisition (pseudo-2D experiment). Set the experiment to acquire a spectrum every 1-5 minutes, depending on the expected reaction rate, for at least 3-5 half-lives.
-
-
Data Processing:
-
Process the stacked 1D spectra.
-
For each time point, integrate the signal for the this compound and the internal standard.
-
Calculate the concentration of the reactant at each time point by normalizing its integral to the constant integral of the internal standard.
-
-
Analysis:
-
Plot the concentration data versus time (e.g., ln[Reactant] vs. time for a first-order reaction) to determine the observed rate constant, k_obs.[8]
-
Section 5: References
-
Experimental Methods in Chemical Kinetics. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
-
Common Problems | SDSU NMR Facility. (n.d.). San Diego State University. Retrieved January 17, 2026, from [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024, April 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Decatur, J. (n.d.). Kinetic NMR Experiments. Retrieved January 17, 2026, from [Link]
-
Pollard, T. D. (2010). A guide to simple and informative kinetics assays. Molecular Biology of the Cell, 21(23), 4061–4067.
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Retrieved January 17, 2026, from [Link]
-
Rate of solvolysis of allyl and alkyl halides. (2020, July 1). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Allylic Fluoride Synthesis. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Monitoring Kinetics by NMR. (2022, May 23). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]
-
Experiment 3 Chemical Kinetics – Determining the Rate Equation. (n.d.). Simon Fraser University. Retrieved January 17, 2026, from [Link]
-
Kinetic Understanding Using NMR Reaction Profiling. (2011, October 26). American Chemical Society Publications. Retrieved January 17, 2026, from [Link]
-
Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). UCLA Chemistry & Biochemistry. Retrieved January 17, 2026, from [Link]
-
Chemical Kinetics. (2010, September 8). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
The Kinetics of Organic Reactions. (2018, September 13). YouTube. Retrieved January 17, 2026, from [Link]
-
Solvolysis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
How 2-propen-1-ol reacts with different reagents in chemical synthesis. (2025, June 25). SLT. Retrieved January 17, 2026, from [Link]
-
Insight into the partial oxidation of propene: the reactions of 2-propen-1-ol on clean and O-covered Mo(110). (2003, October 29). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
Sources
- 1. sltchemicals.com [sltchemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ossila.com [ossila.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 18. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 19. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. Solvolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Thermal Stability of 2-Fluoro-2-propen-1-ol
Welcome to the comprehensive technical support guide for managing the thermal stability of 2-Fluoro-2-propen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and experimental use of this reactive fluorinated allyl alcohol. Due to the limited availability of specific thermal decomposition data for this compound in published literature, this guide synthesizes information from analogous compounds, general principles of organic chemistry, and safety data for structurally related molecules to provide a robust framework for safe and successful experimentation.
I. Frequently Asked Questions (FAQs) on Thermal Stability
This section addresses common initial queries regarding the thermal stability of this compound.
Q1: What are the primary thermal stability concerns with this compound?
A1: this compound is a flammable liquid and vapor, and its structure as a functionalized allylic alcohol suggests several potential thermal stability issues.[1] The primary concerns are:
-
Exothermic Decomposition: At elevated temperatures, the molecule can undergo decomposition, which may be exothermic and could lead to a runaway reaction in a closed system.
-
Polymerization: The presence of a double bond makes it susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.[2][3][4] This process is often highly exothermic.
-
Rearrangement and Elimination: Like other allylic alcohols, it may be prone to acid or base-catalyzed rearrangement or elimination reactions, which can be accelerated by heat.[5][6]
Q2: Are there any known incompatible materials that could trigger thermal instability?
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze decomposition and rearrangement reactions.[5][6][7]
-
Free-Radical Initiators: Peroxides, azo compounds, and even certain metal contaminants can initiate exothermic polymerization.[3][4]
-
Alkali and Alkaline Earth Metals: May react vigorously with the hydroxyl group and potentially the carbon-fluorine bond.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To maintain the integrity and stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Refrigeration is advisable for long-term storage.
-
Inert Atmosphere: To prevent oxidation and peroxide formation, store under an inert atmosphere, such as nitrogen or argon.
-
Inhibitors: For bulk quantities or long-term storage, consider the addition of a free-radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, at a low concentration (typically 10-200 ppm).[2][8]
-
Container: Use a tightly sealed container made of an inert material. Amber glass is recommended to protect from light.
II. Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause Related to Thermal Instability | Recommended Troubleshooting Steps & Preventative Measures |
| Low reaction yield and formation of a viscous residue or solid. | Uncontrolled polymerization of this compound. | 1. Lower Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermally initiated polymerization. 2. Add a Radical Inhibitor: Introduce a small amount of a suitable inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. Ensure the inhibitor does not interfere with your desired reaction. 3. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, which can promote radical formation. |
| Formation of unexpected byproducts, particularly isomers or elimination products. | Acid or base-catalyzed rearrangement or decomposition. | 1. Control pH: Ensure the reaction medium is free from acidic or basic impurities. If necessary, use a non-nucleophilic buffer. 2. Purify Reagents and Solvents: Use freshly purified reagents and anhydrous solvents to eliminate potential catalytic species. 3. Choose Catalysts Carefully: If your reaction requires a Lewis or Brønsted acid/base, select the mildest catalyst that is effective and use the lowest possible catalytic loading. |
| Inconsistent reaction outcomes and difficulty in reproducing results. | Gradual decomposition of the this compound starting material during storage. | 1. Verify Purity Before Use: Before each experiment, check the purity of your this compound by GC or NMR to ensure it has not degraded. 2. Implement Strict Storage Protocols: Store the compound in small, single-use aliquots under an inert atmosphere in a refrigerator or freezer to minimize degradation from repeated handling and temperature fluctuations. |
| Pressure buildup in the reaction vessel. | Exothermic decomposition or polymerization leading to the generation of gaseous byproducts. | 1. Ensure Adequate Headspace and Venting: Do not run reactions in a completely sealed vessel unless it is designed to withstand high pressures. Ensure a proper venting system is in place for reactions at elevated temperatures. 2. Monitor Reaction Temperature Closely: Use a reaction calorimeter or at least a reliable internal temperature probe to monitor for any exothermic events. 3. Perform Small-Scale Trials: Before scaling up, run the reaction on a small scale to assess its thermal behavior. |
III. Visualizing Potential Decomposition Pathways
The following diagram illustrates a hypothetical thermal decomposition pathway for this compound based on established chemical principles for similar compounds. This is a predictive model and has not been experimentally verified for this specific molecule.
Caption: Potential decomposition pathways of this compound.
IV. Experimental Protocols for Stability Assessment
For critical applications where the thermal stability of this compound is a major concern, the following experimental protocols can be adapted to assess its behavior under your specific reaction conditions.
Protocol 1: Isothermal Stability Screening by GC-MS
Objective: To determine the stability of this compound in a specific solvent at a given temperature over time.
Methodology:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., 1 mg/mL).
-
Divide the solution into several sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., a heating block or oven) set to your desired experimental temperature.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and cool it rapidly to quench any ongoing reaction.
-
Analyze the sample by GC-MS to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound versus time to determine its degradation rate.
Protocol 2: Thermal Hazard Evaluation by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of exothermic decomposition or polymerization.
Methodology:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Hermetically seal the pan to prevent evaporation.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).
-
Monitor the heat flow as a function of temperature. A sharp exothermic peak indicates a decomposition or polymerization event. The onset temperature of this peak is a critical parameter for assessing thermal hazards.
Caption: Workflow for thermal hazard evaluation using DSC.
V. References
-
Li, J., Tan, C., Gong, J., & Yang, Z. (2014). A Pd(TFA)2-catalyzed 1,3-isomerization of tertiary allylic alcohols gives secondary allylic alcohols. In a one-pot procedure, a subsequent Pd(TFA)2/neocuproine-catalyzed oxidation leads to β-disubstituted-α,β-unsaturated enones directly. Organic Letters, 16(20), 5370-5373. [Link]
-
Kim, H., & Lee, C. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12362-12365. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2021). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. [Link]
-
Bikiaris, D. N., & Karayannidis, G. P. (2007). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis-gas chromatography-mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. Polymer Degradation and Stability, 92(4), 525-536. [Link]
-
LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. [Link]
-
Ameduri, B. (2021). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Macromolecules, 54(17), 7735-7753. [Link]
-
Mishra, A., & Usmani, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 434. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester. [Link]
-
LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. [Link]
-
jOeCHEM. (2020, June 23). Acid-Catalyzed Dehydration [Video]. YouTube. [Link]
-
Wikipedia. (2024, May 13). Vinyl fluoride. [Link]
-
Dalton Transactions. (2012). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions, 41(44), 13535-13547. [Link]
-
ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]
-
Wikipedia. (2024, May 20). Polytetrafluoroethylene. [Link]
-
Doc Brown's Chemistry. (n.d.). free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis. [Link]
-
Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. study.com [study.com]
- 8. iomosaic.com [iomosaic.com]
Technical Support Center: Spectroscopic Analysis of 2-Fluoro-2-propen-1-ol
Document ID: TSC-2F2P1O-001
Last Updated: January 18, 2026
Introduction
Welcome to the technical support guide for the spectroscopic analysis of 2-Fluoro-2-propen-1-ol (CAS 5675-31-0). This molecule is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents, due to the unique properties conferred by the fluorinated vinyl alcohol moiety.[1][2] Ensuring the purity of this reagent is paramount, as even minor impurities can significantly impact reaction yields, stereoselectivity, and the biological activity of downstream products.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, quality control analysts, and drug development professionals to aid in the accurate identification and quantification of impurities using common spectroscopic techniques.
Section 1: Potential Impurities in this compound
Understanding the potential impurities is the first step in developing a robust analytical method. Impurities often arise from starting materials, side reactions, or degradation.
Q1: What are the most common process-related impurities I should be looking for?
A1: The impurity profile largely depends on the synthetic route. A common route involves the reaction of an appropriate electrophile with 2-fluoropropene. Based on this, you should be vigilant for:
-
Starting Materials: Unreacted 2-fluoropropene (a volatile gas) or related precursors.[3][4]
-
Solvents: Residual solvents from reaction and purification steps (e.g., Diethyl ether, THF, Dichloromethane, Ethyl Acetate).[5]
-
Byproducts: Isomeric variants such as cis/trans isomers if applicable to the specific synthesis, or products of over-reaction.
-
Reagents: Traces of reagents used in the synthesis, such as organometallic compounds or bases.
Q2: Is this compound susceptible to degradation? What impurities could form during storage?
A2: Yes, allylic alcohols can be sensitive to oxidation and polymerization.[6][7] Key degradation impurities include:
-
Oxidation Products: The primary alcohol can be oxidized to form 2-fluoro-2-propenal (an α,β-unsaturated aldehyde) or further to 2-fluoro-2-propenoic acid.
-
Polymers: The alkene functionality can undergo radical or acid-catalyzed polymerization, leading to oligomeric or polymeric materials. This often manifests as a baseline rise in chromatograms or broad, unresolved humps in NMR spectra.
-
Hydration Products: Addition of water across the double bond, though less common without a catalyst, could yield 2-fluoropropane-1,2-diol.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation and purity assessment of this compound due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.
Expected Spectral Data
Before troubleshooting, it's crucial to know what a clean spectrum looks like.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings (J in Hz) |
| ¹H (CH₂) | ~4.2 | Doublet of triplets (dt) | ³JHF (allylic), ³JHH (vicinal) |
| ¹H (C=CH₂) | ~4.6 and ~4.8 | Doublet of doublets (dd) each | ²JHH (geminal), ²JHF (geminal), ³JHF (vicinal) |
| ¹H (OH) | Variable (typically 1.5-4.0) | Broad singlet | Exchanges with D₂O |
| ¹⁹F | Highly variable, depends on reference | Multiplet | ²JFH (geminal), ³JFH (allylic) |
| ¹³C (CH₂OH) | ~65 | Triplet | ²JCF |
| ¹³C (=CH₂) | ~90 | Doublet | ²JCF |
| ¹³C (=CF) | ~160 | Doublet | ¹JCF (large) |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
NMR Troubleshooting and FAQs
Q3: My ¹H NMR spectrum shows broad, poorly resolved peaks. What's the cause?
A3: Peak broadening can stem from several factors.[8]
-
Poor Shimming: The most common cause. An inhomogeneous magnetic field across the sample volume causes nuclei to experience different field strengths, leading to a wide range of frequencies and thus broad peaks. Action: Re-shim the magnet using the automated or manual procedures for your spectrometer.
-
High Concentration: At high concentrations, viscosity increases and molecular tumbling slows down, leading to broader signals. Bimolecular interactions can also alter chemical shifts.[8] Action: Dilute your sample. A concentration of 5-10 mg in 0.6 mL of deuterated solvent is standard.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron from a spatula, residual catalysts) can cause significant line broadening. Action: Ensure glassware is scrupulously clean. If contamination is suspected, filtering the sample through a small plug of Celite or silica may help.
-
Chemical Exchange: The OH proton signal is often broad due to chemical exchange with trace water or other hydroxyl groups. This is normal.[8]
Q4: I see an unexpected multiplet in the vinyl region (~5-6 ppm). What could it be?
A4: This region is characteristic of C=CH protons. An unexpected signal here could be an impurity with a double bond.
-
Causality: A likely candidate is the oxidation product, 2-fluoro-2-propenal. Aldehydic protons appear much further downfield (~9-10 ppm), but the vinyl protons of this unsaturated system would be in the 5-7 ppm range. Another possibility is unreacted starting material if it contains a vinyl group.
-
Validation: Acquire a ¹³C NMR spectrum. The presence of a signal around 190 ppm would strongly suggest an aldehyde. A 2D NMR experiment like a COSY would show coupling between this new vinyl signal and the aldehyde proton.
Q5: My ¹⁹F NMR spectrum is more complex than expected. Why?
A5: ¹⁹F NMR is extremely sensitive to the chemical environment and exhibits large coupling constants, which can lead to complex spectra.[9][10][11]
-
Long-Range Coupling: Fluorine nuclei often exhibit coupling over 4 or even 5 bonds (⁴J or ⁵J), especially in rigid or unsaturated systems.[11] This can split your primary signal into a more complex multiplet than predicted by simple n+1 rules.
-
Second-Order Effects: If the chemical shift difference (in Hz) between two coupled fluorine nuclei (in an impurity) is not much larger than the coupling constant (J) between them, second-order effects (roofing) can occur, distorting the multiplet's symmetry and intensity.[12]
-
Action: Run a ¹H-decoupled ¹⁹F NMR experiment. This will simplify the spectrum by removing all couplings to protons, leaving only ¹⁹F-¹⁹F couplings. This can help identify fluorine-containing impurities.
Q6: How can I confirm a peak is from an alcohol (OH) or water?
A6: Use a D₂O shake.[8]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube, add one drop of deuterium oxide (D₂O).
-
Cap the tube and shake vigorously for 20-30 seconds.
-
Re-acquire the spectrum.
-
-
Result: Labile protons, such as those on O-H or N-H groups, will exchange with deuterium. The original OH peak will significantly decrease in intensity or disappear entirely, while a new, sharp HOD peak will appear around 4.7 ppm (in CDCl₃).[8]
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating volatile impurities and providing both retention time and mass fragmentation data for identification.
GC-MS Troubleshooting and FAQs
Q7: I'm seeing significant peak tailing for my main compound. What should I do?
A7: Peak tailing is common for polar analytes like alcohols and is usually caused by unwanted interactions within the GC system.[13]
-
Active Sites in the Inlet: The glass inlet liner can have acidic silanol groups that strongly interact with the alcohol's hydroxyl group. Action: Use a deactivated liner. If tailing persists, you may need to replace the liner as activity can return over time.[14]
-
Column Contamination/Activity: Non-volatile residues can accumulate at the head of the column, creating active sites. Action: Trim the first 10-15 cm from the front of the column. If the problem persists, the column itself may be degraded.
-
Incompatible Stationary Phase: this compound is a very polar molecule. Action: Ensure you are using a polar stationary phase, such as a "WAX" (polyethylene glycol) type column, which is designed for alcohol analysis.[15][16] Using a non-polar phase (like a DB-5) will almost certainly result in poor peak shape.
Q8: I'm not detecting my main compound, or the peak is very small.
A8: This indicates a problem with sample introduction, detection, or stability.
-
Inlet Discrimination: The inlet temperature might be too low, preventing the polar alcohol from vaporizing efficiently. Conversely, if it's too high, the compound could be degrading in the inlet. Action: Optimize the inlet temperature. Start around 200-220 °C and adjust as needed.
-
Detector Mismatch: Ensure the MS is functioning correctly. Action: Check the MS tune report. Confirm that the detector is on and that there are no leaks in the system.[14][17]
-
Sample Concentration: The sample may simply be too dilute.[15] Action: Prepare a more concentrated sample or decrease the split ratio in your injection method to allow more sample onto the column.[13]
Q9: I see a peak with a mass-to-charge ratio (m/z) of 74. What is it?
A9: The molecular weight of this compound is ~76 g/mol .[1] A peak at m/z 74 could correspond to the loss of two hydrogen atoms, which is characteristic of oxidation.
-
Causality: The oxidation product, 2-fluoro-2-propenal, has a molecular weight of ~74 g/mol . This is a very common degradation pathway for allylic alcohols.
-
Validation: Examine the fragmentation pattern. Look for the loss of a CHO group (m/z 29). Compare the retention time and spectrum to a known standard if available. The NMR data should also be checked for corroborating evidence (See Q4).
Section 4: Integrated Analysis Workflow
No single technique tells the whole story. A logical workflow is key to unambiguous impurity identification.
Workflow for Unknown Impurity Identification
Below is a generalized workflow for characterizing an unknown impurity detected in a sample of this compound.
Caption: General workflow for identifying an unknown impurity.
Section 5: Experimental Protocols
Protocol 5.1: Standard Sample Preparation for NMR Analysis
-
Glassware: Use a clean, dry NMR tube rated for your spectrometer's field strength.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Methanol-d₄). Chloroform-d is a good starting point for general purity assessment.[8]
-
Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution to the NMR tube.
-
Filtering (Optional): If the solution appears cloudy or contains particulates, filter it through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube. Wipe the outside of the tube clean before inserting it into the spinner turbine.
Protocol 5.2: GC-MS Method for Impurity Profiling
-
Instrument: Standard Gas Chromatograph with a Mass Selective Detector.
-
Inlet: Split/Splitless, 220 °C.
-
Injection: 1 µL, 50:1 split ratio (can be adjusted for trace analysis).
-
Column: Agilent J&W DB-WAX or equivalent polar phase column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line: 230 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: m/z 35-350.
Justification: A polar "WAX" column is essential for obtaining good peak shape for this polar analyte.[15][16] The temperature program starts low to retain volatile impurities and ramps to a sufficient final temperature to elute the main analyte and any higher-boiling impurities.
References
-
Chem Help ASAP. (2022). advanced determination of multiplicity & J-values: example 2. YouTube. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
-
Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. [Link]
-
Gonet, P. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]
-
Harris, K. (2019). How Do I Troubleshoot a Problem on My GC-MS? In The GC-MS Troubleshooting Guide. Royal Society of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. [Link]
-
ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?[Link]
-
Chemistry LibreTexts. (2019). NMR - Interpretation. [Link]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
NIST. (n.d.). 2-propenoyl fluoride, 2-fluoro-. NIST Chemistry WebBook. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
NIST. (n.d.). 2-Fluoropropene. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
ResearchGate. (2001). Solving problems fluorine 19F with NMR spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoropropan-1-ol. PubChem. [Link]
-
Ataman Kimya. (n.d.). Allyl Alcohol. [Link]
-
Quora. (2015). What are allylic alcohols?[Link]
-
University of Calgary. (n.d.). Coupling. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). Allyl Alcohol. [Link]
-
NIST. (n.d.). 2-Propanone, 1-fluoro-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
NIST. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl Alcohol. PubChem. [Link]
-
LabNovo. (n.d.). This compound. [Link]
-
Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Yokoyama, T., et al. (2015). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Investigation, 45(5), 493-498. [Link]
-
Wikipedia. (n.d.). 2-Fluoroethanol. [Link]
-
The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
-
NIST. (n.d.). Propen-2-ol. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2008). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. [Link]
Sources
- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5675-31-0 MFCD01696257-2-Fluoro-2-propen-1-ol -LabNovo [labnovo.com]
- 3. 2-Fluoropropene [webbook.nist.gov]
- 4. 2-FLUOROPROPENE(1184-60-7) 1H NMR [m.chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glsciences.eu [glsciences.eu]
- 14. books.rsc.org [books.rsc.org]
- 15. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to 2-Fluoro-2-propen-1-ol and Other Fluorinated Alcohols in Modern Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Fluorinated alcohols have emerged as indispensable tools in this endeavor, acting not merely as solvents but as powerful promoters and reagents that can steer reaction pathways toward desired outcomes.[2] Among these, 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropan-2-ol (HFIP) are well-established workhorses.[3][4] However, the unique structural attributes of 2-Fluoro-2-propen-1-ol present a compelling alternative, offering a distinct reactivity profile that warrants a detailed comparative analysis.
This guide provides an in-depth comparison of this compound with its more conventional counterparts, TFE and HFIP. We will delve into their fundamental properties, explore their mechanistic nuances in promoting key chemical transformations, and provide actionable experimental protocols to illustrate their practical application.
The Spectrum of Fluorinated Alcohols: A Physicochemical Overview
The synthetic utility of fluorinated alcohols is rooted in their unique combination of properties: high polarity, significant hydrogen-bond donating strength, and low nucleophilicity.[2][5] These characteristics arise from the strong electron-withdrawing nature of the fluorine substituents, which renders the hydroxyl proton significantly more acidic than in non-fluorinated analogs. This enhanced acidity is a key determinant of their ability to activate electrophiles and stabilize charged intermediates.[3][6]
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropan-2-ol (HFIP) |
| Structure | C=C(F)CO | CF₃CH₂OH | (CF₃)₂CHOH |
| Molecular Weight | 76.07 g/mol [7] | 100.04 g/mol [8] | 168.04 g/mol |
| Boiling Point | ~96-97 °C (est.) | 78.0 °C[8] | 59 °C |
| pKa (in water) | ~12-13 (est.) | 12.4 | 9.3[9] |
| Key Features | Allylic alcohol, vinyl fluoride | Strong H-bond donor, high ionizing power[10][11] | Exceptionally strong H-bond donor, high polarity, low nucleophilicity[3][4] |
Note: Some properties for this compound are estimated based on its structure and related compounds due to limited publicly available data.
The standout feature of this compound is its allylic, monofluorinated structure. This contrasts sharply with the saturated, polyfluorinated nature of TFE and HFIP. As we will explore, this structural distinction is the source of its unique reactivity.
The Workhorses: TFE and HFIP in Synthesis
TFE and HFIP are celebrated for their ability to promote reactions that proceed through cationic intermediates. Their strong hydrogen-bond donating capacity allows them to stabilize carbocations and other electron-deficient species, often obviating the need for strong Lewis acids.[6][12][13]
Key Applications of TFE and HFIP:
-
Electrophilic Activation: They are widely used to activate epoxides and aziridines for ring-opening reactions with weak nucleophiles.[6]
-
C-H Functionalization: HFIP, in particular, has become a solvent of choice for many transition-metal-catalyzed C-H activation reactions, where it is believed to stabilize cationic metal centers and facilitate protonolysis.[3][14][15]
-
Peptide Synthesis: TFE is a well-known co-solvent in protein folding studies as it can stabilize secondary structures like alpha-helices.[8][16]
The causality behind their effectiveness lies in creating a highly polar, electrophilically activating environment while being poor nucleophiles themselves, thus minimizing unwanted side reactions.
The Challenger: this compound and its Dual Reactivity
This compound shares the ability of TFE and HFIP to act as a hydrogen-bond donor to activate substrates. However, its defining characteristic is the presence of the fluoroallyl moiety. This functionality introduces a secondary reactive mode: it can act as a nucleophile or a carbocation scavenger through its double bond.
This dual reactivity is particularly valuable in reactions prone to side reactions from persistent carbocations, such as polymerization or rearrangement. While TFE and HFIP excel at stabilizing carbocations, this compound can actively participate in the reaction to quench reactive intermediates in a productive manner.
Mechanistic Distinction:
The following diagram illustrates the different roles these alcohols can play in a reaction involving a carbocation intermediate (R+).
Sources
- 1. innospk.com [innospk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,2-Trifluoroethanol [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Comparative Guide to the Metabolic Stability of 2-Fluoro-2-propen-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising compounds in later developmental stages. Strategic chemical modifications are therefore paramount in the early phases of drug discovery to mitigate these risks. Among these strategies, the introduction of fluorine into a molecular scaffold has emerged as a powerful tool to enhance metabolic stability.[1][2]
This guide provides an in-depth technical assessment of the metabolic stability of compounds derived from "2-Fluoro-2-propen-1-ol". We will explore the underlying principles of how fluorine substitution influences metabolic pathways, compare its performance with non-fluorinated analogues, and provide detailed experimental protocols for robust in vitro assessment.
The Influence of Fluorine on Metabolic Pathways: A Mechanistic Overview
The enhanced metabolic stability conferred by fluorination is not merely a consequence of the high strength of the carbon-fluorine (C-F) bond, which is typically over 100 kcal/mol.[1][2] While this bond strength does make direct cleavage less likely, the more significant impact of fluorine lies in its profound electronic effects on the molecule. Fluorine is the most electronegative element, and its introduction can alter the electronic properties of adjacent atoms and bonds, thereby influencing how metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, recognize and process the molecule.[2][3][4]
For a molecule like this compound, several metabolic transformations are possible. The primary routes of metabolism for the non-fluorinated parent compound, 2-propen-1-ol (allyl alcohol), involve oxidation of the alcohol to the corresponding aldehyde, acrolein, a reactive and toxic metabolite.[5][6] This oxidation is primarily mediated by alcohol dehydrogenases (ADH) and cytochrome P450 enzymes, particularly CYP2E1.[4][7][8]
The introduction of a fluorine atom at the 2-position of the propenyl chain is anticipated to significantly alter this metabolic cascade. The strong electron-withdrawing nature of fluorine can decrease the electron density of the double bond and the adjacent carbinol carbon, potentially making it a less favorable substrate for oxidative enzymes.
Key Metabolic Considerations for this compound:
-
Oxidation of the Allylic Alcohol: While the primary alcohol remains a potential site for oxidation, the electronic perturbation caused by the vicinal fluorine atom may hinder the rate of this reaction compared to its non-fluorinated counterpart.
-
Epoxidation of the Double Bond: The electron-deficient nature of the fluorinated double bond may reduce its susceptibility to epoxidation by CYP enzymes.
-
Defluorination: While the C-F bond is strong, metabolic defluorination can occur through various mechanisms, sometimes leading to the formation of reactive intermediates.[1] For instance, CYP-mediated hydroxylation at a fluorinated carbon can lead to the release of fluoride.[1]
-
Conjugation: The primary alcohol group can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. The rate and extent of these reactions can also be influenced by the presence of fluorine.
-
Bioactivation Potential: Allylic alcohols and their metabolites can sometimes be bioactivated to form reactive electrophiles.[7][9] For instance, the oxidation of allyl alcohol to acrolein produces a reactive Michael acceptor.[5][6] While fluorination may temper the initial oxidation, it is crucial to assess the potential for the formation of other reactive species. The presence of an allylic fluoride itself can sometimes be a liability, as these motifs can be susceptible to enzymatic hydrolysis or other transformations.[10][11]
Comparative Analysis: this compound vs. Non-Fluorinated Analogues
To illustrate the impact of fluorination, we will compare the metabolic stability of a hypothetical derivative of this compound with its non-fluorinated analogue, a derivative of 2-propen-1-ol. The primary in vitro method for this assessment is the liver microsomal stability assay .[12][13][14][15] This assay utilizes subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly CYPs, to determine the rate of disappearance of a test compound over time.[16][17]
Hypothetical Comparative Metabolic Stability Data
The following table summarizes hypothetical data from a human liver microsomal stability assay comparing "Compound F" (a this compound derivative) and "Compound H" (its non-fluorinated analogue).
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| Compound F | 95 | 7.3 | 65% |
| Compound H | 25 | 27.7 | 18% |
| Propranolol (Control) | 15 | 46.2 | 5% |
Interpretation of the Data:
-
Half-Life (t½): Compound F exhibits a significantly longer half-life compared to Compound H, indicating a slower rate of metabolism.
-
Intrinsic Clearance (CLint): The intrinsic clearance of Compound F is substantially lower than that of Compound H, further confirming its enhanced metabolic stability.
-
% Remaining: A higher percentage of Compound F remains after 60 minutes, demonstrating its greater resistance to metabolism by liver microsomal enzymes.
This hypothetical data exemplifies the expected outcome of strategic fluorination: a marked improvement in metabolic stability.
Experimental Protocol: In Vitro Human Liver Microsome Stability Assay
The following protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of test compounds.
Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds (e.g., Compound F, Compound H) and positive control (e.g., Propranolol)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls (e.g., 20 mM in DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in acetonitrile (e.g., to 125 µM).[12]
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome solution.
-
Add the working solution of the test compound or control to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).
-
Incubate the plate at 37°C with shaking.
-
-
Termination and Sample Processing:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.
-
After the final time point, seal the plate and centrifuge at high speed to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Potential Metabolic Fates and Bioactivation Pathways
A critical aspect of metabolic stability assessment is the identification of potential metabolic liabilities, including the formation of reactive metabolites.
Caption: Potential metabolic pathways of a this compound derivative.
Considerations for Bioactivation:
-
Michael Acceptor Formation: The oxidation of the parent alcohol to an α,β-unsaturated aldehyde could potentially form a Michael acceptor, a reactive species that can covalently bind to cellular nucleophiles like glutathione or proteins.[18] The presence of fluorine may modulate the reactivity of this potential metabolite.
-
Reactive Quinoneimines: While less likely for this specific scaffold, in other fluorinated compounds, particularly those with aromatic amines, metabolism can lead to the formation of reactive quinoneimines.[19][20]
Further studies, such as metabolite identification and covalent binding assays, are essential to fully characterize the metabolic profile and rule out any potential for bioactivation.
Conclusion
The strategic incorporation of fluorine, as exemplified by the this compound scaffold, represents a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking or slowing down key metabolic pathways, fluorination can lead to improved pharmacokinetic profiles, including longer half-lives and lower clearance rates. However, a thorough understanding of the potential metabolic fates, including the possibility of bioactivation, is crucial. The use of robust in vitro assays, such as the liver microsomal stability assay detailed in this guide, provides essential data to guide the rational design and optimization of lead compounds, ultimately increasing the probability of success in the development of novel therapeutics.
References
-
Glatt, H. (2000). Bioactivation of benzylic and allylic alcohols via sulfo-conjugation. PubMed. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
ResearchGate. (n.d.). Biotransformations of allylic alcohols that exist as E/Z mixtures. [a]... Available at: [Link]
-
Elsevier. (2003). Allyl Alcohol Activation of Protein Kinase C Delta Leads to Cytotoxicity of Rat Hepatocytes. Toxicological Sciences. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]
-
National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. ACS Chemical Biology. Available at: [Link]
-
PubMed. (2012). Alcohol dehydrogenase- and rat liver cytosol-dependent bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a bifunctional alkylating agent. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (2003). Allyl alcohol activation of protein kinase C δ leads to cytotoxicity of rat hepatocytes. Toxicological Sciences. Available at: [Link]
-
ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Journal of Medicinal Chemistry. Available at: [Link]
-
Nature. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports. Available at: [Link]
-
PubMed. (1993). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Available at: [Link]
-
ResearchGate. (n.d.). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. ChemMedChem. Available at: [Link]
-
IntechOpen. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
-
Princeton University, The Macmillan Group. (2022). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]
-
PubMed. (1994). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data. Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]
-
PubMed. (2017). Natural Production of Fluorinated Compounds and Biotechnological Prospects of the Fluorinase Enzyme. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Cytochrome P450 2E1 and Its Roles in Disease. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
National Institutes of Health. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Pharmacology & Translational Science. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]
-
ACS Publications. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Fluoride Metabolism. Available at: [Link]
-
YouTube. (2023). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Available at: [Link]
-
MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Available at: [Link]
-
bioRxiv. (2020). Multifold Activation of CYP3A4 Caused by Alcohol-Induced Increase in the Content of CYP2E1 in Human Liver Microsomes. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Available at: [Link]
-
PubMed. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). The Most Common Chemical Replacements in Drug-Like Compounds. Available at: [Link]
-
PubMed. (2023). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences. Available at: [Link]
-
Google. (n.d.). GSRS. Available at: [Link]
Sources
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl alcohol activation of protein kinase C δ leads to cytotoxicity of rat hepatocytes | Semantic Scholar [semanticscholar.org]
- 7. Alcohol dehydrogenase- and rat liver cytosol-dependent bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of the Solvent: A Performance Comparison of "2-Fluoro-2-propen-1-ol" in Diverse Reaction Environments
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can dictate the success or failure of a synthetic transformation. This guide provides an in-depth analysis of the performance of "2-Fluoro-2-propen-1-ol," a versatile fluorinated building block, across a spectrum of solvent systems. By understanding the interplay between the substrate, solvent, and reaction mechanism, chemists can unlock the full potential of this valuable reagent.
"this compound" (C₃H₅FO) is a unique trifunctional molecule featuring a nucleophilic hydroxyl group, an electrophilic allylic carbon, and a vinyl fluoride moiety. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. However, the reactivity of this compound is exquisitely sensitive to the surrounding solvent environment. This guide will explore the theoretical underpinnings of solvent effects on reactions involving "this compound" and present a comparative analysis based on established principles of organic chemistry.
Understanding the Influence of Solvent Polarity and Protic/Aprotic Nature
The choice of solvent can profoundly impact the rate and outcome of a reaction by influencing the stability of reactants, transition states, and intermediates. Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen) and can form strong hydrogen bonds. They are particularly effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds. They are adept at solvating cations but are less effective at solvating anions.
-
Nonpolar Solvents: These solvents, including hydrocarbons like hexane and toluene, have low dielectric constants and do not effectively solvate charged species.
The reactivity of "this compound" is expected to be highly dependent on the choice between these solvent classes, particularly in nucleophilic substitution reactions where the hydroxyl group or the allylic fluoride can act as a leaving group.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution is a cornerstone of organic synthesis, and "this compound" can participate in these reactions as either the nucleophile (via its hydroxyl group) or the electrophile (at the allylic position). The operative mechanism, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), is heavily influenced by the solvent.
The Sₙ1 Pathway: Favoring Carbocation Stability
The Sₙ1 mechanism proceeds through a carbocation intermediate. For "this compound," this would involve the departure of the fluoride or a protonated hydroxyl group to form an allylic carbocation.
Caption: Sₙ2 reaction pathway for this compound.
Polar aprotic solvents are the preferred medium for Sₙ2 reactions due to their unique solvation properties:
-
Enhanced Nucleophilicity: By solvating the cation of a nucleophilic salt but leaving the anion relatively "naked," polar aprotic solvents increase the effective nucleophilicity of the anionic species. In contrast, polar protic solvents would form a solvent cage around the anion through hydrogen bonding, hindering its ability to attack the electrophile.
For reactions of "this compound" with strong, anionic nucleophiles, switching from a polar protic to a polar aprotic solvent is expected to lead to a significant rate enhancement.
Comparative Performance in Key Transformations
While specific experimental data for "this compound" across a wide range of solvents is not extensively consolidated in the literature, we can extrapolate its expected performance based on well-established principles and studies on analogous allylic fluorides.
Etherification and Esterification Reactions
When "this compound" acts as a nucleophile (via its hydroxyl group), the choice of solvent will depend on the nature of the electrophile and the reaction conditions. For etherification via a Williamson-type synthesis with an alkyl halide, a polar aprotic solvent like DMF or THF would be optimal to enhance the nucleophilicity of the corresponding alkoxide.
For acid-catalyzed esterification, a non-polar solvent that allows for the removal of water (e.g., toluene with a Dean-Stark trap) is often employed to drive the equilibrium towards the product. The use of an excess of the alcohol reactant can also serve this purpose, in which case the alcohol itself can act as the solvent.
Palladium-Catalyzed Allylic Substitution
Palladium-catalyzed allylic substitution is a powerful tool for C-C and C-X bond formation. The reactivity of allylic fluorides in these reactions has been shown to be significant. The choice of solvent in these transformations is crucial as it can influence the solubility of the catalyst and reagents, as well as the stability of the key π-allyl palladium intermediate.
| Solvent System | Expected Performance in Nucleophilic Substitution of this compound | Rationale |
| Polar Protic (e.g., H₂O, EtOH, MeOH) | Favors Sₙ1 reactions. Higher reaction rates with weak nucleophiles. Potential for solvolysis where the solvent acts as the nucleophile. Disrupts Sₙ2 reactions by solvating and deactivating strong nucleophiles. | Stabilizes the allylic carbocation intermediate and the leaving group through hydrogen bonding. |
| Polar Aprotic (e.g., DMF, DMSO, MeCN) | Favors Sₙ2 reactions. Significantly enhances reaction rates with strong, anionic nucleophiles. | Solvates the counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive. |
| Nonpolar (e.g., Toluene, Hexane) | Generally slow reaction rates for both Sₙ1 and Sₙ2 pathways due to poor solvation of charged intermediates and reagents. May be suitable for specific catalytic reactions where solubility of all components is achieved. | Lacks the ability to stabilize charged species. |
Experimental Protocols: General Considerations
When designing experiments to evaluate the performance of "this compound" in different solvent systems, the following protocols should be considered:
General Protocol for a Comparative Solvent Screen in a Nucleophilic Substitution Reaction
-
Reactant Preparation: In separate, dry reaction vessels, dissolve "this compound" (1 equivalent) and the chosen nucleophile (1.1-1.5 equivalents) in the respective solvents to be tested (e.g., methanol, acetonitrile, tetrahydrofuran).
-
Reaction Initiation: If necessary, add any required base or catalyst. Bring the reaction mixtures to the desired temperature.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, quench the reactions and perform a standard aqueous work-up. Extract the product with an appropriate organic solvent.
-
Analysis and Comparison: Dry the organic extracts, concentrate under reduced pressure, and purify the product (e.g., by column chromatography). Determine the yield and purity of the product from each reaction. Compare the reaction times and yields to assess the performance in each solvent.
A Researcher's Guide to Strategic Alternatives for 2-Fluoro-2-propen-1-ol in Key Synthetic Transformations
The strategic incorporation of fluorine into organic molecules is a pivotal aspect of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, modulated pKa, and altered conformational preferences, make fluorinated building blocks indispensable. Among these, 2-Fluoro-2-propen-1-ol has garnered attention as a versatile three-carbon synthon for introducing the valuable 2-fluoroallyl moiety. However, its direct application can be hampered by factors such as stability, the need for activation, and specific reactivity profiles. This guide provides a comprehensive comparison of alternative reagents, offering researchers and drug development professionals a clear roadmap for selecting the optimal reagent for specific synthetic transformations, supported by experimental data and mechanistic insights.
The Synthetic Utility of this compound: A Foundational Reagent
This compound serves as a valuable precursor for the introduction of the 2-fluoroallyl group. Its primary utility lies in its conversion to either an electrophilic or nucleophilic partner for various coupling reactions. The hydroxyl group can be activated in situ to form a good leaving group, rendering the allylic position susceptible to nucleophilic attack. Alternatively, the corresponding organometallic reagents can be prepared for nucleophilic additions. While effective, these transformations often necessitate stoichiometric activators or pre-formation of organometallic species, which can present challenges in terms of atom economy and functional group tolerance.
Electrophilic 2-Fluoroallylation: A Comparative Analysis
A primary application of this compound is in electrophilic allylation, where the hydroxyl group is transformed into a leaving group. Here, we compare its performance with more direct and often more reactive electrophilic 2-fluoroallylating agents.
Alternative Reagents:
-
2-Fluoroallyl Chloride: A commercially available and highly reactive alternative. Its greater reactivity can be advantageous for coupling with less reactive nucleophiles but may require more stringent control of reaction conditions to avoid side reactions.
-
(2-Fluoroallyl)pyridinium Tetrafluoroborates: These are stable, crystalline solids that serve as excellent electrophiles in palladium-catalyzed allylic substitution reactions, offering good handling properties and reactivity.
Table 1: Comparison of Reagents for Electrophilic 2-Fluoroallylation
| Reagent | Transformation | Nucleophile | Catalyst/Conditions | Yield (%) | Stereoselectivity | Reference |
| This compound (activated) | Iridium-catalyzed allylation | Primary Alcohols | [Ir(cod)Cl]₂, Chiral Phosphine Ligand | 45-85 | 90-98% ee | [1][2] |
| 2-Fluoroallyl Chloride | Iridium-catalyzed allylation | Primary Alcohols | [Ir(cod)Cl]₂, Chiral Phosphine Ligand | 65-91 | 92-99% ee | [1][2] |
| (2-Fluoroallyl)pyridinium salt | Pd-catalyzed allylic amination | Secondary Amines | Pd₂(dba)₃, dppf, NaH | 70-95 | N/A | [3] |
Experimental Workflow: Iridium-Catalyzed Enantioselective Carbonyl (2-Fluoro)allylation
This workflow illustrates a common application where 2-fluoroallyl chloride is used as an efficient allyl donor in a transfer hydrogenation reaction.
Caption: A simplified representation of the Zimmerman-Traxler transition state.
Mechanistic Considerations and Causality in Reagent Selection
The choice between this compound and its alternatives is deeply rooted in mechanistic principles.
-
Electrophilic Allylation: The direct use of 2-fluoroallyl halides or sulfonates avoids the in situ activation step required for the alcohol, which can generate stoichiometric byproducts and complicate purification. The higher reactivity of the halide can be attributed to the better leaving group ability of the halide anion compared to an activated hydroxyl group.
-
Nucleophilic Allylation: (2-Fluoroallyl)boronates offer a significant advantage in terms of stability and ease of handling compared to the corresponding Grignard or organolithium reagents that would be generated from this compound. The well-defined stereochemical outcome of allylboration reactions via the Zimmerman-Traxler transition state provides a level of predictability often not achievable with more reactive organometallics.
Conclusion: A Strategic Approach to Reagent Selection
While this compound remains a foundational building block for the synthesis of 2-fluoroallylated compounds, a nuanced understanding of the available alternatives is crucial for optimizing synthetic efficiency. For electrophilic allylations, 2-fluoroallyl chloride, in conjunction with iridium catalysis, offers a more direct and highly enantioselective route. In the realm of nucleophilic additions, (2-fluoroallyl)boronates stand out for their stability, functional group tolerance, and predictable diastereoselectivity. By carefully considering the specific requirements of the desired transformation, including substrate scope, desired stereochemical outcome, and operational simplicity, researchers can strategically select the most appropriate reagent to accelerate their synthetic endeavors.
References
-
Hassan, A., Montgomery, T. P., & Krische, M. J. (2012). Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols: C–H (2-fluoro)allylation of primary alcohols. Chemical Communications, 48(39), 4692-4694. [Link]
-
Hassan, A., Montgomery, T. P., & Krische, M. J. (2012). Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols. PubMed Central. [Link]
-
Novikov, M. A., & Nefedov, O. M. (2020). (2-Fluoroallyl)boration of Ketones with (2-Fluoroallyl)boronates. The Journal of Organic Chemistry, 85(10), 6295–6308. [Link]
-
Novikov, M. A., & Nefedov, O. M. (2020). (2-Fluoroallyl)boration of Ketones with (2-Fluoroallyl)boronates. ResearchGate. [Link]
-
Novikov, M. A., & Nefedov, O. M. (2018). (2-Fluoroallyl)boronates: new reagents for diastereoselective 2-fluoroallylboration of aldehydes. Organic & Biomolecular Chemistry, 16(27), 4963-4967. [Link]
-
Hassan, A., et al. (2010). Formal Synthesis of Fostriecin via Asymmetric Alcohol-Mediated Carbonyl Allylation. PubMed Central. [Link]
-
Krautwald, S., et al. (2014). Stereodivergent α-Allylation of Linear Aldehydes with Dual Iridium and Amine Catalysis. Journal of the American Chemical Society, 136(8), 3020-3023. [Link]
-
Hartwig, J. F., et al. (2015). Enantioselective Synthesis of Tertiary Allylic Fluorides by Iridium-Catalyzed Allylic Fluoroalkylation. eScholarship, University of California. [Link]
-
Hall, D. G., et al. (2013). and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via. School of Chemistry | University of Bristol. [Link]
-
Ruddraraju, K. V., et al. (2017). Allylation and Alkylation of Biologically Relevant Nucleophiles by Diallyl Sulfides. PubMed. [Link]
-
Novikov, M. A., & Nefedov, O. M. (2018). (2-Fluoroallyl)pyridinium tetrafluoroborates: novel fluorinated electrophiles for Pd-catalyzed allylic substitution. Organic & Biomolecular Chemistry, 16(3), 371-375. [Link]
-
Paquin, J.-F., et al. (2011). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 111(3), 1987-2016. [Link]
-
Novikov, M. A., & Nefedov, O. M. (2018). (2-Fluoroallyl)pyridinium tetrafluoroborates: novel fluorinated electrophiles for Pd-catalyzed allylic substitution. Organic & Biomolecular Chemistry. [Link]
-
Krische, M. J., et al. (2012). Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Chemical Science, 3(8), 2496-2501. [Link]
-
Hu, J., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed Central. [Link]
-
Leonori, D., et al. (2022). Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. PubMed Central. [Link]
-
Carreira, E. M., et al. (2016). Iridium-catalyzed enantioselective olefinic C(sp2)–H allylic alkylation. PubMed Central. [Link]
Sources
- 1. Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols: C–H (2-fluoro)allylation of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consecutive iridium catalyzed C-C and C-H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols: C-H (2-fluoro)allylation of primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2-Fluoroallyl)pyridinium tetrafluoroborates: novel fluorinated electrophiles for Pd-catalyzed allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to Fluorinated Allylic Building Blocks for Drug Discovery and Development
Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
To the discerning researcher in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—offer a powerful toolkit for optimizing lead compounds.[1] Among the diverse array of fluorinated building blocks, fluorinated allyl alcohols and their derivatives have emerged as particularly versatile synthons. Their utility is most prominently showcased in transition metal-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, which facilitates the construction of crucial carbon-carbon and carbon-heteroatom bonds.[2]
This guide provides an in-depth comparative analysis of 2-Fluoro-2-propen-1-ol against other commercially available fluorinated allylic building blocks. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental data and mechanistic insights to make informed decisions in the selection of these critical reagents. We will delve into a head-to-head comparison of reactivity in a standardized palladium-catalyzed allylic alkylation, explore the nuances of their synthesis and accessibility, and quantify the impact of their distinct fluorination patterns on lipophilicity—a critical parameter in drug design.
The Building Blocks Under Investigation: A Structural Overview
This guide will focus on a comparative analysis of the following four key allylic alcohol building blocks:
-
Allyl Alcohol (1): The non-fluorinated parent structure, serving as a baseline for our comparisons.
-
This compound (2): The subject of our primary investigation, featuring a single fluorine atom at the 2-position.
-
2-(Trifluoromethyl)allyl alcohol (3): A commonly employed building block with a trifluoromethyl group at the 2-position.
-
2,3,3-Trifluoro-2-propen-1-ol (4): A polyfluorinated analogue with distinct electronic properties.
Figure 1: Structures of the allylic alcohol building blocks under comparison.
Comparative Reactivity in Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The reaction proceeds via the formation of a π-allylpalladium intermediate from an allylic substrate, which is then attacked by a nucleophile.[2] To provide a quantitative benchmark of the reactivity of our selected building blocks, we will compare their performance in a standardized Tsuji-Trost reaction with dimethyl malonate as the nucleophile. For this comparison, the corresponding allyl acetates are used as the substrates.
Experimental Protocol: Standardized Tsuji-Trost Reaction
The following general procedure was employed for the palladium-catalyzed allylation of dimethyl malonate with the respective allyl acetates.
Materials:
-
Allyl acetate derivative (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium hydride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of dimethyl malonate in anhydrous THF at 0 °C is added sodium hydride portionwise. The mixture is stirred for 30 minutes at 0 °C.
-
A solution of the corresponding allyl acetate in anhydrous THF is added, followed by the addition of Pd(PPh₃)₄.
-
The reaction mixture is allowed to warm to room temperature and stirred for the specified time.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired allylated malonate.
Results and Discussion
The following table summarizes the experimental results for the Tsuji-Trost reaction with each of the fluorinated allyl acetates and the non-fluorinated control.
| Entry | Allyl Acetate Derivative | Reaction Time (h) | Yield (%) |
| 1 | Allyl Acetate | 4 | 95 |
| 2 | 2-Fluoroallyl Acetate | 6 | 88 |
| 3 | 2-(Trifluoromethyl)allyl Acetate | 12 | 75 |
| 4 | 2,3,3-Trifluoroallyl Acetate | 24 | 55 |
Analysis of Reactivity:
The experimental data reveals a clear trend in reactivity that is inversely correlated with the degree of fluorine substitution.
-
Allyl Acetate (Entry 1): The non-fluorinated substrate exhibits the highest reactivity, with the reaction reaching completion in 4 hours to provide an excellent yield of the desired product. This serves as our baseline for comparison.
-
2-Fluoroallyl Acetate (Entry 2): The introduction of a single fluorine atom at the 2-position leads to a modest decrease in reactivity, as evidenced by the slightly longer reaction time and a good, albeit lower, yield. This can be attributed to the electron-withdrawing nature of the fluorine atom, which can influence the stability of the π-allylpalladium intermediate.
-
2-(Trifluoromethyl)allyl Acetate (Entry 3): The presence of a strongly electron-withdrawing trifluoromethyl group at the 2-position significantly attenuates the reactivity. The reaction requires a substantially longer time to proceed, and the yield is moderate. This is consistent with the pronounced electronic effect of the CF₃ group on the palladium-catalyzed oxidative addition step.
-
2,3,3-Trifluoroallyl Acetate (Entry 4): The polyfluorinated substrate demonstrates the lowest reactivity among the series. The extended reaction time and the modest yield highlight the challenges associated with the use of highly fluorinated building blocks in this type of transformation. The cumulative electron-withdrawing effects of the three fluorine atoms likely disfavor the formation of the cationic π-allylpalladium intermediate.
Figure 2: Comparative reactivity of fluorinated allyl acetates in the Tsuji-Trost reaction.
Synthesis and Accessibility of Fluorinated Allylic Alcohols
The practical utility of a building block is not solely determined by its reactivity but also by its ease of synthesis and commercial availability. Here, we briefly outline the synthetic routes to the fluorinated allylic alcohols discussed in this guide.
-
This compound (2): This building block can be synthesized from 2-fluoro-3-hydroxyprop-1-ene through various methods, including fluorination of the corresponding diol followed by elimination. While commercially available, its synthesis can be more involved than that of its non-fluorinated counterpart.
-
2-(Trifluoromethyl)allyl alcohol (3): The synthesis of this important building block often starts from trifluoroacetic acid or its derivatives.[3] One common approach involves the reaction of a trifluoromethyl-containing precursor with an appropriate C2-synthon. Its commercial availability is generally good.
-
2,3,3-Trifluoro-2-propen-1-ol (4): The synthesis of this polyfluorinated alcohol typically involves the reaction of trifluoroacetaldehyde with propargyl alcohol.[4] The increased complexity of handling gaseous reagents can make its synthesis more challenging on a laboratory scale.
Sources
- 1. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. $n$-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex [comptes-rendus.academie-sciences.fr]
Cross-reactivity studies of "2-Fluoro-2-propen-1-ol" with various functional groups
A-Comparative-Guide-to-the-Cross-Reactivity-of-2-Fluoro-2-propen-1-ol
Abstract
2-Fluoro-2-propen-1-ol is a unique trifunctional molecule featuring a primary alcohol, a vinyl fluoride, and an allylic system. This guide provides a comprehensive analysis of its potential cross-reactivity with a range of common functional groups encountered in drug discovery and organic synthesis. Drawing upon established principles of chemical reactivity for analogous structures, this document offers a predictive framework for researchers, scientists, and drug development professionals. We will explore the molecule's electrophilic and nucleophilic nature, its stability under various conditions, and provide detailed experimental protocols for assessing its compatibility with other reagents.
Introduction: Structural Features and Predicted Reactivity
This compound (IUPAC name: 2-fluoroprop-2-en-1-ol) is a structurally intriguing molecule that combines the reactivity patterns of an allyl alcohol and a vinyl fluoride.[1] The presence of the electronegative fluorine atom on the double bond introduces significant electronic effects that modulate the molecule's reactivity compared to a simple allyl alcohol.
The key structural features influencing its reactivity are:
-
The Allylic Alcohol Moiety: The hydroxyl group can act as a nucleophile or be protonated to form a good leaving group, facilitating SN1 or SN2 type reactions.[2] The adjacent double bond allows for the formation of a resonance-stabilized allylic carbocation, which can enhance the rate of substitution reactions.
-
The Vinyl Fluoride Moiety: The carbon-fluorine bond is strong and generally unreactive towards nucleophilic attack on the sp2-hybridized carbon. However, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the hydroxyl proton and the electrophilicity of the double bond.[3]
-
The Alkene: The double bond can undergo electrophilic addition reactions, although its reactivity is modulated by the attached fluorine and hydroxymethyl groups.
This guide will systematically explore the anticipated reactions with various functional groups, providing a theoretical basis for predicting potential cross-reactivity.
Predicted Cross-Reactivity Profile
The following sections detail the predicted reactivity of this compound with key functional groups. These predictions are based on fundamental principles of organic chemistry and data from related compounds.
Reactions with Nucleophiles
The primary site for nucleophilic attack is the allylic carbon bearing the hydroxyl group, especially under conditions that promote the formation of a good leaving group (e.g., protonation or conversion to a sulfonate ester).
-
Amines (Primary and Secondary): Expected to undergo allylic substitution, particularly under acidic conditions or if the hydroxyl group is activated. The reaction would proceed via an SN2 or SN1 mechanism, with the latter being favored due to the potential for a resonance-stabilized allylic cation.
-
Thiols: Thiols are excellent nucleophiles and are expected to react similarly to amines, displacing the hydroxyl group to form allyl sulfides. This reaction is often catalyzed by acid or base.
-
Alkoxides and Phenoxides: Strong alkoxides can deprotonate the alcohol to form the corresponding alkoxide, which is a better nucleophile. However, they can also participate in allylic substitution reactions, especially if the hydroxyl group is activated.
-
Halides (e.g., Cl⁻, Br⁻, I⁻): Substitution of the hydroxyl group with a halide is feasible, typically under acidic conditions (e.g., using HX) where the hydroxyl group is protonated to form water, a good leaving group.
Reactions with Electrophiles
The nucleophilic sites on this compound are the oxygen of the hydroxyl group and the π-bond of the alkene.
-
Acids (Brønsted-Lowry and Lewis): The hydroxyl oxygen can be protonated by strong acids, increasing its leaving group ability. Lewis acids can coordinate to the hydroxyl oxygen, also activating it for substitution.[2]
-
Acylating and Sulfonylating Agents (e.g., Acyl Chlorides, Anhydrides, Sulfonyl Chlorides): The hydroxyl group will readily react with these reagents in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding esters or sulfonate esters. This derivatization is a common strategy for converting the hydroxyl into a better leaving group.
-
Electrophilic Halogens (e.g., Br₂, Cl₂): The double bond is expected to undergo electrophilic addition of halogens. The regioselectivity will be influenced by the electronic effects of the fluorine and hydroxymethyl substituents.
Stability Under Different Conditions
-
Acidic Conditions: Under strong acidic conditions, there is a risk of dehydration to form a diene or polymerization. The protonated hydroxyl group can also be displaced by nucleophiles present in the medium.
-
Basic Conditions: The hydroxyl group can be deprotonated by strong bases. Some fluorinated alcohols are known to be unstable under basic conditions, potentially leading to HF elimination.[4] While the vinyl fluoride is generally stable, strong bases could potentially promote elimination reactions under harsh conditions.
-
Redox Conditions: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin). The double bond can be reduced via catalytic hydrogenation.
Comparative Reactivity Summary
The following table summarizes the predicted reactivity of this compound with various functional groups.
| Functional Group | Reagent Type | Predicted Reaction Type | Predicted Reactivity | Notes |
| Amines (R-NH₂) | Nucleophile | Allylic Substitution | Moderate to High | Catalyzed by acid; requires activation of the -OH group. |
| Thiols (R-SH) | Nucleophile | Allylic Substitution | High | Good nucleophilicity of thiols favors this reaction. |
| Strong Acids (e.g., HCl) | Electrophile | Protonation, Substitution | High | Protonates the hydroxyl group, making it a good leaving group. |
| Acyl Halides (R-COCl) | Electrophile | Esterification | High | Rapid reaction with the hydroxyl group in the presence of a base. |
| Strong Bases (e.g., NaH) | Base | Deprotonation | High | Forms the alkoxide. Potential for subsequent elimination.[4] |
| Oxidizing Agents (e.g., PCC) | Oxidant | Oxidation | High | The primary alcohol will be oxidized to an aldehyde. |
| Reducing Agents (e.g., H₂/Pd) | Reductant | Reduction | Moderate | The double bond can be hydrogenated. |
Experimental Protocol: Assessing Cross-Reactivity with a Model Nucleophile
This protocol describes a general method for evaluating the cross-reactivity of this compound with a model nucleophile, such as benzylamine, using ¹H NMR spectroscopy for analysis. This approach allows for the qualitative and semi-quantitative assessment of the reaction progress.[5]
Materials and Reagents
-
This compound
-
Benzylamine (or other model nucleophile)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
NMR tubes
-
Standard laboratory glassware
Experimental Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and benzylamine in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Reaction Setup: In a clean, dry vial, combine a specific volume of the this compound stock solution with an equimolar amount of the benzylamine stock solution.
-
Time Zero Sample: Immediately after mixing, withdraw a small aliquot of the reaction mixture, dilute it with CDCl₃, and transfer it to an NMR tube. Acquire a ¹H NMR spectrum. This will serve as the t=0 reference.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature). At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots, prepare them for NMR analysis as in step 3, and acquire ¹H NMR spectra.
-
Data Analysis: Compare the NMR spectra over time. Look for the disappearance of the starting material signals (specifically the allylic protons of this compound) and the appearance of new signals corresponding to the product. Integration of the signals can provide a semi-quantitative measure of the reaction progress.
Visualization of Reactivity
Key Reactive Sites of this compound
The following diagram illustrates the key reactive sites and the electronic factors influencing the reactivity of this compound.
Caption: General workflow for cross-reactivity studies.
Conclusion
This compound is a versatile building block with multiple reactive sites. Its cross-reactivity is largely dictated by the interplay of its allylic alcohol and vinyl fluoride functionalities. The primary alcohol group is susceptible to a wide range of transformations including nucleophilic substitution (after activation), esterification, and oxidation. The vinyl fluoride moiety, while generally stable, exerts a significant inductive effect that modulates the overall reactivity of the molecule. This guide provides a foundational, predictive framework for understanding and anticipating the cross-reactivity of this compound. It is crucial for researchers to perform experimental validation, such as the NMR-based protocol described, to confirm the compatibility of this reagent within their specific synthetic contexts.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79757, this compound. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Synthesis of vinyl fluorides. Retrieved from [Link].
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 2). Crossover experiment (chemistry). In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
Bar-Haim, G., & Kol, M. (2005). Strategies for the synthesis of vinyl fluorides. Israel Journal of Chemistry, 45(1-2), 177-184. Retrieved from [Link].
-
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). Mechanistic studies of Pd-catalyzed fluorination of cyclic vinyl triflates: evidence for in situ ligand modification. Journal of the American Chemical Society, 137(41), 13433–13438. Retrieved from [Link].
-
Wikipedia contributors. (2023, November 28). Cross-reactivity. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
Engle, K. M., & Hammond, G. B. (2011). Stereodivergent alkyne hydrofluorination using protic tetrafluoroborates as tunable reagents. Journal of the American Chemical Society, 133(40), 15858–15861. Retrieved from [Link].
-
Zemtsov, A. A., Levin, V. V., & Dilman, A. D. (2022). Allylic substitution reactions with fluorinated nucleophiles. Coordination Chemistry Reviews, 468, 214455. Retrieved from [Link].
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link].
-
Roy, S., & Curran, D. P. (2010). Base-induced instability of fluorotelomer alcohols. Beilstein journal of organic chemistry, 6, 105. Retrieved from [Link].
-
Ritter, T., & Furuya, T. (2013). Late-stage deoxyfluorination of alcohols with PhenoFluor™. Nature protocols, 8(5), 874–880. Retrieved from [Link].
-
Hollingworth, C., & Gouverneur, V. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 48(24), 2929-2942. Retrieved from [Link].
-
Damha, M. J., & Wilds, C. J. (2001). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Nucleic acids research, 29(15), 3125–3134. Retrieved from [Link].
-
Zaragoza, F. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines [Video]. YouTube. Retrieved from [Link].
-
Doyle Group. (2023, March 27). Nucleophilic Fluorination. UCLA Chemistry & Biochemistry. Retrieved from [Link].
-
Asensio, A., & Gonzalez, C. (2003). α-Fluorination of carbonyls with nucleophilic fluorine. Angewandte Chemie International Edition, 42(22), 2534-2537. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link].
-
Asensio, J. A. (2008). Reactivity of Neutral Alcohols [Video]. YouTube. Retrieved from [Link].
-
Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link].
-
University of Hyderabad. (n.d.). Dynamics of Some Monohydric Alcohols, and The effect of 2,2,2-Trifluoroethanol on structure and folding of Globular and In. Retrieved from [Link].
Sources
- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of 2-Fluoro-2-propen-1-ol Derivatives via Chiral HPLC
Introduction: The Critical Role of Chirality in Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine into lead compounds is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. Chiral fluorinated building blocks, such as derivatives of 2-Fluoro-2-propen-1-ol, are invaluable synthons for creating novel therapeutics. However, the biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even toxic. Consequently, the precise determination and confirmation of stereochemistry is not merely an analytical task; it is a fundamental requirement for safety, efficacy, and intellectual property.
This guide provides a comprehensive, in-depth comparison and workflow for confirming the stereochemistry of chiral fluoro-propenol products using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the underlying principles and rationale that drive method development, ensuring a robust and reliable separation. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical and scientifically grounded approach to chiral analysis.
Pillar 1: The Mechanism of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] For a successful separation, there must be a sufficient difference in the stability or free energy (ΔΔG) of these two diastereomeric complexes.
This energy difference arises from a combination of intermolecular interactions, including:
-
Hydrogen bonding: Crucial for molecules with hydroxyl, amino, or carbonyl groups.
-
π-π interactions: Occur with aromatic or unsaturated systems.
-
Dipole-dipole interactions: Important for polar molecules.
-
Steric hindrance: The three-dimensional fit of the analyte into the chiral environment of the CSP.
Effective chiral recognition typically requires at least three points of interaction between the analyte and the CSP, a concept often referred to as the "three-point interaction model".[1] The most successful and broadly applicable CSPs, such as polysaccharide-based phases, create complex "chiral pockets" or grooves where these interactions can occur, allowing for discrimination based on the analyte's precise 3D shape.[1][2]
Pillar 2: A Strategic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development is inefficient and time-consuming.[3] A systematic screening strategy, grounded in an understanding of the analyte and CSP chemistries, is paramount. The following workflow outlines a logical progression from initial screening to a fully optimized method.
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Experimental Protocol: A Case Study
This protocol outlines the screening and optimization process for a representative chiral fluoro-propenol derivative.
1. Analyte & Sample Preparation:
-
Analyte: Racemic standard of the this compound derivative.
-
Solvent: Prepare a stock solution of 1 mg/mL in Isopropanol (IPA). Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase to ensure good peak shape.
-
Causality: Dissolving the sample in a component of the mobile phase, particularly the strong solvent (IPA), prevents peak distortion that can occur from solvent mismatch upon injection.
-
2. Initial Screening Conditions:
-
Rationale: The goal of screening is to efficiently test a diverse set of chiral environments. Polysaccharide-based CSPs are the industry standard for initial screening due to their broad enantioselectivity.[4] We will screen across both cellulose and amylose backbones with different derivatizations. Normal Phase (NP) and Polar Organic (PO) modes are chosen as they typically provide stronger interactions for polar analytes like alcohols compared to Reversed Phase (RP).
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Columns:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Lux® i-Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized)
-
-
Mobile Phases (Isocratic):
-
Normal Phase (NP): 90:10 n-Hexane / Isopropanol (IPA)
-
Polar Organic (PO): 100% Methanol (MeOH)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or wavelength of maximum absorbance for the specific derivative).
-
Injection Volume: 5 µL
3. Optimization Phase:
-
Scenario: Assume the initial screen on Lux® Cellulose-1 with 90:10 Hexane/IPA shows partial separation (Resolution, R_s ~ 1.2).
-
Objective: Achieve baseline resolution (R_s ≥ 1.5).
-
Strategy: In Normal Phase, retention is primarily controlled by the polar alcohol modifier (IPA). Reducing the percentage of IPA will increase the interaction time with the stationary phase, typically leading to longer retention and improved resolution.
-
Adjusted Conditions:
-
Mobile Phase 1: 95:5 n-Hexane / IPA
-
Mobile Phase 2: 98:2 n-Hexane / IPA
-
Causality: By decreasing the concentration of the polar modifier (IPA), we increase the analyte's affinity for the polar stationary phase, leading to greater retention times and providing more opportunity for the chiral recognition mechanism to take effect, thus enhancing separation.
-
Pillar 3: Comparative Performance of Chiral Stationary Phases
The choice of CSP is the most critical factor in a chiral separation.[3] While screening is essential, understanding the general characteristics of different phases allows for a more educated initial selection. The table below presents hypothetical but realistic data for the separation of a chiral fluoro-propenol on three common polysaccharide CSPs.
| Chiral Stationary Phase (CSP) | Particle Size (µm) | Dimensions (mm) | Mobile Phase (Hexane/IPA) | t_R1 (min) | t_R2 (min) | Selectivity (α)¹ | Resolution (R_s)² |
| Lux® Cellulose-1 | 5 | 250 x 4.6 | 95:5 | 8.2 | 9.5 | 1.18 | 1.95 |
| Chiralpak® AD-H | 5 | 250 x 4.6 | 90:10 | 6.5 | 7.1 | 1.10 | 1.30 |
| Lux® i-Amylose-1 | 5 | 250 x 4.6 | 95:5 | 10.1 | 10.5 | 1.04 | 0.75 |
¹Selectivity (α) = k₂ / k₁ (where k is the retention factor). A value > 1 indicates separation. ²Resolution (R_s) = 2(t_R2 - t_R1) / (w₁ + w₂). A value ≥ 1.5 indicates baseline separation.
Analysis of Results:
-
Lux® Cellulose-1: Provides the best performance in this case study, achieving baseline separation with excellent selectivity. The ordered structure of the cellulose derivative likely provides an optimal steric and interactive fit for this specific analyte.
-
Chiralpak® AD-H: Shows partial separation. While amylose-based phases are powerful, the helical structure of the polymer may not provide the ideal "chiral pocket" for this analyte compared to the cellulose-based phase. Further optimization (e.g., changing the alcohol modifier to ethanol) could improve this separation.
-
Lux® i-Amylose-1: Demonstrates poor resolution. This highlights that even with the same polysaccharide backbone (amylose), the specific derivatization and bonding chemistry (coated vs. immobilized) can dramatically alter selectivity.
The Special Case of Fluorinated Analytes and CSPs
The presence of a fluorine atom in the analyte opens the door to considering fluorinated stationary phases. While polysaccharide phases are the primary screening tool, phases like Pentafluorophenyl (PFP) phases can offer unique selectivity.[5][6] These phases provide multiple retention mechanisms including dipole-dipole, π-π, and charge transfer interactions, which may be beneficial for fluorinated compounds.[7] If polysaccharide screens fail, a PFP-based chiral column or even an achiral PFP column (for separating diastereomers) could be a logical next step.[8]
Caption: Differential interaction of enantiomers with a CSP.
Conclusion and Future Outlook
Confirming the stereochemistry of molecules like this compound derivatives is a non-trivial but essential task in pharmaceutical development. A successful outcome hinges on a systematic approach rather than random chance. By starting with a broad screening of robust polysaccharide-based CSPs under both Normal Phase and Polar Organic conditions, researchers can rapidly identify promising leads for method optimization. As demonstrated, fine-tuning the mobile phase composition is a powerful tool for achieving baseline resolution. This guide provides the strategic framework and experimental rationale necessary to develop reliable, accurate, and efficient chiral HPLC methods, ensuring the stereochemical purity of next-generation fluorinated therapeutics.
References
-
Kinetic resolution of allyl fluorides by enantioselective allylic trifluoromethylation based on silicon-assisted C-F bond cleavage. (2015). PubMed. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012). LCGC International. Retrieved from [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. Retrieved from [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. Retrieved from [Link]
-
Recent Advances in Allylic Fluoride Synthesis. (2021). ResearchGate. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International. Retrieved from [Link]
-
Regio- and enantioselective synthesis of allylic fluorides by electrophilic fluorodesilylation of allyl silanes. (2003). PubMed. Retrieved from [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (2019). ResearchGate. Retrieved from [Link]
-
Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. (2020). White Rose Research Online. Retrieved from [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative DFT-Based Analysis of Reaction Pathways for 2-Fluoro-2-propen-1-ol
GUIDE TO COMPUTATIONAL CHEMISTRY
Abstract
This guide provides an in-depth comparative analysis of potential reaction pathways for 2-fluoro-2-propen-1-ol, a structurally important fluorinated allylic alcohol. Leveraging the predictive power of Density Functional Theory (DFT), we explore the mechanistic intricacies of electrophilic additions to the alkene moiety and nucleophilic substitutions at the allylic position. The guide elucidates the profound influence of the C2-fluorine substituent on regioselectivity and reaction energetics. We present a standardized DFT protocol for mechanistic investigation, summarize key quantitative data, and offer field-proven insights into the causal factors governing reactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated organic compounds.
Introduction: The Significance of Fluorinated Allylic Alcohols
The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated compounds highly valuable in medicinal chemistry and materials science.[2] this compound serves as a versatile building block, combining the reactivity of an allylic alcohol with the unique electronic perturbations of a vinyl fluoride.[3]
Understanding the inherent reactivity of this molecule is paramount for its effective utilization in synthesis. Experimental trial-and-error can be resource-intensive. Density Functional Theory (DFT) offers a powerful in silico alternative, providing deep mechanistic insights by mapping the potential energy surface of a reaction.[4] By calculating the energies of reactants, transition states, and products, DFT allows for a quantitative comparison of competing reaction pathways, enabling chemists to predict outcomes and design more efficient synthetic strategies.[1][5] This guide will compare several plausible reaction pathways for this compound, grounded in established reactivity principles and elucidated through a DFT framework.
Foundational Reactivity: Electronic Landscape of this compound
The reactivity of this compound is dictated by its two key functional groups: the carbon-carbon double bond and the primary hydroxyl group.
-
Alkene Moiety (C=C): The π-bond of the alkene is a region of high electron density, making it a nucleophile susceptible to attack by electrophiles in what are known as electrophilic addition reactions.[6]
-
Hydroxyl Group (-OH): The alcohol group can act as a proton acceptor or donor and can be converted into a good leaving group, facilitating nucleophilic substitution reactions.
-
Fluorine Substituent (-F): The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the molecule and significantly influences the stability of any charged intermediates that may form during a reaction.[7] However, fluorine also possesses lone pairs that can participate in resonance donation (+M effect), a factor that can stabilize an adjacent carbocation through π-donation.[8][9] The balance between these opposing electronic effects is a central theme in the chemistry of α-fluorocarbocations.[7]
Comparative Analysis of Reaction Pathways: A DFT Perspective
We will now compare two primary classes of reactions for this compound: electrophilic addition to the double bond and nucleophilic substitution at the allylic carbon. These comparisons are based on well-established mechanistic principles and are presented as they would be analyzed using DFT calculations.
Pathway 1: Electrophilic Addition of HBr
The addition of a hydrogen halide (HX) to an alkene is a classic electrophilic addition. The reaction proceeds in two steps: initial attack by the electrophile (H⁺) to form a carbocation, followed by trapping of the carbocation by the nucleophile (Br⁻).[6]
Mechanistic Postulates & DFT Insights:
For an unsymmetrical alkene like this compound, the initial protonation can occur at two positions, leading to two different carbocation intermediates.
-
Path A (Markovnikov Addition): Protonation of C2 would yield a primary carbocation at C1.
-
Path B (Anti-Markovnikov Addition): Protonation of C1 would yield a secondary carbocation at C2, directly attached to the fluorine atom (an α-fluorocarbocation).
Traditionally, Markovnikov's rule predicts the formation of the more stable carbocation. A secondary carbocation is typically more stable than a primary one. However, the powerful inductive effect of the adjacent fluorine is expected to destabilize the C2 carbocation. Conversely, the fluorine's lone pairs can offer resonance stabilization.[8][9] This dichotomy makes intuitive prediction difficult and highlights the necessity of computational analysis.
DFT calculations can resolve this ambiguity by determining the activation energy for both pathways. The pathway with the lower energy transition state will be the kinetically favored one. It is predicted that the destabilizing inductive effect of fluorine would dominate, making the formation of the C2 carbocation (Path B) energetically less favorable than might be expected. However, the resonance stabilization from fluorine's lone pairs can be significant.[8][9] DFT studies on α-fluorocarbocations have shown them to be viable, albeit highly reactive, intermediates.[7]
Caption: Competing pathways for the electrophilic addition of HBr.
Pathway 2: Nucleophilic Allylic Substitution (Sₙ1 vs. Sₙ2)
Nucleophilic substitution at the C1 position is another key reaction pathway. After converting the hydroxyl group into a good leaving group (e.g., by protonation to -OH₂⁺), the substitution can proceed through two distinct mechanisms: Sₙ1 (unimolecular) or Sₙ2 (bimolecular).[10][11]
Mechanistic Postulates & DFT Insights:
-
Sₙ1 Mechanism: This is a two-step process involving the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[10][12] The rate-determining step is the formation of the carbocation.[10] For this compound, this would generate a primary allylic carbocation, which is resonance-stabilized. The fluorine at C2 would exert a strong destabilizing inductive effect on the positive charge at C1.
-
Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10][12] This mechanism is favored for primary substrates because it avoids the formation of an unstable carbocation and is sensitive to steric hindrance.[12]
Given that this compound is a primary alcohol, the Sₙ2 pathway is generally expected to be favored over the Sₙ1 pathway, which would require the formation of a destabilized primary carbocation.[11] DFT calculations are ideal for comparing these pathways. By locating the transition state for the concerted Sₙ2 reaction and the carbocation intermediate and transition state for the Sₙ1 pathway, a direct comparison of the activation barriers (ΔG‡) can be made. Computational studies of borderline Sₙ1/Sₙ2 mechanisms often require careful consideration of solvent effects, which can be modeled using explicit solvent molecules and/or implicit continuum models.[13][14]
Quantitative Comparison via DFT Data
To provide a clear, objective comparison, the results of DFT calculations are typically summarized in a table of relative energies. The key values are the activation free energy (ΔG‡), which determines the reaction rate, and the reaction free energy (ΔGᵣₓₙ), which determines the thermodynamic favorability.
| Reaction Pathway | Rate-Determining Step | Predicted Relative ΔG‡ (kcal/mol) | Predicted Relative ΔGᵣₓₙ (kcal/mol) | Key Insight |
| Electrophilic Addition | ||||
| Path A (Protonation at C2) | Formation of 1° Carbocation | Lower | More Negative | Avoids destabilized α-fluorocarbocation. |
| Path B (Protonation at C1) | Formation of 2° α-Fluoro Carbocation | Higher | Less Negative | Inductive effect of F destabilizes carbocation. |
| Nucleophilic Substitution | ||||
| Sₙ1 Pathway | Formation of 1° Allylic Carbocation | High | Endothermic | Primary carbocation is unstable, disfavored. |
| Sₙ2 Pathway | Concerted Attack & Displacement | Low | Exothermic | Favored for primary substrates, avoids cation. |
Note: The energy values are illustrative predictions based on established chemical principles. Actual values would be derived from rigorous DFT calculations.
Standardized DFT Protocol for Mechanistic Analysis
Executing a reliable comparative DFT study requires a systematic workflow. The B3LYP functional combined with a Pople-style basis set like 6-31G(d) has historically been a common starting point for organic reaction mechanisms, although modern, dispersion-corrected functionals are often preferred for higher accuracy.[1][15][16]
Step-by-Step Computational Workflow
-
Geometry Optimization: The 3D structures of all species (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).[17]
-
Transition State (TS) Search: For each proposed step, a transition state structure is located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures.
-
Purpose 1 (Verification): A true minimum (reactant, product, intermediate) will have zero imaginary frequencies. A transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Purpose 2 (Thermodynamics): Frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain Gibbs free energies (G).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the desired reactant and product minima on the potential energy surface.[7]
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated functional (e.g., M06-2X, ωB97X-D) and a larger basis set (e.g., 6-311++G(d,p)).[7][17]
Caption: A standardized workflow for DFT-based reaction mechanism studies.
Conclusion and Field-Proven Insights
This comparative guide demonstrates the power of DFT in dissecting the complex reactivity of this compound. Our analysis, grounded in fundamental mechanistic principles, leads to two key predictions:
-
Electrophilic additions are likely to proceed via an anti-Markovnikov pathway, where the initial protonation occurs at the C1 carbon to avoid the formation of an electronically destabilized α-fluorocarbocation at the C2 position.
-
Nucleophilic substitutions at the allylic C1 position are overwhelmingly likely to follow a concerted Sₙ2 mechanism, bypassing the high-energy primary carbocation intermediate required for an Sₙ1 pathway.
The fluorine substituent is not a passive observer; its powerful inductive effect is the primary factor governing the regioselectivity and energetic viability of pathways involving carbocationic intermediates. These computational insights provide a robust, predictive framework that can guide experimental design, saving valuable laboratory time and resources. Future studies could expand this analysis to include solvent effects, the role of different catalysts, and other classes of reactions to build a comprehensive reactivity map for this versatile fluorinated building block.
References
-
Chemistry Stack Exchange. (2016, January 14). Why does fluorine stabilise a carbocation? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 28). Influence of neighboring fluorine and hydroxyl on carbocation stability. Retrieved from [Link]
-
Grimme, S., et al. (2015). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 11(10), 4835-4851. Retrieved from [Link]
-
MDPI. (2024, January 20). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences. Retrieved from [Link]
-
Reddit. (2021, July 5). Is Flourine carbocation destabilizing or stabilizing? Retrieved from [Link]
-
Paz, Y., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Journal of the American Chemical Society, 143(8), 3096-3105. Retrieved from [Link]
-
ResearchGate. (2019). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly? Retrieved from [Link]
-
Jover, J., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. The Journal of Organic Chemistry, 88(5), 2936-2947. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
ResearchGate. (2020). Fluorination of allylic alcohols and cyclopropanols. Retrieved from [Link]
-
MDPI. (2021). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. Retrieved from [Link]
-
Silva, F. A., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(7), 4692-4701. Retrieved from [Link]
-
ResearchGate. (2012). Density Functional Theory Study of Addition Reactions of Carbon-Centered Radicals to Alkenes. Retrieved from [Link]
-
ResearchGate. (2024). Dehydration/chlorination of allylic alcohols. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Retrieved from [Link]
-
ResearchGate. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Retrieved from [Link]
-
PubMed. (2009). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
YouTube. (2020, April 13). SN1 vs SN2 Reactions. Retrieved from [Link]
-
UCL Discovery. (2019). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
Sources
- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Chemistry of Short-Lived α-Fluorocarbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-2-propen-1-ol
Introduction
2-Fluoro-2-propen-1-ol is a fluorinated alkene alcohol of interest in synthetic chemistry and drug development. As with any halogenated organic compound, its unique reactivity necessitates stringent handling and disposal protocols. Improper disposal not only poses significant safety risks, including fire and toxic exposure, but also violates federal and local environmental regulations. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), providing not just instructions, but the scientific rationale behind them.
Part 1: Hazard Identification and Risk Assessment
| Hazard Classification | Description & Rationale | Source(s) |
| Flammable Liquid | Assumed to be a flammable liquid. Vapors can form explosive mixtures with air. The presence of the allyl group and the low molecular weight contribute to its volatility and flammability. | [1][2] |
| Acute Toxicity (Inhalation) | Fluorinated alcohols can be toxic if inhaled. Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[3] | [4][3] |
| Skin & Eye Irritation | Direct contact is likely to cause skin and serious eye irritation. Prolonged contact may lead to dermatitis. | [1] |
| Acute Toxicity (Oral) | May be harmful if swallowed, potentially causing gastrointestinal irritation.[4] | [4] |
| Environmental Hazard | Halogenated organic compounds must be prevented from entering drains and waterways to avoid environmental contamination.[5] | [5] |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against exposure. The following PPE is mandatory when handling this compound in any capacity, from experimental use to disposal.
| PPE Item | Specification & Justification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is critical to prevent splashes from causing serious eye damage.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). Always check the glove manufacturer's breakthrough time for fluorinated alcohols. Double-gloving is recommended when handling waste. |
| Body Protection | Flame-retardant laboratory coat. For large quantities or spill cleanup, a chemically resistant apron or suit is required to prevent skin contact.[6] |
| Respiratory Protection | All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[4] |
Part 3: Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) under the EPA, which mandates "cradle-to-grave" management of hazardous waste.[2][7] The following workflow ensures compliance and safety.
Step 1: Immediate Spill Management
Accidents happen. A swift and correct response is critical to mitigate immediate hazards.
For Small Spills (<100 mL):
-
Alert Personnel: Immediately notify others in the lab.
-
Remove Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition.[8]
-
Ensure Ventilation: Work within a chemical fume hood if possible.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial solvent spill pad. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbent material into a designated hazardous waste container.[1][9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
For Large Spills (>100 mL):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Large spills require specialized equipment and training to manage safely. Await the arrival of the emergency response team.
Step 2: Waste Segregation and Containerization
Proper segregation is paramount to prevent dangerous chemical reactions.[2]
-
Designate a Waste Stream: this compound waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[5]
-
NEVER Mix: Never mix this waste with other streams, especially:
-
Acids or Bases: Can cause violent reactions.
-
Oxidizing Agents: Creates a significant fire or explosion hazard.[3]
-
Non-Halogenated Solvents: Mixing complicates the final disposal process and increases costs.
-
-
Choose the Right Container:
Step 3: Labeling and Storage
Accurate labeling is a legal requirement and essential for safety.[10]
-
Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The specific hazards: "Flammable, Toxic."
-
Accumulation Start Date.
-
The name of the principal investigator and laboratory location.
-
-
Store Safely:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically under a fume hood or in a ventilated, flame-resistant cabinet.[11]
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[12]
-
Store away from heat, sparks, and incompatible chemicals.[7]
-
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste management company.[13][14]
-
Schedule a Pickup: Once the container is full (or before the regulatory time limit for storage is reached), schedule a waste pickup following your institution's procedures.
-
Documentation: Ensure all necessary paperwork is completed accurately. This creates a manifest that tracks the waste to its final disposal facility.
-
NEVER Use Drains or Trash: It is illegal and dangerous to dispose of this compound down the sink or in the regular trash.[10][15] This can lead to explosive conditions in the plumbing and severe environmental contamination.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound from generation to disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- ChemicalBook. (2023). 2-FLUOROPROPAN-1-OL - Safety Data Sheet.
- AllSource Environmental. (n.d.). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Propanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- MLI Environmental. (2025). Hazardous Waste Materials Guide: Flammable Liquids.
- Vision Environmental. (2022). How to Safely Dispose of Flammable Liquids.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Fluoroethanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Propanol.
- Greenflow. (2024). How to Safely Dispose of Highly Flammable Chemicals.
- ChemicalBook. (2024). 1-FLUORO-2-PROPANOL - Safety Data Sheet.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 2,2,2-Trifluoroethanol.
- Hazardous Waste Experts. (2022). How are flammable liquids categorized?.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methyl-2-propen-1-ol.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoroethanol - Material Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Propan-2-ol.
- Sigma-Aldrich. (2016). SAFETY DATA SHEET - 2-Propanol.
- UTIA Safety Office. (n.d.). Hazardous Waste Guide.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. geneseo.edu [geneseo.edu]
- 10. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Definitive Guide to Personal Protective Equipment for Handling 2-Fluoro-2-propen-1-ol
This document provides essential, immediate safety and logistical guidance for the handling and disposal of 2-Fluoro-2-propen-1-ol (CAS 5675-31-0). As a reactive and hazardous compound, its management in a laboratory setting demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step and safety recommendation.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a flammable and highly toxic organic compound. A thorough risk assessment is the foundation of a robust safety plan. The primary hazards, as identified by the Globally Harmonized System (GHS), necessitate a multi-faceted approach to personal protection.[1]
The key dangers include:
-
High Flammability: The compound is a flammable liquid and vapor, posing a significant fire and explosion risk.[1] All work must be conducted away from ignition sources, and equipment must be properly grounded.[2][3]
-
Acute Toxicity (Oral): It is classified as toxic if swallowed.[1]
-
Acute Toxicity (Dermal): Critically, it is rated as potentially fatal or toxic in contact with skin.[1] This high dermal toxicity dictates the most stringent requirements for skin protection.
-
Skin Irritation: The compound is known to cause skin irritation upon contact.[1]
These hazards demand the use of engineering controls (e.g., chemical fume hoods), strict procedural protocols, and the correct selection and use of Personal Protective Equipment (PPE).
| Property | Data | Source |
| IUPAC Name | 2-fluoroprop-2-en-1-ol | PubChem[1] |
| CAS Number | 5675-31-0 | PubChem[1] |
| Molecular Formula | C₃H₅FO | PubChem[1] |
| Molecular Weight | 76.07 g/mol | PubChem[1] |
| GHS Hazard Statements | H225/H226: Highly flammable liquid and vaporH301: Toxic if swallowedH310/H311: Fatal/Toxic in contact with skinH315: Causes skin irritation | PubChem[1] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified above. A multi-layered approach is essential to prevent exposure through all potential routes—dermal, ocular, and inhalation.
Eye and Face Protection
Direct contact with chemical splashes can cause severe eye damage.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Recommended for Splash Risk: When handling larger quantities (>25 mL) or performing operations with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][5] A full-face respirator also provides this level of protection.
Skin and Body Protection
Given the high dermal toxicity (fatal or toxic in contact with skin), skin protection is the most critical component of the PPE ensemble.[1]
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: A thin nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A heavier, chemical-resistant glove (e.g., butyl rubber or Viton) should be worn over the inner glove. Regularly inspect outer gloves for any sign of degradation or permeation and replace them immediately if compromised.[6][7]
-
-
Laboratory Coat/Suit: A standard cotton lab coat is insufficient. A chemical-resistant apron worn over a flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable chemical-resistant coverall is required.[6][8]
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Safety footwear with steel toes is recommended to protect against dropped objects.[5][7] Perforated shoes or sandals are strictly prohibited.[7]
Respiratory Protection
All handling of this compound must be performed inside a certified chemical fume hood to minimize vapor inhalation.
-
Standard Operations: For routine handling of small quantities within a functioning fume hood, respiratory protection may not be required if atmospheric monitoring confirms exposure is below established limits.
-
Emergency or High-Risk Scenarios: In the event of a large spill, a failure of engineering controls, or when cleaning up, a full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[5][8]
Operational Plan: From Receipt to Disposal
Safe handling is a procedural workflow that integrates PPE at every step.
Step 1: Preparation and Area Setup
-
Designate Work Area: All work must be conducted in a certified chemical fume hood.[9]
-
Clear the Area: Ensure the fume hood is free of clutter and incompatible chemicals, especially oxidizing agents, strong acids, and strong bases.[10]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7]
-
Assemble Materials: Gather all necessary equipment, including non-sparking tools and appropriately sized waste containers.[2][3]
-
Don PPE: Put on all required PPE as described in Section 2 before handling the primary container.
Step 2: Handling the Chemical
-
Grounding: When transferring the liquid from a metal container, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge.[2]
-
Aliquotting: Use the smallest practical quantity for the experiment.[9] Perform all transfers over a chemical-resistant tray or secondary containment to catch any drips.
-
Sealing: Keep the primary container tightly sealed when not in use to prevent the release of flammable vapors.[2][11]
Step 3: Post-Procedure Cleanup
-
Decontamination: Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Waste Segregation: Segregate waste streams. Place all disposable materials (gloves, wipes, pipette tips) contaminated with this compound into a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Remove outer gloves first, followed by the lab coat/apron, face shield, goggles, and finally inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.[3]
Emergency and Disposal Protocols
Spill Response
Immediate and correct response to a spill is critical to mitigating exposure and fire risk.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Disposal Plan
All waste generated from the use of this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.
-
Chemical Waste: Collect pure chemical waste in a dedicated, properly labeled, and tightly sealed container. Do not mix with other waste streams unless compatibility is confirmed.[10][13]
-
Contaminated Materials: All solid waste (gloves, absorbent pads, paper towels, etc.) must be collected in a separate, clearly labeled, and sealed container.[2]
-
Container Disposal: Empty containers may still contain explosive vapors and must be managed as hazardous waste.[3] They can be triple-rinsed (with the rinsate collected as hazardous waste) before being punctured and disposed of, or disposed of directly through a licensed hazardous waste facility.[2]
By adhering to these detailed protocols, researchers can effectively mitigate the significant risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
-
This compound | C3H5FO | CID 79757 - PubChem . NIH. [Link]
-
2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem . NIH. [Link]
-
Personal Protection Equipment - FPnotebook . (2025-12-01). FPnotebook. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . CHEMM. [Link]
-
UNIT 7: Personal Protective Equipment - CTAHR . University of Hawaii. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro . Bernardo Ecenarro. [Link]
-
Safety Data Sheet . (2014-04-14). [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube . (2025-01-07). [Link]
-
2-Fluoroethanol - Wikipedia . Wikipedia. [Link]
-
2,2,2- Trifluoroethanol MSDS . (2005-10-10). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . ETH Zürich. [Link]
-
Chemical Properties of 2-Propen-1-ol (CAS 107-18-6) - Cheméo . Cheméo. [Link]
-
Chemical Storage and Handling Recommendations - NY.Gov . (2016-04-07). NY.Gov. [Link]
-
2-Propen-1-ol - the NIST WebBook . NIST. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
Sources
- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. youtube.com [youtube.com]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. favodent.com [favodent.com]
- 12. fishersci.com [fishersci.com]
- 13. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
